molecular formula C10H6BrF2N B1500816 4-Bromo-7,8-difluoro-2-methylquinoline CAS No. 1189106-60-2

4-Bromo-7,8-difluoro-2-methylquinoline

Cat. No.: B1500816
CAS No.: 1189106-60-2
M. Wt: 258.06 g/mol
InChI Key: NLJOYMXNGYMCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7,8-difluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H6BrF2N and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-7,8-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJOYMXNGYMCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670967
Record name 4-Bromo-7,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-60-2
Record name 4-Bromo-7,8-difluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-7,8-difluoro-2-methylquinoline is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents, particularly kinase inhibitors for oncological applications[1]. The specific arrangement of its substituents—a reactive bromine at the 4-position, electron-withdrawing fluorine atoms at the 7- and 8-positions, and a methyl group at the 2-position—provides a unique scaffold for targeted drug design. This guide presents a robust and efficient two-step synthetic protocol, designed for researchers and drug development professionals. The synthesis proceeds via a thermally-driven Conrad-Limpach cyclization to construct the quinoline core, followed by a direct bromination to yield the final product. This document provides detailed experimental procedures, explains the causal reasoning behind methodological choices, and includes comprehensive characterization data to ensure reproducibility and scientific integrity.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently executed in two primary stages. This strategy is predicated on building the core heterocyclic structure first, followed by the functionalization at the 4-position.

  • Step 1: Conrad-Limpach Cyclization. This initial step involves the reaction of 2,3-difluoroaniline with ethyl acetoacetate. The reaction first forms an intermediate β-aminoacrylate, which then undergoes a high-temperature thermal cyclization to yield the 7,8-difluoro-2-methylquinolin-4-ol core. This method is a cornerstone of quinoline synthesis due to its reliability and efficiency in forming the 4-hydroxyquinoline scaffold[2]. The use of a high-boiling point solvent is critical to achieve the requisite temperatures for the intramolecular ring-closing reaction.

  • Step 2: Halogenation. The hydroxyl group at the 4-position of the quinoline ring, existing in tautomeric equilibrium with its quinolone form, is converted to a bromine atom. This is achieved using a potent brominating agent such as phosphorus oxybromide (POBr₃). This transformation is a crucial step as it converts the chemically passive hydroxyl group into a reactive leaving group, making the 4-position susceptible to subsequent nucleophilic substitution reactions—a common strategy in the diversification of drug candidates.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Bromination A 2,3-Difluoroaniline C Intermediate: 7,8-difluoro-2-methylquinolin-4-ol A->C  Dowtherm A  ~250°C B Ethyl Acetoacetate B->C  Dowtherm A  ~250°C E Final Product: This compound C->E  Reflux  ~110°C D Phosphorus Oxybromide (POBr₃) D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 7,8-difluoro-2-methylquinolin-4-ol (Intermediate)

This procedure is adapted from the established principles of the Conrad-Limpach-Knorr synthesis for forming 4-hydroxyquinolines[2][3]. The high temperature required for the cyclization step is a critical parameter for ensuring a high yield.

Materials:

  • 2,3-Difluoroaniline

  • Ethyl acetoacetate

  • Diphenyl ether (or Dowtherm A)

  • Hexane

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine 2,3-difluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture to 140-150°C for approximately 2 hours. Water generated during the initial condensation to the β-aminoacrylate intermediate will be collected in the Dean-Stark trap.

  • In a separate, larger flask, preheat diphenyl ether to 250°C.

  • Carefully and slowly add the hot reaction mixture from step 2 into the preheated diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250°C for 30 minutes. The cyclization product will precipitate from the hot solvent.

  • Allow the mixture to cool to below 100°C, then add hexane (approximately 3-4 times the volume of diphenyl ether) to dilute the mixture and facilitate filtration.

  • Filter the precipitated solid using a Buchner funnel and wash thoroughly with hexane to remove the high-boiling solvent.

  • Further wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the solid under vacuum to obtain 7,8-difluoro-2-methylquinolin-4-ol as a stable powder.

Part 2: Synthesis of this compound (Final Product)

This protocol employs a standard halogenation method analogous to chlorination with POCl₃[2][4]. Phosphorus oxybromide is highly corrosive and reacts violently with water; it must be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 7,8-difluoro-2-methylquinolin-4-ol (from Part 1)

  • Phosphorus oxybromide (POBr₃)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 7,8-difluoro-2-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxybromide (3-5 equivalents).

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. Caution: This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. The product will precipitate as a solid.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data and Characterization

The following table summarizes typical reaction parameters and expected outcomes. Yields and purity are representative and may vary based on experimental scale and purification efficiency.

StepReactant 1Reactant 2Key ReagentTemp. (°C)Time (h)Expected YieldExpected Purity (HPLC)
1 2,3-DifluoroanilineEthyl acetoacetateDiphenyl Ether2500.580-90%>95%
2 IntermediatePOBr₃-110-1203-475-85%>98%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques[2].

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the fluorine and bromine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This guide outlines a dependable and scalable two-step synthesis for this compound. The methodology leverages the classical Conrad-Limpach reaction for the efficient construction of the quinoline core, followed by a robust bromination step to install the reactive handle at the 4-position. The detailed protocols and causal explanations provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently produce this valuable intermediate for further synthetic elaboration.

References

  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7,8-difluoro-2-methylquinoline, a key heterocyclic building block in contemporary medicinal chemistry. With the CAS Number 1189106-60-2, this fluorinated quinoline derivative serves as a crucial intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications[1]. This document details a plausible and robust synthetic pathway, outlines its physicochemical properties, and discusses its applications in drug discovery, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic introduction of fluorine atoms into the quinoline ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Increased metabolic stability, enhanced binding affinity, and altered basicity are among the benefits that fluorination can confer. This compound is a prime example of a highly functionalized quinoline that offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the construction of complex bioactive molecules. Its utility is particularly pronounced in the development of kinase inhibitors, where the quinoline core can mimic the adenine region of ATP, while the bromo-substituent provides a handle for introducing further diversity through cross-coupling reactions[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined and available from commercial suppliers, others are estimated based on the analysis of structurally related compounds.

PropertyValueSource
CAS Number 1189106-60-2[1]
Molecular Formula C₁₀H₆BrF₂N[1]
Molecular Weight 258.06 g/mol [1]
Appearance White to off-white solid (predicted)
Melting Point Not available (predicted to be in the range of 80-120 °C)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (predicted)
Purity Typically >97% (as supplied commercially)[1]

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A 2,3-Difluoroaniline C 7,8-Difluoro-4-hydroxy-2-methylquinoline A->C Heat, Dowtherm A B Diethyl 2-acetylmalonate B->C D 7,8-Difluoro-4-hydroxy-2-methylquinoline E 4-Chloro-7,8-difluoro-2-methylquinoline D->E G 4-Chloro-7,8-difluoro-2-methylquinoline F POCl3 F->E H This compound G->H I NBS, H2SO4 I->H

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 7,8-Difluoro-4-hydroxy-2-methylquinoline (Intermediate 1)

The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction. This classic method provides a reliable route to 4-hydroxyquinolines from anilines and malonic acid derivatives.

Protocol:

  • To a round-bottom flask, add 2,3-difluoroaniline (1.0 eq) and diethyl 2-acetylmalonate (1.1 eq).

  • Heat the mixture with stirring to 120-130 °C for 2 hours to facilitate the initial condensation and elimination of ethanol.

  • Slowly add the reaction mixture to a pre-heated high-boiling point solvent, such as Dowtherm A or diphenyl ether, at 250 °C.

  • Maintain the temperature for 30 minutes to effect the cyclization.

  • Cool the reaction mixture to below 100 °C and add hexane or heptane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 7,8-difluoro-4-hydroxy-2-methylquinoline.

Step 2: Synthesis of 4-Chloro-7,8-difluoro-2-methylquinoline (Intermediate 2)

The hydroxyl group at the 4-position is then converted to a chloro group, a common transformation to activate the position for subsequent nucleophilic substitution reactions.

Protocol:

  • In a well-ventilated fume hood, carefully add 7,8-difluoro-4-hydroxy-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 4-chloro-7,8-difluoro-2-methylquinoline.

Step 3: Synthesis of this compound (Final Product)

The final step involves the electrophilic bromination of the quinoline ring. The 4-position is the most activated site for this transformation.

Protocol:

  • To a solution of 4-chloro-7,8-difluoro-2-methylquinoline (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors. The quinoline core serves as a scaffold that can occupy the ATP-binding site of various kinases. The bromine atom at the 4-position is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the quinoline core to optimize potency and selectivity against specific kinase targets.

Kinase_Inhibitor_Scaffold A This compound B Suzuki Coupling (Ar-B(OH)2) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig Amination (R2NH) A->D E Diverse Kinase Inhibitor Library B->E C->E D->E

Caption: Role of this compound as a versatile scaffold in kinase inhibitor synthesis.

The fluorinated quinoline core can enhance the binding affinity of the inhibitor to the kinase's active site through favorable interactions with amino acid residues. Furthermore, the metabolic stability imparted by the fluorine atoms can lead to improved pharmacokinetic profiles of the resulting drug candidates. Several patents describe the use of substituted quinolines as inhibitors of kinases such as EGFR, VEGFR, and RIPK2, highlighting the importance of this scaffold in the development of novel cancer therapies[2][3].

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its highly functionalized structure provides multiple avenues for chemical modification, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery programs. The plausible synthetic route and discussion of its applications presented in this guide are intended to facilitate further research and development in the field of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Available at: [Link]

  • PubChem. Ipflufenoquin. Available at: [Link]

  • PMC. Compounds from Natural Sources as Protein Kinase Inhibitors. Available at: [Link]

  • PMC. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Available at: [Link]

  • PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-7,8-difluoro-2-methylquinoline: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-7,8-difluoro-2-methylquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the molecular structure, physicochemical properties, and plausible synthetic pathways for this compound. Furthermore, it delves into detailed spectroscopic analysis, safety and handling protocols, and highlights its critical role as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors for oncological applications. This guide is intended to be a valuable resource, offering both foundational knowledge and practical insights for the effective utilization of this compound in a research and development setting.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can selectively bind to biological targets. The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target affinity.

Among the various modifications, halogenation, particularly with bromine and fluorine, plays a pivotal role. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and promoting favorable intermolecular interactions. The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.

This compound embodies these strategic design elements. The difluoro substitution at the 7 and 8 positions of the benzene ring, combined with a bromine atom at the 4-position of the pyridine ring and a methyl group at the 2-position, creates a unique electronic and steric profile. This specific arrangement of substituents makes it a highly valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors in the field of oncology.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug discovery.

PropertyValueSource
Molecular Formula C₁₀H₆BrF₂N[1]
Molecular Weight 258.06 g/mol [1]
CAS Number 1189106-60-2
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge
Purity Typically available at >97% purity from commercial suppliers.

Synthesis of this compound: A Plausible Synthetic Approach

Proposed Synthetic Pathway

Synthetic_Pathway A 2,3-Difluoroaniline C 7,8-Difluoro-2,4-dimethylquinolin-4-ol A->C Combes Synthesis (Acid Catalyst, Heat) B Acetylacetone B->C D 7,8-Difluoro-2,4-dimethylquinoline C->D Reduction/Dehydroxylation E This compound D->E Bromination (e.g., NBS, acid) Applications A This compound Versatile Intermediate B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd-catalyzed C Buchwald-Hartwig Amination (Amines) A->C Pd-catalyzed D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu-catalyzed E Stille Coupling (Organostannanes) A->E Pd-catalyzed F Kinase Inhibitors (e.g., for Oncology) B->F C->F D->F E->F

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the spectroscopic methodologies required for the structural elucidation and quality assessment of 4-Bromo-7,8-difluoro-2-methylquinoline (C₁₀H₆BrF₂N). As a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, unambiguous structural confirmation is paramount.[1] While experimental spectra for this specific compound are not widely published, this document outlines the foundational principles, detailed experimental protocols, and predicted spectral data based on established spectroscopic theory and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing the causal reasoning behind experimental choices and data interpretation.

Introduction and Molecular Structure

This compound is a halogenated heterocyclic compound with a molecular weight of approximately 258.06 g/mol .[1][2] Its structure is foundational for creating more complex molecules in drug discovery programs.[1] The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl group on the quinoline core—creates a unique electronic and steric environment. This complexity necessitates a multi-technique spectroscopic approach for definitive characterization.

For clarity throughout this guide, the following IUPAC numbering for the quinoline ring system will be used:

Chemical structure of this compound with numbered positions

(Image generated for illustrative purposes)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous assignment.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their connectivity to neighboring protons (spin-spin coupling). The electron-withdrawing nature of the nitrogen, bromine, and fluorine atoms will significantly deshield adjacent protons, causing them to resonate at a lower field (higher ppm).[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~7.4 - 7.6Singlet (s)N/ANo adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the bromine at C4.
H-5~8.0 - 8.2Doublet of doublets (dd)JH5-H6 ≈ 9.0, JH5-F8 ≈ 1.5Coupled to H-6 (ortho) and a weaker long-range coupling to the fluorine at C8. Deshielded by the bromine at C4.
H-6~7.5 - 7.7Triplet of doublets (td) or Multiplet (m)JH6-H5 ≈ 9.0, JH6-F7 ≈ 9.0, JH6-F8 ≈ 5.0Coupled to H-5, and to both fluorine atoms at C7 and C8. The complex splitting may result in a multiplet.
-CH₃ (C-2)~2.7 - 2.9Singlet (s)N/AAttached to an aromatic ring, no adjacent protons to couple with.

Trustworthiness: Experimental Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[5]

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Visualization: NMR Data Interpretation Workflow

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis Sample Prepare Sample (5-10mg in CDCl3) Acquire Acquire FID (Free Induction Decay) Sample->Acquire Spectrometer FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Analyze_Shifts Analyze Chemical Shifts (ppm) Calibrate->Analyze_Shifts Analyze_Coupling Analyze Coupling (J, Hz) Calibrate->Analyze_Coupling Analyze_Integration Analyze Integration Calibrate->Analyze_Integration Assign Assign Peaks to Protons Analyze_Shifts->Assign Analyze_Coupling->Assign Analyze_Integration->Assign

Caption: Workflow for NMR data acquisition, processing, and interpretation.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a sharp singlet.[6] The chemical shifts are highly sensitive to the electronic environment; carbons bonded to electronegative atoms (N, F, Br) will be significantly deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-2~158 - 162Attached to nitrogen and bearing the methyl group.
C-3~122 - 126Aromatic CH, influenced by adjacent C-4 with bromine.
C-4~120 - 124Directly attached to bromine, causing a shift that can be complex to predict but is generally in this region.
C-4a~147 - 151Quaternary carbon at the ring junction.
C-5~128 - 132Aromatic CH.
C-6~115 - 120 (d, JC-F)Aromatic CH, strongly influenced and coupled to adjacent fluorine at C-7.
C-7~150 - 155 (d, JC-F)Directly bonded to fluorine, resulting in a large downfield shift and a large C-F coupling constant.
C-8~145 - 150 (d, JC-F)Directly bonded to fluorine, resulting in a large downfield shift and a large C-F coupling constant.
C-8a~135 - 140Quaternary carbon at the ring junction, adjacent to nitrogen.
-CH₃~23 - 27Aliphatic carbon attached to an aromatic ring.

Trustworthiness: Experimental Protocol

The protocol is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer acquisition time and a greater number of scans are required to obtain a spectrum with an adequate signal-to-noise ratio.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a rapid and informative experiment.[7][8] The chemical shifts have a very wide range, making it easy to resolve signals even for structurally similar fluorine atoms.[9] We expect to see two distinct signals for F-7 and F-8, which will be coupled to each other and to the adjacent proton H-6.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
F-7-130 to -145Doublet of doublets (dd)JF7-F8 ≈ 20, JF7-H6 ≈ 9.0Ortho coupling to F-8 and ortho coupling to H-6.
F-8-140 to -155Doublet of doublets (dd)JF8-F7 ≈ 20, JF8-H6 ≈ 5.0Ortho coupling to F-7 and meta coupling to H-6.

Trustworthiness: Experimental Protocol

The experiment is run on a multi-nuclear NMR spectrometer. The protocol is analogous to ¹H NMR, but the spectrometer is tuned to the ¹⁹F frequency. A common reference standard is CFCl₃ (0 ppm), although modern instruments can use internal referencing.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[10] For structural confirmation, it provides the molecular weight and, through fragmentation patterns, clues about the molecule's structure. A key feature for this molecule will be the isotopic pattern of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[11]

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z ValueIon IdentityRationale
257 / 259[C₁₀H₆⁷⁹BrF₂N]⁺ / [C₁₀H₆⁸¹BrF₂N]⁺Molecular ion peaks ([M]⁺ and [M+2]⁺). The ~1:1 ratio is the hallmark of a monobrominated compound.
178[M - Br]⁺Loss of a bromine radical, a common fragmentation for bromo-aromatics.
242 / 244[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
159[M - Br - F]⁺ or [M - Br - HCN]⁺Subsequent fragmentation of the [M-Br]⁺ ion. High-resolution MS would be needed to distinguish these.

Trustworthiness: Experimental Protocol

  • Sample Introduction: A small amount of the solid or a concentrated solution is introduced into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe.[11]

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in a process called Electron Ionization (EI). This ejects an electron, forming a radical cation (molecular ion, M⁺•).[11]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization: Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion [C10H6BrF2N]+• m/z 257/259 F1 [M - Br]+• m/z 178 M->F1 - Br• F2 [M - CH3]+• m/z 242/244 M->F2 - CH3• F3 [M - Br - HCN]+• m/z 151 F1->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule.[12]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchMethyl (-CH₃)
1620 - 1580C=N stretchQuinoline ring
1550 - 1450C=C stretchAromatic ring
1250 - 1100C-F stretchAryl-Fluoride
650 - 550C-Br stretchAryl-Bromide

Trustworthiness: Experimental Protocol

A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the powder is placed on the ATR crystal, pressure is applied to ensure good contact, and the spectrum is collected.[13] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a transparent disk.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems.[14] The extended aromatic system of the quinoline core is an excellent chromophore.

Predicted UV-Vis Absorption

  • λmax: Expected in the range of 280-330 nm .

  • Rationale: This absorption corresponds to π → π* electronic transitions within the conjugated quinoline ring system. The exact wavelength and intensity will be influenced by the auxochromic effects of the halogen and methyl substituents and the choice of solvent.[14][15]

Trustworthiness: Experimental Protocol

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. NMR (¹H, ¹³C, ¹⁹F) spectroscopy serves as the primary tool for mapping the molecular framework. Mass spectrometry validates the molecular weight and elemental composition, with the characteristic bromine isotope pattern acting as a definitive marker. Finally, IR and UV-Vis spectroscopy provide corroborating evidence of the functional groups and the conjugated aromatic system, respectively. By following the protocols and interpreting the data as outlined in this guide, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical intermediate.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. Retrieved from [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • University of Regensburg. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Drawell. (n.d.). UV-Visible Spectrophotometry and Infrared Spectrophotometry: What are the Key Distinctions Between Them. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • MRC Lab. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • Khan Academy. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]

  • YouTube. (2023). IR & UV-VIS spectroscopy - playlist welcome. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of 4-Bromo-7,8-difluoro-2-methylquinoline, a key intermediate in contemporary drug discovery, particularly in the development of kinase inhibitors.[1] Recognizing the paramount importance of solubility in determining the developability and ultimate clinical success of a new chemical entity (NCE), this document moves beyond a simple recitation of methods.[2][3][4][5] It offers a detailed exploration of the theoretical underpinnings of solubility, the strategic rationale behind experimental design, and meticulously outlined protocols for both kinetic and thermodynamic solubility assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing the necessary tools to generate robust and reliable solubility data, thereby enabling informed decision-making in the progression of drug candidates.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic solubility of a compound is a critical determinant of its potential as a therapeutic agent.[2][3] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[4][5] This characteristic can severely limit a drug's absorption and bioavailability, rendering even highly potent molecules ineffective.[3][5][6] Therefore, an early and thorough understanding of a compound's solubility is not merely a data point but a cornerstone of a successful drug development program.[6] For a molecule like this compound, which serves as a building block for targeted therapies, characterizing its solubility is a non-negotiable first step in its journey from a laboratory curiosity to a potential life-saving medicine.

This guide will delve into the essential theoretical concepts of solubility, followed by practical, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound. We will also explore the critical factors that can influence solubility and provide guidance on data interpretation and presentation.

Physicochemical Profile of this compound

A preliminary analysis of the structure of this compound provides valuable insights into its expected solubility behavior.

PropertyValue/InformationSource
Molecular Formula C10H5BrF2NInferred from name
Molecular Weight 272.06 g/mol Calculated
Structure Quinoline core with bromo, difluoro, and methyl substitutionsInferred from name
Predicted XLogP3 3.6Not directly found, but similar compounds have high XLogP values, suggesting low aqueous solubility.

The quinoline core is a heterocyclic aromatic system, which is generally hydrophobic. The presence of a bromine atom and a methyl group further increases the lipophilicity of the molecule. While the fluorine atoms can modulate electronic properties, they do not significantly enhance aqueous solubility. Based on this structural assessment, this compound is anticipated to exhibit low intrinsic aqueous solubility.

Theoretical Framework: Understanding Kinetic vs. Thermodynamic Solubility

When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[7][8]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.[7][9] The point at which the compound precipitates is its kinetic solubility.[9] This method is high-throughput and requires only a small amount of material, making it ideal for the early stages of drug discovery.[7][10] However, it can sometimes overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[9][11]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[12][13] This is a more accurate and reliable measure of a compound's true solubility.[13] The shake-flask method is the gold standard for determining thermodynamic solubility and involves agitating an excess of the solid compound in a solvent until equilibrium is reached.[7][12]

The relationship between these two solubility measurements can be visualized as follows:

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics Kinetic Solubility Kinetic Solubility High Throughput High Throughput Kinetic Solubility->High Throughput Ideal for early screening Small Sample Amount Small Sample Amount Kinetic Solubility->Small Sample Amount Potential for Supersaturation Potential for Supersaturation Kinetic Solubility->Potential for Supersaturation Can overestimate solubility Thermodynamic Solubility Thermodynamic Solubility Gold Standard Gold Standard Thermodynamic Solubility->Gold Standard Represents true equilibrium Requires More Sample Requires More Sample Thermodynamic Solubility->Requires More Sample Time Consuming Time Consuming Thermodynamic Solubility->Time Consuming

Caption: Key differences between kinetic and thermodynamic solubility.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of a crystalline compound like this compound.[14][15] Understanding these factors is crucial for designing meaningful solubility experiments and for developing strategies to enhance solubility if needed.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[15][16][17] This is because the dissolution process is often endothermic, meaning it absorbs heat.[15][16]

  • pH: The quinoline nitrogen in this compound is weakly basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.[18]

  • Solvent Polarity: The principle of "like dissolves like" is fundamental to solubility.[15] this compound, being a relatively nonpolar molecule, is expected to have higher solubility in organic solvents compared to water.[19][20]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[21] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the material being tested.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related halogenated quinolines.[22][23][24][25][26]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22][23][26]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[22][24][25] Avoid contact with skin and eyes.[22][23][25]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Kinetic Solubility Assay Protocol

This high-throughput method provides a rapid assessment of solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Microplate reader with nephelometry or turbidity detection capabilities

  • Multichannel pipette

Workflow Diagram:

G Start Start Prepare 10 mM stock in DMSO Prepare 10 mM stock in DMSO Start->Prepare 10 mM stock in DMSO Serial dilution in DMSO Serial dilution in DMSO Prepare 10 mM stock in DMSO->Serial dilution in DMSO Add to PBS in 96-well plate Add to PBS in 96-well plate Serial dilution in DMSO->Add to PBS in 96-well plate Incubate and shake Incubate and shake Add to PBS in 96-well plate->Incubate and shake Measure turbidity Measure turbidity Incubate and shake->Measure turbidity Determine precipitation point Determine precipitation point Measure turbidity->Determine precipitation point End End Determine precipitation point->End

Caption: Workflow for the kinetic solubility assay.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL). Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity or light scattering of each well using a microplate reader.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank (PBS with 1% DMSO).

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility and is considered the gold standard.[7][12]

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G Start Start Add excess solid to solvent Add excess solid to solvent Start->Add excess solid to solvent Equilibrate with shaking 24-48 hours Add excess solid to solvent->Equilibrate with shaking Centrifuge to pellet excess solid Centrifuge to pellet excess solid Equilibrate with shaking->Centrifuge to pellet excess solid Filter supernatant Filter supernatant Centrifuge to pellet excess solid->Filter supernatant Quantify concentration by HPLC Quantify concentration by HPLC Filter supernatant->Quantify concentration by HPLC End End Quantify concentration by HPLC->End

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method with a UV detector. A calibration curve should be prepared using standards of known concentrations.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for this compound

SolventSolubility (µg/mL)Solubility (µM)MethodTemperature (°C)
Water< 1< 3.7Thermodynamic25
PBS (pH 7.4)2.59.2Thermodynamic25
0.1 N HCl50183.8Thermodynamic25
Ethanol> 1000> 3676Thermodynamic25
DMSO> 10000> 36760Thermodynamic25
PBS (pH 7.4)5.219.1Kinetic25

Interpretation:

The hypothetical data in Table 1 illustrates the expected solubility profile. The compound exhibits very low solubility in neutral aqueous media, which increases significantly at acidic pH due to the protonation of the quinoline nitrogen. The kinetic solubility is slightly higher than the thermodynamic solubility in PBS, which could be due to the formation of a supersaturated solution. The compound is highly soluble in organic solvents like ethanol and DMSO.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. By following the detailed protocols and considering the influencing factors discussed, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding further drug development efforts, including formulation design, in vivo studies, and ultimately, the successful progression of promising therapeutic candidates.

References

  • Drug Discovery News. (n.d.). Substance solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Ran, Y., & Yalkowsky, S. H. (2001). The Importance of Solubility for New Drug Molecules. Journal of Chemical Information and Computer Sciences, 41(2), 354-357.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 198752.
  • Whyte, B. (2023, April 6).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. (2024, October 27).
  • Slideshare. (2015, October 29). solubility experimental methods.pptx.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • FCT EMIS. (n.d.). 21226_Factors Affecting solubility curve.pdf.
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare.
  • Quora. (2021, March 13). How do crystal characteristics affect solubility?
  • Inventiva Pharma. (n.d.).
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • MySkinRecipes. (n.d.). This compound.
  • CymitQuimica. (n.d.). 4-Bromo-2-methylquinoline.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. PubChem.
  • Fisher Scientific. (n.d.).
  • Wikipedia. (2024, October 27). Quinoline.
  • Thermo Fisher Scientific. (2009, December 7).
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-5,8-difluoro-3-methylquinoline. PubChem.
  • Echemi. (n.d.). 1189105-91-6, 4-Bromo-7,8-difluoro-2-propylquinoline Formula.
  • SpringerLink. (2024, April 10).
  • BLDpharm. (n.d.). 1189105-77-8|4-Bromo-5,7-difluoro-2-methylquinoline.
  • ACS Publications. (2015, December 1). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • National Center for Biotechnology Information. (n.d.). 4,7-Dibromo-6,8-difluoroquinoline. PubChem.
  • ResearchGate. (2025, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Capot Chemical. (2025, December 21). MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE.
  • CymitQuimica. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 1189105-91-6 4-Bromo-7,8-difluoro-2-propylquinoline.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
  • ChemicalBook. (2025, December 20).

Sources

Purity Analysis of 4-Bromo-7,8-difluoro-2-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-7,8-difluoro-2-methylquinoline is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the quinoline core, makes it a valuable intermediate for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[2] The precise control of purity for such an intermediate is paramount, as even trace-level impurities can have a significant impact on the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the analytical strategies. The methodologies described herein are grounded in the principles of scientific integrity, adhering to the standards set forth by the International Council for Harmonisation (ICH) to ensure trustworthiness and regulatory compliance.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. While the specific synthetic route for this compound may vary, common methods for quinoline synthesis, such as the Skraup and Friedländer reactions, provide a basis for predicting potential process-related impurities.[3][4]

Potential Impurity Classes:

  • Starting Materials: Unreacted precursors, such as the corresponding aniline derivative.

  • Intermediates: Incompletely reacted intermediates from the cyclization process.

  • Byproducts: Isomeric quinolines, products of side reactions, or over-brominated/fluorinated species.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

  • Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation, photolysis).

The logical workflow for identifying and controlling these impurities is a cornerstone of ensuring the quality of this compound.

cluster_0 Impurity Profiling Workflow Synthesis Route Analysis Synthesis Route Analysis Potential Impurity Identification Potential Impurity Identification Synthesis Route Analysis->Potential Impurity Identification Predicts Analytical Method Development Analytical Method Development Potential Impurity Identification->Analytical Method Development Informs Method Validation (ICH Q2(R1)) Method Validation (ICH Q2(R1)) Analytical Method Development->Method Validation (ICH Q2(R1)) Requires Routine Purity Testing Routine Purity Testing Method Validation (ICH Q2(R1))->Routine Purity Testing Enables Specification Setting Specification Setting Routine Purity Testing->Specification Setting Data for

Caption: A logical workflow for impurity profiling of this compound.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic compounds in the pharmaceutical industry. A well-developed and validated stability-indicating HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Method Development Strategy

Given the aromatic and moderately polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The development of a stability-indicating method for the closely related compound, 6,8-Difluoro-2-methylquinolin-4-amine, provides a strong starting point for method development.[5]

Key Considerations for Method Development:

  • Column Selection: A C18 column is a versatile and robust choice for the separation of a wide range of compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the buffer can be adjusted to optimize the peak shape and retention of the analyte.

  • Detection: The quinoline core is chromophoric, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a recommended starting point and should be optimized and validated for your specific application.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for aromatic compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidic mobile phase suppresses silanol interactions and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.
Gradient See Table 2A gradient elution is necessary to separate early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a PDA detector should be used to monitor the full spectrum.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Method Validation: A Self-Validating System

Validation of the analytical method is a critical step to ensure its reliability and is a regulatory requirement.[6] The validation should be performed according to the ICH Q2(R1) guidelines and should include the following parameters:[7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing a stability-indicating method.[3][8] It involves subjecting the this compound to harsh conditions to accelerate its degradation and generate potential degradation products.

Table 3: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 80 °C (solid state)48 hours
Photolytic ICH Q1B conditionsExpose to UV and visible light

The chromatograms from the forced degradation studies should be carefully examined for the appearance of new peaks. The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Volatile Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts.

Experimental Protocol: GC-MS Analysis

Table 4: GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas HeliumInert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min)A general-purpose temperature program to separate compounds with a range of boiling points.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range 40-500 amuA typical mass range to detect common solvents and fragmentation products.
Interpretation of Mass Spectra

The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M+). The presence of bromine will result in an isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The fragmentation pattern will provide structural information. Key expected fragments include the loss of a bromine atom, a methyl group, and potentially cleavage of the quinoline ring system.

cluster_1 GC-MS Impurity Identification Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Separates by volatility Mass Spectrometry Mass Spectrometry GC Separation->Mass Spectrometry Provides retention time Library Search Library Search Mass Spectrometry->Library Search Generates mass spectrum Manual Interpretation Manual Interpretation Mass Spectrometry->Manual Interpretation Fragmentation pattern Impurity Identification Impurity Identification Library Search->Impurity Identification Manual Interpretation->Impurity Identification

Caption: A workflow for identifying volatile impurities using GC-MS.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number and connectivity of the protons in the molecule. The aromatic region will show a complex pattern of signals corresponding to the protons on the quinoline ring. The methyl group will appear as a singlet in the upfield region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[6] The two fluorine atoms at positions 7 and 8 are in different chemical environments and are expected to give rise to two distinct signals. The coupling between the fluorine atoms and with neighboring protons will provide valuable structural information.

Table 5: Predicted ¹H and ¹⁹F NMR Chemical Shifts (Illustrative)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H~2.6s-2-CH₃
¹H~7.5 - 8.5m-Aromatic-H
¹⁹F~ -120 to -150m-F-7, F-8

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Computational methods can be used to predict ¹⁹F NMR chemical shifts with reasonable accuracy.[9]

Quantitative NMR (qNMR)

Quantitative NMR can be used as a primary method for determining the absolute purity of this compound. This is achieved by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

Conclusion

The purity analysis of this compound requires a multi-faceted analytical approach. This technical guide has outlined a comprehensive strategy encompassing chromatographic and spectroscopic techniques. The successful implementation of these methods, underpinned by a thorough understanding of potential impurities and rigorous validation, will ensure the quality and consistency of this critical pharmaceutical intermediate. The provided protocols and rationales serve as a robust starting point for researchers and drug development professionals to establish a self-validating system for the purity assessment of this compound, ultimately contributing to the development of safe and effective medicines.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][2][10]

  • Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8357–8363.[6]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-250.[3]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link][8]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][7]

  • Weller, C. E., & Tantillo, D. J. (2018). Prediction of 19F NMR chemical shifts for fluorinated aromatic compounds. The Journal of organic chemistry, 83(15), 8357–8363.[9]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link][4]

  • Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link][11]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link][12]

  • Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link][13]

  • Chromatography Forum. (2012). Forced degradation studies. Retrieved from [Link][14]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link][15]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][2]

  • SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link][16]

  • PubChem. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. Retrieved from [Link][12][17]

Sources

4-Bromo-7,8-difluoro-2-methylquinoline derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-7,8-difluoro-2-methylquinoline Derivatives

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's pharmacological profile, improving properties such as metabolic stability, bioavailability, and target binding affinity.[3][4] This guide provides a comprehensive technical overview of the synthesis of this compound, a key intermediate for the development of novel kinase inhibitors and other potential therapeutics.[5] We will explore a robust and efficient synthetic pathway, from the selection of starting materials to the formation of the core structure and its subsequent derivatization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, mechanistic insights, and the rationale behind critical process choices.

The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

Quinoline and its derivatives are heterocyclic compounds that have garnered immense interest due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][6][7] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its biological effects.

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[8] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical characteristics.[4] In the context of quinolines, fluorination can:

  • Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, fluorine can increase a drug's half-life.[4]

  • Modulate Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms, which can improve cell membrane permeability and bioavailability.[3]

  • Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

The target scaffold, this compound, is particularly valuable. The difluoro substitution at the 7- and 8-positions provides the aforementioned benefits, while the methyl group at the 2-position and the bromo group at the 4-position serve as critical handles for further chemical modification. The 4-bromo substituent, in particular, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of diverse functional groups.[9]

Retrosynthetic Analysis and Core Synthetic Strategy

A logical and efficient synthesis of this compound derivatives begins with a retrosynthetic analysis to identify key intermediates and readily available starting materials.

Our proposed strategy involves a three-stage process:

  • Quinoline Core Formation: Construction of the 7,8-difluoro-2-methylquinolin-4-ol ring system via a thermal cyclization reaction.

  • Halogenation: Conversion of the 4-hydroxy group into a 4-bromo group, creating a reactive intermediate for derivatization.

  • Derivatization: Functionalization of the core scaffold, primarily through nucleophilic aromatic substitution at the C4 position.

The overall workflow is depicted below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination cluster_2 Stage 3: Derivatization A 2,3-Difluoroaniline + Ethyl Acetoacetate B Intermediate I: 7,8-Difluoro-2-methylquinolin-4-ol A->B Thermal Cyclization (Gould-Jacobs Type) C Target Scaffold: This compound B->C POBr₃ E Functionalized Derivatives: 4-Substituted-7,8-difluoro-2-methylquinolines C->E D Diverse Nucleophiles (e.g., R-NH₂, R-OH, R-SH) D->E Nucleophilic Aromatic Substitution (SNAr) G cluster_0 Mechanism: Gould-Jacobs Reaction A Aniline + β-Ketoester B Condensation (Enamine Intermediate) A->B -H₂O C Thermal Intramolecular Cyclization B->C Heat (250°C) D Tautomerization (4-Hydroxyquinoline) C->D

Sources

The Biological Prowess of Fluorinated Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Quinoline Scaffolds

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into this scaffold has proven to be a transformative approach in drug discovery, significantly enhancing the therapeutic potential of quinoline derivatives.[2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical characteristics.[4] These alterations often lead to improved metabolic stability, increased lipophilicity and membrane permeability, and enhanced binding affinity to biological targets.[2][4] This guide provides an in-depth technical exploration of the diverse biological activities of fluorinated quinolines, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Antibacterial Activity: The Fluoroquinolone Revolution

The most prominent success story of fluorinated quinolines lies in the development of fluoroquinolone antibiotics. The addition of a fluorine atom at the C-6 position of the quinolone nucleus was a pivotal discovery that led to a new generation of broad-spectrum antibacterial agents.[5]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, and repair. The drugs form a ternary complex with the enzyme and bacterial DNA, which stabilizes DNA strand breaks and blocks the progression of the replication fork, ultimately leading to cell death.[5][6]

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[5]

Diagram: Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Replication_Fork Replication Fork Stalling Topo_IV->DNA Decatenation DNA->Replication_Fork Replication Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Leads to

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to replication fork stalling and bacterial cell death.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7][8][9][10][11]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the fluorinated quinoline compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.[8]

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agent in a liquid broth medium to achieve a range of concentrations.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium from a fresh culture to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Diagram: Broth Microdilution Workflow

Broth_Microdilution start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancies

Fluorinated quinolines have emerged as a promising class of compounds in oncology, exhibiting potent anticancer activity against a variety of cancer cell lines.[12][13][14][15] Their mechanisms of action are diverse and often involve targeting key cellular processes essential for cancer cell proliferation and survival.[16][17][18]

Mechanisms of Anticancer Action

The anticancer effects of fluorinated quinolines are attributed to several mechanisms, including:

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some fluorinated quinolines can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[16]

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Pim-1 kinase.[16][19]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: Fluorinated quinolines can arrest the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cancer cell division.[19]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.[17]

Diagram: Anticancer Mechanisms of Fluorinated Quinolines

Anticancer_Mechanisms cluster_mechanisms Cellular Targets & Processes FQ Fluorinated Quinoline Topo Topoisomerase Inhibition FQ->Topo Kinase Kinase Inhibition FQ->Kinase Apoptosis Induction of Apoptosis FQ->Apoptosis CellCycle Cell Cycle Arrest FQ->CellCycle Angiogenesis Inhibition of Angiogenesis FQ->Angiogenesis Cancer_Cell_Death Cancer Cell Death/ Growth Inhibition Topo->Cancer_Cell_Death Kinase->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death CellCycle->Cancer_Cell_Death Angiogenesis->Cancer_Cell_Death

Caption: Diverse anticancer mechanisms of fluorinated quinolines targeting key cellular processes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[20][21][22][23][24]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated quinoline compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[20]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity of Fluorinated Quinolines
CompoundCancer Cell LineIC50 (µM)Reference
6a MDA-MB-468 (TNBC)4.0[12]
6b MDA-MB-468 (TNBC)5.0[12]
6d MDA-MB-468 (TNBC)4.0[12]
6f MDA-MB-468 (TNBC)2.5[12]
39 A549 (Lung)1.91[25]
40 K-562 (Leukemia)5.29[25]
37 MCF-7 (Breast)3.46[25]
38 MCF-7 (Breast)3.35[25]

Antiviral Activity: A Broad Spectrum of Inhibition

Certain fluorinated quinolines, including the well-known antimalarial drug chloroquine and its derivative hydroxychloroquine, have demonstrated antiviral activity against a range of viruses.[1][26][27][28]

Mechanism of Antiviral Action

The antiviral mechanisms of these compounds are often multifaceted and can include:

  • Inhibition of Viral Entry: Chloroquine and hydroxychloroquine can increase the pH of endosomes, which can inhibit the fusion of viral and cellular membranes, a critical step for the entry of many enveloped viruses.[26][27]

  • Inhibition of Viral Replication: These compounds can interfere with various stages of the viral replication cycle, including post-translational modification of viral proteins.[27][28]

  • Immunomodulatory Effects: Chloroquine and hydroxychloroquine have immunomodulatory properties that can influence the host's response to viral infection.[26]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds.[29][30][31][32][33]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a susceptible host cell line in multi-well plates to form a confluent monolayer.[29]

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the fluorinated quinoline compound.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for viral adsorption.[33]

  • Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict the spread of the virus to adjacent cells.[29]

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Plaque Visualization and Counting: Stain the cells to visualize and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[29]

Antimalarial, Antifungal, and Neuroprotective Activities

Beyond their well-established antibacterial, anticancer, and antiviral properties, fluorinated quinolines have shown promise in other therapeutic areas.

  • Antimalarial Activity: The quinoline scaffold is the basis for several antimalarial drugs, and fluorination can enhance their activity.

  • Antifungal Activity: Novel fluorinated quinoline analogs have demonstrated good antifungal activity against various fungal pathogens.[34]

  • Neurodegenerative Diseases: Fluorinated 8-hydroxyquinolines are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by modulating metal ion homeostasis.[35][36][37][38] The ability of fluorine to enhance blood-brain barrier permeability is particularly advantageous in this context.[36]

Structure-Activity Relationships (SAR)

The biological activity of fluorinated quinolines is highly dependent on their chemical structure. Key SAR observations include:

PositionSubstituentEffect on Activity
C-6 FluorineGenerally enhances broad-spectrum antibacterial activity.[5]
N-1 Cyclopropyl groupOften optimal for antibacterial potency.[39]
C-7 Piperazine ringIncreases activity against Gram-negative bacteria.[40]
C-3, C-4 Carboxylic acid and keto groupsEssential for binding to DNA gyrase/topoisomerase IV.[39]

Conclusion and Future Perspectives

Fluorinated quinolines represent a versatile and powerful class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has been instrumental in optimizing their therapeutic properties, leading to the development of clinically successful drugs and promising new drug candidates. Future research in this area will likely focus on the design and synthesis of novel fluorinated quinoline derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation therapeutics for a wide range of diseases.

References

  • Yadav, A., Saini, S., Singh, M., Sharma, D., Mattoo, S., Kashyap, A., Pore, S. K., Prasad, C. P., Rajput, C. S., & Kumar, V. (2023).
  • Liang, S. H., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 6(8), 911-916.
  • Devaux, C. A., Rolain, J. M., Colson, P., & Raoult, D. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19?. International journal of antimicrobial agents, 55(5), 105938.
  • Spinelli, F. R., et al. (2020). Mode of action of chloroquine and hydroxychloroquine as anti-viral agents.
  • Vaidya, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Kaur, M., & Singh, M. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1506-1534.
  • Savarino, A., Boelaert, J. R., Cassone, A., Majori, G., & Cauda, R. (2003). Effects of chloroquine on viral infections: an old drug against today's diseases?. The Lancet infectious diseases, 3(11), 722-727.
  • (2013). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. International Journal of Pharmaceutical Sciences and Research, 4(10), 3788-3801.
  • Ready, D., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 71(1).
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Yadav, A., et al. (2023).
  • (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. Retrieved January 20, 2026, from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(8), 713-719.
  • (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved January 20, 2026, from [Link]

  • Cortegiani, A., Ingoglia, G., Ippolito, M., Giarratano, A., & Einav, S. (2020). A systematic review on the efficacy and safety of chloroquine for the treatment of COVID-19. Journal of critical care, 57, 279-283.
  • Yanai, H., Mimura, H., Kawada, K., & Taguchi, T. (2007).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Brazil, R. (2024, February 10). Putting the F in pharma. Chemistry World.
  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465.
  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11485.
  • (2011). Fluoroquinolones: Chemistry & Action – A Review. International Journal of Green and Herbal Chemistry, 1(1), 1-13.
  • (2013, November 15).
  • (2023). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.
  • Walker, R. C. (1999). The new fluoroquinolones: a critical review. Mayo Clinic proceedings, 74(11), 1148-1157.
  • Kirk, K. L. (2016). Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective of selected highlights. Journal of fluorine chemistry, 188, 3-23.
  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30454-30475.
  • (n.d.). Broth microdilution. Grokipedia. Retrieved January 20, 2026, from [Link]

  • (n.d.). In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. Retrieved January 20, 2026, from [Link]

  • (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Retrieved January 20, 2026, from [Link]

  • (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • (2024, January 15). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Synthonix. Retrieved January 20, 2026, from [Link]

  • Chasset, F., et al. (2020). Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine. Frontiers in immunology, 11, 1576.
  • Yadav, A., et al. (2023).
  • (n.d.). MTT Cell Assay Protocol. Checkpoint Lab, Texas Children's Hospital. Retrieved January 20, 2026, from [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 28(6), 851-857.
  • Sharma, P. C., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 39-47.
  • (n.d.). Broth Microdilution. International Journal of Anesthesia. Retrieved January 20, 2026, from [Link]

  • Yadav, A., et al. (2023).
  • (n.d.). Plaque Reduction Assay. Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • Lurain, N. S., & Chou, S. (1999). A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates. Journal of clinical microbiology, 37(3), 722-726.
  • Gomes, B., Loureiro, J. A., Coelho, M. A., & Pereira, M. D. C. (2015). The potential effect of fluorinated compounds in the treatment of Alzheimer's disease. Current pharmaceutical design, 21(39), 5725-5735.
  • Elbatrawy, Y., et al. (2021). "Turn-On" Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. ACS Chemical Neuroscience, 12(23), 4448-4458.
  • Khan, F., et al. (2021). Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer's Disease?. Pharmaceutics, 13(7), 1045.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines and the Suzuki-Miyaura Coupling

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of fluorine atoms into this privileged structure can significantly enhance metabolic stability, binding affinity, and bioavailability. Specifically, 4-aryl-7,8-difluoro-2-methylquinolines are of considerable interest in drug discovery programs targeting a range of diseases. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these valuable compounds, offering a robust and versatile method for creating carbon-carbon bonds.[1] This application note provides a comprehensive guide to the Suzuki coupling of 4-Bromo-7,8-difluoro-2-methylquinoline with various boronic acids, detailing the underlying mechanistic principles, offering a detailed experimental protocol, and providing insights for troubleshooting and optimization.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[2][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4][5] The choice of phosphine ligand is critical at this stage, as it influences the electron density at the palladium center and, consequently, the rate of oxidative addition.[5]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium complex.[5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 4-aryl-7,8-difluoro-2-methylquinoline product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' R¹-Pd(II)L₂-R² Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ + Base Boronic_Acid->Transmetalation Halide R¹-X Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acid partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Reaction Setup
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[8][9] Scientist's Note: The Pd(0) catalyst is sensitive to oxygen, and thorough degassing is critical to prevent catalyst deactivation and ensure reproducible results.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[9] The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromoquinoline.

Reaction and Monitoring
  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][11]

Work-up and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., ethyl acetate) two more times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 4-aryl-7,8-difluoro-2-methylquinoline.[12][13]

Visualizing the Workflow: From Reagents to Purified Product

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Boronic Acid - Catalyst - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Prepare Dry Glassware (Schlenk Flask) Glassware->Setup Degas Evacuate and Backfill with Argon (3x) Setup->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine Monitor->Workup Extract Extract Aqueous Layer Workup->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify: - Column Chromatography - Recrystallization Concentrate->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent system can significantly impact the yield and purity of the desired product. The following table provides a summary of typical conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O (3:1)100880-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄n-Butanol1101675-85
42-Thiopheneboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane/H₂O (4:1)901070-80

Note: Yields are illustrative and may vary depending on the specific reaction scale and purity of reagents.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (oxidation) - Insufficiently degassed solvent - Inappropriate base or solvent - Low reaction temperature- Use fresh, high-quality catalyst. - Ensure thorough degassing of all solvents.[10] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[10] - Increase the reaction temperature, but avoid exceeding the decomposition temperature of the catalyst.[10]
Significant Side Products (e.g., dehalogenation, homocoupling) - Catalyst deactivation - Protodeboronation of the boronic acid - Presence of oxygen- Use a more robust ligand or pre-catalyst. - Use the boronic acid ester (e.g., pinacol ester) to improve stability.[10] - Ensure a strictly inert atmosphere throughout the reaction.
Difficulty in Purification - Co-elution of product with byproducts - Presence of residual palladium- Optimize the mobile phase for column chromatography. - Consider a different purification method, such as recrystallization. - Treat the crude product with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 4-aryl-7,8-difluoro-2-methylquinolines. By understanding the reaction mechanism, carefully selecting the reaction conditions, and employing rigorous experimental technique, researchers can successfully utilize this powerful transformation in their drug discovery and development efforts. The protocols and insights provided in this application note serve as a valuable resource for achieving high yields and purity in these important synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16172–16184. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Sigman, M. S., & Norrby, P.-O. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(10), 7136–7142. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(40), 16172–16184. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 365, 136-144. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13193. Retrieved from [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (18), 848. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078–15087. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(13), 7756-7762. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-(2-Arylvinyl)-8-hydroxyquinolines via Anhydrous Heck Coupling Reaction and the PL Properties of Their Al Complexes. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Natural Surfactant Mediated Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones. Retrieved from [Link]

Sources

Buchwald-Hartwig amination of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of 4-Bromo-7,8-difluoro-2-methylquinoline

Application Note & Protocol

Abstract

This technical guide provides a comprehensive framework for the successful execution of the Buchwald-Hartwig amination on the electron-deficient heterocyclic substrate, this compound. The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials.[1] The palladium-catalyzed Buchwald-Hartwig reaction offers a versatile and powerful method for constructing these bonds, overcoming the limitations of traditional methods which often require harsh conditions and offer limited scope.[2] This document delves into the mechanistic underpinnings of the reaction, provides a rationale for the selection of critical reaction components, and presents a detailed, field-proven laboratory protocol. It is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 4-aminoquinoline derivatives, a scaffold of significant interest in medicinal chemistry.

Introduction: The Strategic Importance of C-N Bond Formation

The quinoline moiety is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. The introduction of an amino group at the C4 position, particularly on a fluorinated quinoline core like this compound, allows for extensive molecular diversification to modulate pharmacological properties such as target affinity, selectivity, and ADME profiles.

While classical methods like nucleophilic aromatic substitution (SNAr) can be used to form C-N bonds, they are often limited to highly activated aryl halides and can fail with less reactive or sterically hindered substrates.[2] The advent of the Buchwald-Hartwig amination revolutionized this field by providing a general and high-yielding catalytic method applicable to a vast range of aryl/heteroaryl halides and amines.[1][3] The reaction's success hinges on a finely tuned catalytic system composed of a palladium precursor, a specialized ligand, and a suitable base. This guide will illuminate the principles for selecting an optimal system for the challenging amination of this compound.

The Catalytic Heart: Mechanism and Component Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

The Catalytic Cycle

The reaction is initiated by the active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4][5]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition ArBr Ar-Br (4-Bromoquinoline) ArBr->OA_Complex Amine R₂NH (Amine) Amine->OA_Complex Base Base Base->OA_Complex + Base - Base-H⁺Br⁻ Product Ar-NR₂ (Product) Amido_Complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Amido_Complex->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Selecting the Optimal Catalytic System

The success of the reaction, especially with an electron-deficient and potentially coordinating substrate like a difluoroquinoline, depends critically on the synergy between the palladium source, ligand, and base.

ComponentRole & RationaleRecommended Choices for this Application
Palladium Precursor The source of the active Pd(0) catalyst. Pd(II) precursors like Pd(OAc)₂ are reduced in situ, while Pd(0) sources like Pd₂(dba)₃ can be used directly.[6]Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
Ligand Stabilizes the Pd(0) catalyst, prevents catalyst decomposition, and critically modulates its reactivity. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands are essential. They accelerate both the oxidative addition and the crucial reductive elimination step.[1][3][7]XPhos, RuPhos, or BrettPhos. These provide the necessary steric bulk and electron-donating properties.[7]
Base Facilitates the deprotonation of the amine, forming the key palladium-amido intermediate.[8] The base must be strong enough to deprotonate the amine complex but not so nucleophilic that it causes side reactions.NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate). NaOt-Bu is a strong base suitable for a wide range of amines. K₃PO₄ is a milder option for base-sensitive substrates.
Solvent An aprotic, anhydrous solvent is required to dissolve the reactants and facilitate the reaction at elevated temperatures without interfering with the catalytic cycle.Toluene or 1,4-Dioxane. Both have sufficiently high boiling points to drive the reaction to completion.[4]

Expert Insight: The nitrogen atom of the quinoline ring can act as a ligand itself, potentially coordinating to the palladium center and inhibiting catalysis. The use of a bulky biarylphosphine ligand like XPhos is crucial not only for promoting the desired catalytic steps but also for sterically disfavoring this unproductive catalyst sequestration.

Detailed Experimental Protocol

This protocol describes a general procedure for the with a representative secondary amine, morpholine. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Experimental_Workflow start Start: Assemble Glassware reagents Add Reactants & Catalysts (Substrate, Amine, Base, Pd Source, Ligand) start->reagents solvent Add Anhydrous Solvent (Toluene) reagents->solvent inert Degas & Backfill with Inert Gas (3x) solvent->inert heat Heat to Reaction Temp (e.g., 100-110 °C) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up (Cool, Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials and Equipment
  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • XPhos (0.04 equiv, 4 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 272 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos (19 mg, 0.04 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (18 mg, 0.02 mmol) to the flask.

  • Reagent Addition: Seal the flask with a septum. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Inerting the System: Subject the reaction mixture to three cycles of vacuum/backfill with argon or nitrogen to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(morpholino)-7,8-difluoro-2-methylquinoline.

Troubleshooting and Considerations

Even with a robust protocol, challenges can arise. Below is a summary of common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently anhydrous conditions.3. Poor quality reagents.1. Ensure the system is rigorously deoxygenated. Use fresh, high-quality Pd/ligand.2. Use freshly distilled or commercially available anhydrous solvents.3. Verify the purity of the starting material and amine.
Hydrodehalogenation The competing reaction where the bromine is replaced by a hydrogen atom. Often caused by trace water or an unsuitable ligand/base combination.1. Ensure strictly anhydrous conditions.2. Screen alternative ligands (e.g., RuPhos) or a weaker base (e.g., K₃PO₄).
Incomplete Reaction Steric hindrance from the amine or insufficient reaction time/temperature.1. Increase reaction time or temperature (within solvent limits).2. Increase catalyst loading slightly (e.g., to 3-5 mol %).3. Consider a more active catalytic system (e.g., a 4th generation Buchwald precatalyst).
Difficult Purification Product co-elutes with ligand or byproducts.1. Use a ligand designed for easy removal (e.g., one with a charged handle) if available.2. Optimize the chromatography mobile phase or consider an alternative purification method like crystallization.

Safety Precautions

  • Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a glovebox or under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Avoid contact with skin and moisture. Handle in a glovebox or a very dry environment.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Ghaffari, B., et al. (2020). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the application of palladium-catalyzed cross-coupling reactions to 4-Bromo-7,8-difluoro-2-methylquinoline, a key intermediate in medicinal chemistry. The strategic introduction of fluorine atoms into quinoline scaffolds is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making this substrate particularly valuable in drug discovery programs.[1][2][3][4] This document provides detailed, adaptable protocols for several critical C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to optimize these transformations for their specific needs.

Introduction: The Strategic Importance of Fluorinated Quinolines and Cross-Coupling

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[3][5] The incorporation of fluorine atoms into this scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules.[1][2][3][4] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and alter lipophilicity and membrane permeability.[4]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[6][7][8] These transformations are central to modern drug discovery, enabling the rapid diversification of core scaffolds like this compound. This guide will explore the application of several key palladium-catalyzed cross-coupling reactions to this valuable intermediate.[9]

The Catalytic Cycle: A Unifying Mechanistic Framework

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6][7][10] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) (Palladacycle) OxAdd->PdII Transmetal Transmetalation (e.g., with R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R PdII_R->Pd0 Regeneration ReductElim Reductive Elimination PdII_R->ReductElim Product R-R' (Coupled Product) ReductElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Organometallic R'-M (e.g., Boronic Acid) Organometallic->Transmetal Suzuki-Miyaura Workflow start Start setup Reaction Setup: - this compound (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) - Degassed Solvent (e.g., 1,4-dioxane/water 4:1) start->setup inert Inert Atmosphere: Purge with Ar/N₂ for 15 min setup->inert heat Heating: Stir at 80-100 °C for 12-24 h inert->heat monitor Monitoring: TLC or LC-MS heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc, wash with H₂O and brine - Dry over Na₂SO₄ monitor->workup purify Purification: Flash column chromatography workup->purify product 4-Aryl-7,8-difluoro-2-methylquinoline purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Steps:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system, 1-5 mol%). [11]2. Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. [11]3. Reaction: Heat the mixture to 80–120 °C with vigorous stirring. [11]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [12]6. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [11]

    Parameter Recommended Condition Rationale
    Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, G3-XPhos Robust and commercially available catalysts effective for heteroaryl couplings. [11]
    Ligand (if using Pd source without ligand) SPhos, XPhos Bulky, electron-rich ligands to prevent catalyst poisoning and promote reaction. [13]
    Base K₂CO₃, K₃PO₄, Cs₂CO₃ Effective in promoting transmetalation. [11]
    Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF Aprotic polar solvents, often with water, facilitate dissolution of reagents. [11]

    | Temperature | 80–120 °C | Sufficient thermal energy to drive the catalytic cycle. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. [12]This reaction is of paramount importance in the synthesis of pharmaceuticals, where the aryl amine moiety is a common structural motif.

Rationale: The protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-heterocycles. [4][7][10]The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle. [7]The selection of the appropriate phosphine ligand is highly dependent on the nature of the amine coupling partner. [5] Experimental Protocol: Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow start Start setup Reaction Setup: - this compound (1.0 equiv) - Amine (1.2 equiv) - Base (e.g., NaOtBu, 1.4 equiv) - Pd precatalyst & Ligand (e.g., G3-XPhos, 2 mol%) - Anhydrous, degassed solvent (e.g., Toluene) start->setup inert Inert Atmosphere: Assemble in a glovebox or under Ar/N₂ setup->inert heat Heating: Stir at 80-110 °C for 12-24 h inert->heat monitor Monitoring: TLC or LC-MS heat->monitor workup Work-up: - Cool to RT - Quench with NH₄Cl (aq) - Extract with organic solvent - Dry over Na₂SO₄ monitor->workup purify Purification: Flash column chromatography workup->purify product 4-Amino-7,8-difluoro-2-methylquinoline derivative purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst, and the ligand to an oven-dried reaction vessel. [7]2. Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat with vigorous stirring at 80–110 °C for 12–24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench cautiously with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand G3-XPhos, G4-RuPhos, Pd₂(dba)₃ with XPhos/RuPhosModern precatalysts are highly active; bulky biaryl phosphine ligands are crucial. [7]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required for amine deprotonation. [7]
Solvent Toluene, 1,4-Dioxane, t-BuOHAnhydrous, aprotic solvents are preferred. [10]
Temperature 80–110 °CTo overcome the activation energy of the catalytic steps.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. [14][15][16] Rationale: This protocol is based on standard Sonogashira conditions that have been successfully applied to other bromo-heterocycles. [17][18]The use of a copper(I) co-catalyst (CuI) is traditional and often highly effective. An amine base, such as triethylamine or diisopropylamine, serves both as a base and as a solvent in some cases. [18] Experimental Protocol: Sonogashira Coupling

Sonogashira Workflow start Start setup Reaction Setup: - this compound (1.0 equiv) - Terminal alkyne (1.5 equiv) - Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) - CuI (3 mol%) - Amine base (e.g., Et₃N) - Solvent (e.g., THF or DMF) start->setup inert Inert Atmosphere: Purge with Ar/N₂ setup->inert react Reaction: Stir at RT to 60 °C for 4-12 h inert->react monitor Monitoring: TLC or LC-MS react->monitor workup Work-up: - Filter through Celite - Concentrate filtrate - Dilute with organic solvent, wash with H₂O and brine monitor->workup purify Purification: Flash column chromatography workup->purify product 4-Alkynyl-7,8-difluoro-2-methylquinoline purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (3-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise. [18]3. Reaction: Stir the mixture at room temperature to 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, then redissolve in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Commonly used and effective palladium sources.
Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base Et₃N, i-Pr₂NHActs as a base and can serve as a ligand. [18]
Solvent THF, DMF, TolueneAnhydrous, degassed solvents are essential.
Temperature RT – 60 °COften proceeds at mild temperatures.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation. [16][19] Rationale: This protocol is adapted from general procedures for the Heck reaction of bromo-heterocycles. [20][21]A phosphine-free catalyst system with Pd(OAc)₂ is often effective, though phosphine ligands can be used. An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HBr formed during the reaction. [15] Experimental Protocol: Heck Reaction

Detailed Steps:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). If using a phosphine ligand, it should be added at this stage.

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Seal the vessel and heat to 100–140 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂Simple and effective palladium sources.
Ligand Often ligandless, or PPh₃, P(o-tolyl)₃Ligands can improve catalyst stability and activity.
Base K₂CO₃, NaOAc, Et₃NNeutralizes the acid byproduct. [15]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 100–140 °CHigher temperatures are often required for Heck reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst poisoning by quinoline nitrogen.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). [13]
Inefficient pre-catalyst activation.Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a modern precatalyst (G3/G4 palladacycles). [13]
Poor quality of reagents or solvents.Use freshly distilled/degassed solvents and high-purity reagents. Ensure an inert atmosphere. [13]
Side Reactions (e.g., Homocoupling) Suboptimal catalyst loading or temperature.Screen different catalyst loadings and reaction temperatures.
For Suzuki coupling, boronic acid decomposition.Use boronate esters (e.g., pinacol esters) which are more stable.
Difficulty in Purification Residual tin reagents (Stille coupling).Not covered in detail, but fluoride-mediated protocols can help precipitate tin byproducts.
Copper residues (Sonogashira coupling).Wash the organic phase with aqueous ammonia or use copper-free conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and adaptable platform for the diversification of this important scaffold. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently generate libraries of fluorinated quinoline derivatives for biological evaluation. The protocols presented herein serve as a comprehensive starting point for these synthetic endeavors.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. Retrieved from [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... (n.d.). ResearchGate. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved from [Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). Molecules. PMC - NIH. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Royal Society of Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. (n.d.). Organic Letters. PMC - NIH. Retrieved from [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). Molecules. PMC - NIH. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). Catalysts. MDPI. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Developing Novel Antifungal Agents from 4-Bromo-7,8-difluoro-2-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antifungal Drug Discovery

The relentless rise of invasive fungal infections, compounded by the growing threat of antifungal resistance, necessitates the urgent discovery of new therapeutic agents with novel mechanisms of action.[1][2] Fungal pathogens such as Candida, Aspergillus, and Cryptococcus species pose a significant global health burden, particularly in immunocompromised populations.[3] The existing antifungal arsenal is limited, and many current drugs face challenges of toxicity and emerging resistance.[4][5]

The quinoline nucleus has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[6][7] Emerging research has highlighted the significant potential of quinoline derivatives as a promising class of antifungal agents.[5][8] These compounds have demonstrated potent activity against a broad spectrum of fungal pathogens, often through mechanisms that disrupt the fungal cell membrane and other essential cellular processes.[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging the novel scaffold, 4-bromo-7,8-difluoro-2-methylquinoline, as a starting point for the development of next-generation antifungal agents. We will detail the strategic synthesis of derivatives, robust protocols for in vitro and in vivo evaluation, and the elucidation of structure-activity relationships (SAR) to guide lead optimization.

Section 1: Rationale for this compound as a Starting Scaffold

The selection of this compound as a foundational molecule is based on a strategic analysis of the known SAR of quinoline derivatives.[11][12]

  • The Quinoline Core: Provides the fundamental heterocyclic structure known for its antifungal potential.[6]

  • 4-Bromo Substitution: The bromine atom at the C-4 position serves as a versatile chemical handle. It can be readily displaced or modified through various cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the chemical space and optimize biological activity.

  • 7,8-Difluoro Substitution: Fluorine atoms are known to enhance metabolic stability and can significantly influence the electronic properties of the molecule, potentially improving binding affinity to fungal targets.[13]

  • 2-Methyl Group: Substitutions at the C-2 position have been shown to modulate the antifungal spectrum and potency of quinoline compounds.[6]

This combination of features makes this compound an excellent starting point for a medicinal chemistry campaign aimed at discovering potent and selective antifungal agents.

Section 2: Synthesis and Derivatization Strategy

The core objective is to generate a library of analogues by modifying the initial scaffold. A plausible synthetic approach for the core structure can be adapted from established methods like the Gould-Jacobs reaction, followed by halogenation.[14] The primary focus for derivatization will be the versatile 4-bromo position.

Protocol 2.1: General Scheme for Suzuki Cross-Coupling Derivatization

This protocol outlines a general method for introducing aryl or heteroaryl moieties at the C-4 position, a common strategy for exploring SAR in quinoline-based compounds.[15]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted-7,8-difluoro-2-methylquinoline derivative.

G Start This compound Reaction Suzuki Coupling (Heat, Inert Atm.) Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Product 4-Aryl/Heteroaryl Derivative Reaction->Product Purification Purification (Chromatography) Product->Purification FinalProduct Pure Derivative for Screening Purification->FinalProduct

Section 3: In Vitro Antifungal Susceptibility Testing

The foundational step in evaluating new compounds is to determine their intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[16][17][18]

Protocol 3.1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)
  • Fungal Strain Panel: Utilize a diverse panel of fungi, including:

    • Candida albicans (ATCC 90028)

    • Candida glabrata (ATCC 90030)

    • Candida auris (e.g., a clinical isolate)

    • Cryptococcus neoformans (ATCC 90112)

    • Aspergillus fumigatus (ATCC 204305)

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density which is then further diluted in RPMI-1640 medium.[18]

  • Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL). Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.[16]

  • Inoculation and Incubation: Add the diluted fungal inoculum to each well of the microtiter plate containing the test compounds. Include a growth control (no drug) and a sterility control (no inoculum).

  • Reading the MIC: Incubate the plates at 35°C for 24-48 hours (or longer for slower-growing organisms like Cryptococcus).[17] The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles and echinocandins against yeasts, this is often a 50% reduction in growth.[17]

Data Presentation: MIC Values

Summarize the results in a clear, tabular format for easy comparison of compound potencies.

Compound IDC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. auris MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Lead Scaffold >64>64>64>64>64
Derivative 1 163232816
Derivative 2 48428
Fluconazole 116>648N/A
Amphotericin B 0.50.50.50.251

Section 4: Cytotoxicity and Selectivity Index

A critical aspect of drug development is ensuring that the compound is selectively toxic to the fungal pathogen while exhibiting minimal toxicity to host cells.

Protocol 4.1: Mammalian Cell Cytotoxicity Assay (e.g., using HEK293 cells)
  • Cell Culture: Culture a human cell line, such as HEK293 (human embryonic kidney cells), in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate.

  • Compound Treatment: Once cells are adherent, treat them with the same serial dilutions of the test compounds used in the MIC assay.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Determine cell viability using a standard method, such as the MTT or XTT assay, which measures metabolic activity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

  • Selectivity Index (SI): Calculate the SI to quantify the compound's selectivity for the fungal pathogen over mammalian cells: SI = CC₅₀ / MIC A higher SI value indicates greater selectivity and a more promising therapeutic window.

Section 5: Preliminary Mechanism of Action Studies

Understanding how a compound exerts its antifungal effect is crucial for lead optimization.

Protocol 5.1: Fungal Cell Membrane Integrity Assay

Based on reports that some quinolines disrupt fungal membranes[9][10], this is a logical starting point.

  • Fungal Culture: Grow a susceptible fungal strain (e.g., C. albicans) to the mid-logarithmic phase.

  • Compound Treatment: Treat the fungal cells with the test compound at its MIC and 2x MIC. Include a positive control (e.g., Amphotericin B) and a negative (untreated) control.

  • Staining: After a short incubation (e.g., 1-2 hours), add a fluorescent dye that selectively enters cells with compromised membranes, such as propidium iodide (PI).

  • Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of PI-positive (damaged) cells. An increase in PI uptake in treated cells suggests membrane disruption.

G

Section 6: In Vivo Efficacy Evaluation

Promising candidates with high potency (in vitro) and a favorable selectivity index should be advanced to preclinical animal models to assess their efficacy in a living system.[19][20]

Protocol 6.1: Murine Model of Systemic Candidiasis
  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a robust infection.[19]

  • Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of a virulent C. albicans strain.

  • Treatment: Administer the test compound at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting shortly after infection. Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Efficacy Endpoints:

    • Survival: Monitor the survival of mice over a period of 14-21 days.

    • Fungal Burden: At specific time points, euthanize a subset of mice and harvest target organs (e.g., kidneys, brain). Homogenize the tissues and plate serial dilutions on agar to determine the colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the survival curves (e.g., using a log-rank test) and the fungal burden in treated groups versus the vehicle control. A significant increase in survival and a reduction in fungal burden indicate in vivo efficacy.

Section 7: Structure-Activity Relationship (SAR) Analysis

The data gathered from the in vitro and in vivo experiments should be systematically analyzed to establish a clear SAR.[21]

  • Data Consolidation: Create a master table that includes the chemical structure of each analog, its MIC against various fungi, its CC₅₀, and its SI.

  • Trend Identification: Analyze how changes in the substituents at the C-4 position (and any other modified positions) affect antifungal potency and selectivity. For example:

    • Do electron-donating or electron-withdrawing groups on an appended aryl ring enhance activity?

    • Is there an optimal size or lipophilicity for the C-4 substituent?

    • Does the introduction of heteroatoms (e.g., nitrogen, sulfur) in the substituent improve the antifungal profile?

  • Iterative Design: Use the established SAR to design and synthesize a second generation of compounds with predicted improvements in activity and safety. This iterative process of design, synthesis, and testing is the core of lead optimization.[3]

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel antifungal agents. By employing a systematic approach that integrates targeted chemical synthesis, standardized microbiological and toxicological testing, and rigorous SAR analysis, researchers can effectively navigate the complex path of antifungal drug development. The protocols and strategies outlined in this guide provide a robust framework to unlock the therapeutic potential of this versatile chemical class and contribute to the development of urgently needed new treatments for life-threatening fungal infections.

References

  • Medical University of Lublin. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. National Institutes of Health. [Link]

  • Liu, N., et al. (n.d.). Strategies in the Discovery of Novel Antifungal Scaffolds. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. [Link]

  • Shadomy, S., et al. (1987). In vivo models: evaluating antifungal agents. PubMed. [Link]

  • Kumar, A., et al. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. PubMed. [Link]

  • Liu, N., et al. (2016). Strategies in the discovery of novel antifungal scaffolds. PubMed. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. [Link]

  • Liu, N., et al. (n.d.). Strategies in the discovery of novel antifungal scaffolds. OiPub. [Link]

  • Anonymous. (n.d.). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed. [Link]

  • PurushothamKN1. (2016). SAR of Quinolines.pptx. SlideShare. [Link]

  • Kumar, Y., & Kumar, R. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health. [Link]

  • Pharmacy, E. (2024). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Chen, Y. L. (2022). Advances in Antifungal Development: Discovery of New Drugs and Drug Repurposing. National Institutes of Health. [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Institutes of Health. [Link]

  • Dena, S., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. National Institutes of Health. [Link]

  • Clark, K., & Hanson, K. (2023). A Practical Guide to Antifungal Susceptibility Testing. National Institutes of Health. [Link]

  • Patel, R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Evotec. (n.d.). Antifungal Drug Discovery Factsheet. Evotec. [Link]

  • O'Meara, T. R., & Alspaugh, J. A. (2022). Interdisciplinary Approaches for the Discovery of Novel Antifungals. National Institutes of Health. [Link]

  • van de Sande, W. W. J., et al. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]

  • Musiol, R., et al. (n.d.). Quinoline-Based Antifungals. Ingenta Connect. [Link]

  • Musiol, R., et al. (2010). Quinoline-Based Antifungals. Bentham Science Publishers. [Link]

  • Musiol, R., et al. (2010). Quinoline-based antifungals. PubMed. [Link]

  • Anonymous. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. SciSpace. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-5,8-difluoro-3-methylquinoline. PubChem. [Link]

  • Wu, Y., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]

Sources

Application Notes and Protocols for 4-Bromo-7,8-difluoro-2-methylquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Bromo-7,8-difluoro-2-methylquinoline, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document details the synthesis, characterization, and strategic applications of this versatile building block. The protocols herein are grounded in established chemical principles and aim to provide a robust framework for its utilization in the synthesis of complex bioactive molecules, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Quinolines exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[2][3][4]

The subject of this guide, this compound, is a highly functionalized derivative designed for versatility in synthetic campaigns. The strategic placement of its substituents offers distinct advantages:

  • The 4-Bromo Group: Serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties.

  • The 7,8-Difluoro Substitution: The fluorine atoms on the benzo-fused ring significantly modulate the electronic properties of the molecule. Fluorine's high electronegativity can influence pKa, improve metabolic stability, and enhance binding affinity to target proteins through favorable electrostatic interactions.

  • The 2-Methyl Group: Provides a steric and electronic feature that can be crucial for selective binding to the active sites of enzymes, such as protein kinases.

This combination of features makes this compound a valuable intermediate, particularly in the development of kinase inhibitors for oncology.[5]

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not widely published, the following table summarizes key properties based on closely related analogs and computational predictions. Researchers should perform their own characterization to confirm the identity and purity of the synthesized material.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₆BrF₂N-
Molecular Weight 258.06 g/mol -
Appearance Expected to be a solid at room temperature[6]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF)-
CAS Number Not available-

Table 1: Predicted Physicochemical Properties

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the methyl protons (singlet, ~2.8 ppm), and aromatic protons on the quinoline core. The fluorine substitutions will likely result in complex splitting patterns for the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Resonances for the methyl carbon and the ten carbons of the difluoro-bromo-quinoline core. The carbons bearing fluorine atoms will exhibit characteristic large C-F coupling constants.

  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct resonances for the fluorine atoms at the 7- and 8-positions, likely showing coupling to each other and to adjacent aromatic protons.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a bromine atom.

Synthesis Protocol for this compound

The synthesis of this compound can be approached through a multi-step sequence, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by conversion of the 4-hydroxy group to a bromide.

G cluster_0 Part A: Quinoline Core Synthesis (Gould-Jacobs Reaction) cluster_1 Part B: Bromination A 2,3-Difluoroaniline C Condensation A->C B Ethyl Acetoacetate B->C D Thermal Cyclization (e.g., in Diphenyl Ether) C->D Intermediate: β-aminoacrylate E 7,8-Difluoro-4-hydroxy-2-methylquinoline D->E F 7,8-Difluoro-4-hydroxy-2-methylquinoline H Bromination Reaction F->H G Brominating Agent (e.g., POBr₃ or PBr₃/PBr₅) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Part A: Synthesis of 7,8-Difluoro-4-hydroxy-2-methylquinoline

This procedure is based on the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[7][8]

Materials:

  • 2,3-Difluoroaniline

  • Ethyl acetoacetate

  • Diphenyl ether (high-boiling solvent)

  • Hexane

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Initial Condensation: Heat the mixture to 140-150 °C for 2 hours. This step forms the intermediate β-aminoacrylate, with the elimination of ethanol. Monitor the reaction progress by TLC.

  • Cyclization: Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent. Increase the temperature to 250 °C and maintain for 30-60 minutes to induce thermal cyclization. The 4-hydroxyquinoline product is typically insoluble in the hot solvent and will precipitate.

  • Isolation: Allow the reaction mixture to cool to room temperature. Add hexane to fully precipitate the product and to dilute the diphenyl ether.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove residual diphenyl ether, followed by a wash with ethanol. Dry the resulting solid, 7,8-Difluoro-4-hydroxy-2-methylquinoline, under vacuum.

Expert Insights: The thermal cyclization is a critical step. The temperature must be high enough to overcome the activation energy for the 6-electron cyclization. Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and chemical inertness under these conditions.

Part B: Synthesis of this compound

This step converts the 4-hydroxy group into the desired 4-bromo group, activating the position for subsequent cross-coupling reactions.

Materials:

  • 7,8-Difluoro-4-hydroxy-2-methylquinoline

  • Phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅

  • Acetonitrile (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Protocol:

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 7,8-Difluoro-4-hydroxy-2-methylquinoline (1.0 eq) and acetonitrile.

  • Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃, ~2.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (around 80-85 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. This will quench the excess POBr₃.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Trustworthiness and Safety: Phosphorus oxybromide is highly corrosive and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9]

Application in Pharmaceutical Synthesis: Cross-Coupling Reactions

The 4-bromo substituent is the key to the synthetic utility of this intermediate. It allows for the construction of C-C and C-N bonds, which are fundamental transformations in the synthesis of kinase inhibitors.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Potential Products A 4-Bromo-7,8-difluoro- 2-methylquinoline B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)₂ Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst, Base D Nucleophilic Aromatic Substitution (with Amines, Alcohols, etc.) A->D Nu-H E 4-Aryl/Heteroaryl Derivatives B->E F 4-Amino Derivatives C->F G Diverse Functionalized Quinolines D->G

Caption: Key synthetic applications of the title compound.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Protocol:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 4-aryl-7,8-difluoro-2-methylquinoline.

Expert Insights: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For challenging couplings, more advanced catalyst systems (e.g., those using ligands like SPhos or XPhos) may be required. Debromination can be a side reaction, especially under harsh conditions.[3]

Protocol 4.2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent, followed by this compound and the amine.

  • Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 4-amino-7,8-difluoro-2-methylquinoline derivative.

Expert Insights: The Buchwald-Hartwig amination is sensitive to air and moisture, so maintaining an inert atmosphere is crucial for success.[10] The choice of ligand is critical and depends on the steric and electronic properties of the coupling partners. Sterically hindered biaryl phosphine ligands often provide superior results.[11]

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its strategic functionalization allows for efficient and modular synthesis of complex quinoline derivatives. The protocols detailed in this guide provide a solid foundation for its synthesis and subsequent elaboration into potential drug candidates, particularly in the realm of kinase inhibitors. As with any chemical synthesis, appropriate safety precautions must be taken, and all reactions should be optimized for the specific substrates being used.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem. National Center for Biotechnology Information. [Link]

  • US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents.
  • This compound - MySkinRecipes. MySkinRecipes. [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline | C10H5BrClF2N - PubChem. National Center for Biotechnology Information. [Link]

  • Gould-Jacobs Reaction. Cambridge University Press. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC. National Center for Biotechnology Information. [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. ResearchGate. [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - MDPI. MDPI. [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. National Center for Biotechnology Information. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • Substituted Quinolines with various based promising anticancer and... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI. [Link]

  • Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings | Request PDF - ResearchGate. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines | Request PDF - ResearchGate. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the quinoline core is a "privileged structure," forming the foundation of numerous therapeutic agents. The compound 4-Bromo-7,8-difluoro-2-methylquinoline represents a particularly valuable building block for medicinal chemists.[1] Its utility stems from a strategic combination of features: the 2-methyl group provides a steric and electronic anchor, the 7,8-difluoro substitution pattern modulates crucial physicochemical properties such as lipophilicity and metabolic stability, and most importantly, the bromine atom at the C4-position serves as a versatile synthetic handle for elaboration via modern cross-coupling chemistry.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices. We present field-proven, detailed protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to empower scientists to efficiently and reliably diversify the this compound core, paving the way for the synthesis of novel compound libraries and potent drug candidates.

I. Foundational Safety and Handling Protocols

Prior to commencing any experimental work, a thorough understanding of the associated hazards is critical. This compound and many reagents used in its functionalization are hazardous substances that require careful handling in a controlled laboratory environment.[2]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[3]

  • Body Protection: A flame-resistant laboratory coat.

Engineering Controls and Emergency Procedures:

  • Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Spill Response: In case of a spill, evacuate the area. For minor spills, absorb with an inert material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous waste.[4]

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[5][6]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]

Hazard Identification:

  • Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6] Harmful if swallowed or in contact with skin.[6]

  • Disposal: All waste materials, including contaminated consumables and reaction residues, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

II. Core Functionalization Strategies: An Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds.[7][8] For a substrate like this compound, these reactions are the preeminent tools for diversification. This guide focuses on three of the most powerful and widely adopted methods.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Products start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki C-C buchwald Buchwald-Hartwig (R₂-NH) start->buchwald C-N sonogashira Sonogashira (R-C≡CH) start->sonogashira C-C(sp) prod_suzuki C-C Bonded Biaryls (4-Aryl-quinolines) suzuki->prod_suzuki prod_buchwald C-N Bonded Amines (4-Amino-quinolines) buchwald->prod_buchwald prod_sonogashira C-C Bonded Alkynes (4-Alkynyl-quinolines) sonogashira->prod_sonogashira

Caption: Core functionalization pathways for this compound.

III. Protocol 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

A. Scientific Rationale & Mechanistic Insight

The Suzuki-Miyaura reaction is the method of choice for creating biaryl linkages, a common motif in kinase inhibitors.[9] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid, under basic conditions.[10] The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10][11] The base is crucial as it forms a boronate complex, which enhances the nucleophilicity of the organic group on boron, facilitating transmetalation.[12]

Suzuki_Mechanism cluster_inputs cluster_outputs pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_bromide Ar-Br aryl_bromide->pd2_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Experimental Protocol

This protocol provides a robust starting point for coupling various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Inert gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3-5 mol%).[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the starting quinoline.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[9]

C. Data Presentation: Illustrative Reaction Parameters
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O901885-95%
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O851688-98%
33-Pyridinylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄Toluene/H₂O1002470-85%
4Thiophene-2-boronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O902075-90%

IV. Protocol 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

A. Scientific Rationale & Mechanistic Insight

The introduction of nitrogen-containing functional groups is a cornerstone of pharmaceutical design. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[14][15] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and promoting high turnover.[16] A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[14][16]

Buchwald_Mechanism cluster_inputs cluster_outputs pd0 Pd(0)L pd2_complex Ar-Pd(II)L-Br pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)L-NR₂ pd2_complex->pd2_amido Amine Binding & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product aryl_bromide Ar-Br aryl_bromide->pd2_complex amine R₂NH + Base amine->pd2_amido

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

B. Experimental Protocol

This protocol is a general method adaptable for various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline)

  • Palladium Pre-catalyst: Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: XPhos, RuPhos, or BINAP

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-3 mol%), ligand (1.2-3.6 mol%), and base (1.4 equiv) to a dry Schlenk flask.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe to achieve a final concentration of 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

C. Data Presentation: Illustrative Reaction Parameters
EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1.5%)XPhos (3.6%)NaOtBuToluene1001290-99%
2AnilinePd(OAc)₂ (2%)RuPhos (4%)K₃PO₄Dioxane1102080-92%
3BenzylaminePd₂(dba)₃ (1.5%)XPhos (3.6%)NaOtBuToluene1001685-95%
4PiperidinePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Dioxane1102475-88%

V. Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

A. Scientific Rationale & Mechanistic Insight

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[17] These alkynes are not only found in many bioactive molecules but also serve as versatile handles for further transformations like click chemistry or cyclizations. The reaction uniquely employs a dual catalytic system.[18] A palladium catalyst drives the main cross-coupling cycle, similar to the Suzuki reaction.[19] Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a highly reactive copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[17][18]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_halide Cu(I)-X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Deprotonation & Coordination (R-C≡CH, Base) cu_acetylide->pd2_complex Transfers Alkynyl Group cu_acetylide->cu_halide Regenerates Cu(I)

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

B. Experimental Protocol

This protocol describes the classic copper-co-catalyzed Sonogashira reaction.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (3-10 mol%).[20]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv). Stir for 5-10 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid (1-6 hours) but should be monitored by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

C. Data Presentation: Illustrative Reaction Parameters
EntryAlkynePdCl₂(PPh₃)₂ (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylacetylene2%4%Et₃NTHF25 (RT)490-98%
21-Hexyne3%5%DIPADMF50685-95%
3Trimethylsilylacetylene2%4%Et₃NTHF25 (RT)292-99%
4Propargyl alcohol3%5%Et₃NDMF40875-88%

VI. Conclusion

The protocols detailed herein provide robust and reproducible methods for the functionalization of this compound, a key building block for modern medicinal chemistry. By leveraging the power of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate diverse libraries of novel 4-substituted quinoline derivatives. The mechanistic insights and detailed experimental conditions serve as a validated starting point, enabling scientists to accelerate their research and development programs in the quest for new therapeutic agents.

References

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Functionality elaboration of 4-bromo-quinolines. ResearchGate. Available at: [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Institutes of Health (NIH). Available at: [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. ElectronicsAndBooks.com. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SAFETY DATA SHEET - 3-Bromoquinoline. Thermo Fisher Scientific. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction. Columbia University. Available at: [Link]

  • MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Capot Chemical. Available at: [Link]

  • 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. PubChem. Available at: [Link]

  • 8-Bromo-2-methylquinoline. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for 4-Bromo-7,8-difluoro-2-methylquinoline in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Quinolines in Organic Electronics

Quinoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of organic electronics.[1] Their inherent properties, such as a rigid and planar structure, high thermal stability, and tunable electronic characteristics through substitution, make them prime candidates for various roles within Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a crucial attribute for efficient charge transport in these devices.[1]

The subject of this guide, 4-Bromo-7,8-difluoro-2-methylquinoline, is a strategically designed molecule. The introduction of two fluorine atoms at the 7 and 8 positions is anticipated to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, enhancing electron injection and transport properties, while also improving the material's thermal and oxidative stability. The methyl group at the 2-position can influence solubility and film-forming characteristics. Crucially, the bromine atom at the 4-position serves as a versatile synthetic handle for post-functionalization via cross-coupling reactions, allowing for the construction of more complex, high-performance materials.[2][3]

This document provides a comprehensive guide for researchers, starting with a plausible synthetic pathway for this compound, followed by detailed protocols for its application as a foundational building block in the fabrication of OLEDs, and concluding with standard characterization methodologies.

Physicochemical and Electronic Properties

While experimental data for this compound is not extensively available, its key properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / CharacteristicRationale and Significance
Molecular Formula C₁₀H₆BrF₂N-
Molecular Weight 258.06 g/mol Important for calculating molar equivalents in reactions.
Appearance Likely a white to off-white crystalline solidTypical for small aromatic heterocyclic compounds.
Solubility Expected to be soluble in common organic solvents (e.g., THF, Chloroform, Toluene)The methyl group and halogen substituents enhance solubility over the parent quinoline. Good solubility is crucial for solution-based device fabrication.[4][5]
Thermal Stability HighThe rigid aromatic quinoline core and strong C-F bonds contribute to high thermal stability, which is essential for the longevity of OLED devices.
Predicted HOMO ~ -6.0 to -6.2 eVThe electron-withdrawing fluorine atoms are expected to lower the HOMO level, potentially leading to a large bandgap and good stability against oxidation.
Predicted LUMO ~ -2.7 to -2.9 eVThe fluorine substitution significantly lowers the LUMO, making it a good candidate for an electron-transporting material (ETM) by facilitating electron injection from the cathode.
Predicted Bandgap ~ 3.3 to 3.5 eVA wide bandgap is desirable for host materials in phosphorescent OLEDs to ensure efficient energy transfer to the emissive dopant.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to the target molecule involves a multi-step process, beginning with the construction of the quinoline core using the Gould-Jacobs reaction, followed by halogenation.[1][6][7]

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Bromination A 2,3-Difluoroaniline C 7,8-Difluoro-2-methyl-4-hydroxyquinoline A->C Condensation & Thermal Cyclization B Ethyl Acetoacetate B->C D 7,8-Difluoro-2-methyl-4-hydroxyquinoline E This compound D->E POBr₃ G cluster_0 Buchwald-Hartwig Amination A This compound C Novel Hole Transport Material A->C Pd Catalyst, Ligand, Base B Carbazole or Diarylamine B->C G cluster_0 Suzuki-Miyaura Coupling A This compound C Novel Emissive Material A->C Pd(PPh₃)₄, Base B Arylboronic Acid (e.g., Pyreneboronic acid) B->C G cluster_0 OLED Device Structure ITO ITO (Anode) PEDOT PEDOT:PSS (HIL/HTL) ITO->PEDOT EML EML: Host + Dopant (e.g., PVK + Quinoline Derivative) PEDOT->EML TPBi TPBi (ETL) EML->TPBi Light Light Emission EML->Light LiF LiF (EIL) TPBi->LiF Al Al (Cathode) LiF->Al

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-7,8-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

The quinoline core is a vital scaffold in medicinal chemistry, and the 7,8-difluoro substitution pattern of this particular substrate introduces unique electronic properties that can influence its reactivity in palladium-catalyzed cross-coupling reactions. This guide will delve into the nuances of optimizing the Suzuki reaction for this electron-deficient heteroaryl halide.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the Suzuki coupling of this compound.

Q1: What is the best initial catalyst to screen for the Suzuki coupling of this substrate?

For heteroaryl bromides like this compound, especially those with electron-withdrawing groups, the choice of catalyst is critical. While there is no single "best" catalyst for all Suzuki reactions, a good starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[1]

  • Recommendation: We recommend starting with Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). It has demonstrated success in similar couplings of heteroaryl halides and offers a good balance of activity and stability.[1][2] Other effective catalysts to consider in a second screen include Pd(PPh₃)₄ and systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or XPhos.[1]

  • Causality: The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen can make oxidative addition, the rate-limiting step for many Suzuki reactions, more facile.[3] However, the nitrogen atom can also coordinate to the palladium center, potentially inhibiting the reaction.[4] Bulky, electron-rich ligands help to stabilize the active Pd(0) species and promote the desired catalytic cycle.[5][6]

Q2: Which base and solvent system should I choose for my initial experiments?

The base and solvent play a crucial role in the Suzuki-Miyaura catalytic cycle, particularly in the transmetalation step.[1][7]

  • Base Selection: A moderately strong inorganic base is typically a good choice. We recommend starting with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) .[1][8] Cesium carbonate (Cs₂CO₃) can also be very effective, especially for more challenging couplings, though it is more expensive.[6][9] The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7][10][11]

  • Solvent System: A mixture of an organic solvent and water is often optimal. A common and effective choice is 1,4-dioxane/water or toluene/water , typically in a ratio of 4:1 to 10:1.[1][9] The organic solvent solubilizes the substrates and catalyst, while the water is necessary to dissolve the inorganic base.[12] It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][13]

Q3: My reaction is not going to completion. What are the first parameters I should adjust?

If you are observing incomplete conversion of your starting material, there are several key parameters to investigate:

  • Reaction Temperature: Many Suzuki couplings require heating, typically in the range of 80-120 °C.[2][13][14] If your reaction is sluggish at a lower temperature, gradually increasing the temperature may improve the rate. However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]

  • Catalyst Loading: While a typical catalyst loading is 1-5 mol%, for challenging substrates, increasing the loading to the higher end of this range may be beneficial.[4]

  • Reagent Purity and Stoichiometry: Ensure your this compound is pure and that your boronic acid is of high quality. Boronic acids can degrade over time, leading to lower yields.[1][13] Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard practice.[2][4]

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[13]

  • Thorough Degassing: Oxygen is a major contributor to boronic acid homocoupling.[13][15] Ensure your reaction mixture and solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1][16]

  • Stoichiometry: Using a slight excess of the aryl halide (in this case, this compound) relative to the boronic acid can sometimes suppress homocoupling.[13]

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.[13]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Yield

A low or complete lack of product formation is a frequent challenge. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions
Potential Cause Explanation Recommended Action
Inactive Catalyst The Pd(0) active species is sensitive to oxygen and can be easily oxidized and deactivated. The chosen ligand may also not be optimal for this specific substrate.Ensure all reagents and solvents are thoroughly degassed.[1][13] Screen a panel of palladium catalysts and ligands. Consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or highly active precatalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands).[1][6]
Incorrect Base The base may be too weak to facilitate the formation of the active boronate species, or it may be insoluble in the reaction medium.Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][9] Ensure adequate water is present in the solvent system to dissolve the base.
Poor Reagent Quality The this compound may be impure, or the boronic acid may have degraded (protodeboronation).Verify the purity of the starting materials. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[1]
Sub-optimal Temperature The reaction may require more thermal energy to overcome the activation barrier, or the temperature may be too high, causing catalyst decomposition.Incrementally increase the reaction temperature, monitoring for product formation and catalyst decomposition (e.g., formation of palladium black).[1][17] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Issue 2: Significant Side Product Formation

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies
  • Dehalogenation of Starting Material:

    • Observation: You observe the formation of 7,8-difluoro-2-methylquinoline.

    • Cause: This can occur through a competing reaction pathway where a hydride source in the reaction mixture (e.g., from the solvent or base) leads to reductive dehalogenation.[18]

    • Solution: Ensure you are using high-purity, anhydrous solvents. If using an alcohol co-solvent, consider switching to a non-protic system like dioxane/water or toluene/water.

  • Boronic Acid Homocoupling:

    • Observation: Formation of a biaryl product derived from the boronic acid.

    • Cause: This is often promoted by the presence of oxygen.[13][15]

    • Solution: Implement rigorous degassing procedures for all solvents and the reaction mixture.[1] Adjusting the stoichiometry to have a slight excess of the bromoquinoline can also help.[13]

Visual Troubleshooting Workflow

troubleshooting_workflow start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes degas_reagents Degas reagents and solvents check_catalyst->degas_reagents No screen_catalysts Screen new catalysts/ligands check_catalyst->screen_catalysts No check_reagents Are reagents of high quality? check_conditions->check_reagents Yes adjust_temp Adjust temperature check_conditions->adjust_temp No screen_bases Screen different bases check_conditions->screen_bases No side_products Significant Side Products? check_reagents->side_products Yes verify_purity Verify starting material purity check_reagents->verify_purity No use_fresh_boronic Use fresh boronic acid/ester check_reagents->use_fresh_boronic No dehalogenation Dehalogenation observed? side_products->dehalogenation Yes optimize_protocol Proceed with Optimized Protocol side_products->optimize_protocol No homocoupling Homocoupling observed? dehalogenation->homocoupling No use_anhydrous Use anhydrous solvents dehalogenation->use_anhydrous Yes rigorous_degassing Implement rigorous degassing homocoupling->rigorous_degassing Yes adjust_stoichiometry Adjust stoichiometry homocoupling->adjust_stoichiometry Yes degas_reagents->start screen_catalysts->start adjust_temp->start screen_bases->start verify_purity->start use_fresh_boronic->start use_anhydrous->start rigorous_degassing->start adjust_stoichiometry->start

Caption: A workflow for troubleshooting common Suzuki reaction issues.

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a reliable starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the bromoquinoline.[4]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[14][19]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Optimized Protocol for Challenging Couplings

For less reactive boronic acids or when the standard protocol gives low yields, the following modifications can be beneficial.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), cesium carbonate (3.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly purge with argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously.

  • Monitoring and Work-up: Follow steps 5-7 of the standard protocol.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 regenerates catalyst product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OR)2 boronate [Ar'-B(OR)2(OH)]- boronic_acid->boronate + Base base Base (e.g., OH-) boronate->transmetalation aryl_halide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19]

References

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid - Benchchem.
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents - Benchchem.
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.

Sources

Technical Support Center: Navigating the Nuances of Buchwald-Hartwig Reactions with Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting Buchwald-Hartwig amination reactions involving fluorinated quinolines. As a class of substrates, fluorinated quinolines present a unique set of challenges due to their electron-deficient nature and the potential for complex interactions with the catalytic system. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles and achieve optimal results in their synthetic endeavors.

Our approach is rooted in a deep understanding of the reaction mechanism, enabling not just problem-solving, but a proactive approach to reaction design. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may be encountering during your experiments.

Problem 1: Low to No Product Formation

The complete or near-complete absence of your desired aminated quinoline is a common yet multifaceted issue. Let's dissect the potential causes.

Initial Diagnostic Questions:

  • Have you confirmed the integrity of your starting materials? Are the fluorinated quinoline and amine pure? Has the solvent been rigorously dried and degassed?

  • Is your reaction setup truly inert? The active Pd(0) catalyst is sensitive to oxygen, especially once activated by the base.[1]

  • Was the correct palladium source and ligand chosen for this challenging substrate? Electron-deficient heteroaryl halides often require specialized, electron-rich, and bulky phosphine ligands.

Potential Causes & Recommended Solutions:

  • Inefficient Catalyst Activation or Decomposition: The active LPd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may be decomposing.

    • Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle).[2] These precatalysts are designed for rapid and clean generation of the active catalyst upon exposure to the base.[2]

  • Suboptimal Ligand Choice: The electronic properties of fluorinated quinolines demand a specific type of ligand to facilitate the key steps of the catalytic cycle.

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like BrettPhos, RuPhos, or XPhos are excellent starting points.[3][4] Their steric bulk promotes the formation of the crucial monoligated palladium species, accelerating both oxidative addition and reductive elimination.[4] For particularly challenging couplings, consider ligands specifically designed for electron-deficient heterocycles.

  • Incorrect Base Selection: The base plays a critical role, and its strength and solubility can make or break the reaction.

    • Solution: For electron-deficient substrates, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[2][3] However, if your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[2] The particle size and agitation rate can also significantly impact reactions with insoluble inorganic bases.[2]

  • Inappropriate Solvent: The solvent not only dictates solubility but also influences the catalytic activity.

    • Solution: Toluene and 1,4-dioxane are generally effective solvents for Buchwald-Hartwig reactions.[3] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[2]

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR can often be attributed to specific, well-understood side reactions.

This is a particularly common side reaction with electron-deficient aryl halides.

Potential Cause & Mechanism:

  • Hydrodehalogenation can occur via a competing pathway where a palladium-hydride species is formed. This can happen through β-hydride elimination from the amine or interaction with trace water or other proton sources.[4][5] This Pd-H species can then reductively eliminate with the quinoline to form the undesired dehalogenated product.

Recommended Solutions:

  • Optimize Ligand and Base: The choice of a bulky ligand can sterically hinder pathways leading to Pd-H formation and favor the desired reductive elimination of the product.[4][6] Using a strong, anhydrous base like LiHMDS can sometimes suppress this side reaction.[3]

  • Rigorous Anhydrous/Inert Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried to minimize proton sources.[1]

  • Consider a Bimetallic System: In some cases, additives can mitigate hydrodehalogenation. For instance, the use of copper co-catalysts has been shown to prevent Pd-hydride mediated hydrodehalogenation by possibly forming Cu-hydride species instead.[5]

Potential Cause & Mechanism:

  • This can occur if the reaction conditions are too harsh or if the catalyst system is not optimal, leading to undesired coupling of two molecules of the starting amine or two molecules of the quinoline.

Recommended Solutions:

  • Lower Reaction Temperature: High temperatures can sometimes promote side reactions. Once the reaction is optimized, try reducing the temperature to the minimum required for efficient conversion.[2]

  • Re-evaluate Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to an increase in byproducts.[7] Re-screen catalyst loading to find the optimal balance.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst/ligand combination for my specific fluorinated quinoline?

There is no single "best" combination, as the optimal choice depends on the position of the fluorine and halogen atoms, as well as the nature of the amine. However, a systematic approach is highly effective:

  • Start with a Precatalyst: Use a modern, air-stable precatalyst like a Buchwald G3 or G4 precatalyst for reproducibility.[2]

  • Screen Bulky Biarylphosphine Ligands: For electron-deficient systems, ligands from the Josiphos, RuPhos, or BrettPhos families are excellent starting points.[3][4]

  • High-Throughput Experimentation: If available, use high-throughput screening kits to rapidly evaluate a matrix of different ligands and bases in parallel on a microscale.[8] This data-driven approach can quickly identify the most promising conditions for scale-up.[8][9]

Q2: My fluorinated quinoline is a chloro-derivative. What special considerations are needed?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, making oxidative addition more difficult.[10] To overcome this:

  • Use a More Electron-Rich Ligand: Ligands with increased electron-donating ability are required to facilitate the oxidative addition of the Pd(0) into the C-Cl bond. Buchwald's biarylphosphines are particularly effective.[11]

  • Higher Temperatures May Be Necessary: You may need to run the reaction at a higher temperature (e.g., 100-120 °C) compared to a similar reaction with a bromoquinoline.[12]

  • Ensure a Strong Base: A strong base like NaOtBu or LHMDS is often essential for activating the catalyst and facilitating the reaction with less reactive chlorides.[2]

Q3: Can I run this reaction if my amine has a protic functional group (e.g., -OH, -COOH)?

Yes, but it requires careful selection of the base. Strong alkoxide bases like NaOtBu are generally incompatible with acidic protons.[3]

  • Solution: Use a base like lithium bis(trimethylsilyl)amide (LiHMDS). It is a strong base that is known to provide tolerance for protic functional groups.[3] Alternatively, weaker carbonate or phosphate bases can be used, although this may require higher catalyst loadings and temperatures.[2]

Q4: What are the best practices for setting up a Buchwald-Hartwig reaction to ensure reproducibility?

Reproducibility is key in research and development. Adhering to strict protocols is crucial.

  • Inert Atmosphere is Non-Negotiable: Use standard Schlenk line or glovebox techniques.[1] Purge the reaction vessel with an inert gas (Argon or Nitrogen) multiple times before adding reagents.[1]

  • Use High-Purity Reagents: Use anhydrous solvents from a reliable supplier.[1] Ensure your amine and quinoline are pure.

  • Consistent Reagent Addition: Add all solid components (catalyst, ligand, base, quinoline) to the flask, seal it, and then purge with inert gas before adding the degassed solvent and liquid amine via syringe.[1]

  • Controlled Heating: Use an oil bath with a temperature controller to avoid temperature spikes.[1]

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Screening
ComponentRecommendation 1 (Strong Base)Recommendation 2 (Weaker Base)Rationale
Pd Precatalyst XPhos Pd G3 (1-2 mol%)BrettPhos Pd G3 (2-4 mol%)Air-stable, reliable activation for challenging substrates.
Ligand XPhosBrettPhosBulky, electron-rich ligands promoting key catalytic steps.[4]
Base NaOtBu (1.5 equiv.)Cs₂CO₃ (2.0 equiv.)Strong base for high rates vs. weaker base for sensitive substrates.[2]
Solvent Toluene or 1,4-DioxaneToluene or 1,4-DioxaneGood balance of solubility and non-coordinating properties.[3]
Temperature 80-100 °C100-120 °CWeaker bases often require more thermal energy.[2]
General Experimental Protocol

This is a generalized starting point. Molar ratios and parameters should be optimized for each specific substrate combination.

  • Preparation: In a glovebox or on a Schlenk line, add the fluorinated quinoline (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel equipped with a stir bar.

  • Inerting: Seal the vessel, remove it from the glovebox (if applicable), and connect it to a manifold. Evacuate and backfill with argon or nitrogen three times.[1]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature and stir for the planned reaction time (e.g., 12-24 hours).

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove palladium residues. Proceed with standard aqueous workup and purification.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl L-Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch + Amine - X- PdII_Amine [L-Pd(II)(Aryl)(Amine)]+X- Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base - Base-H+X- PdII_Amido L-Pd(II)(Aryl)(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Aryl-Amine (Product) Troubleshooting_Workflow Start Low/No Yield Check_Inert Verify Inert Atmosphere & Reagents Start->Check_Inert Side_Products Side Products Observed? Start->Side_Products Screen_Ligands Screen Bulky, Electron-Rich Ligands (XPhos, RuPhos) Check_Inert->Screen_Ligands Screen_Bases Optimize Base (NaOtBu vs. Cs2CO3) Screen_Ligands->Screen_Bases Screen_Temp Increase Temperature (especially for Ar-Cl) Screen_Bases->Screen_Temp Success Reaction Improved Screen_Temp->Success Hydrodehalogenation Hydrodehalogenation? Side_Products->Hydrodehalogenation Hydrodehalogenation->Screen_Ligands No Optimize_Anhydrous Ensure Rigorously Anhydrous Conditions Hydrodehalogenation->Optimize_Anhydrous Yes Optimize_Anhydrous->Success

Caption: A decision tree for troubleshooting common reaction issues.

References

  • An overview of the Buchwald-Hartwig reaction. (2018). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gao, Y., et al. (2024). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. Retrieved from [Link]

  • Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. Retrieved from [Link]

  • Molecules. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Hartwig, J. F., et al. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Buchwald, S. L., et al. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (2020). Diastereoselective palladium-catalyzed arylfluorination of N-protected β-aminoacrylates. Retrieved from [Link]

  • OUCI. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Organic Letters. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-7,8-difluoro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-bromo-7,8-difluoro-2-methylquinoline and its derivatives. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, achieving high purity of this scaffold is critical for downstream applications and regulatory compliance.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Introduction: The Purification Challenge

The this compound core presents a unique set of purification challenges. The presence of multiple halogens (F, Br) and a basic nitrogen atom imparts specific polarity and reactivity characteristics. Syntheses, such as modified Doebner-von Miller or Combes reactions, can generate a range of impurities including regioisomers, unreacted starting materials, and polymeric tars.[2] Furthermore, subsequent derivatization, often via palladium-catalyzed cross-coupling reactions, introduces the critical need to remove metallic residues to levels mandated by regulatory bodies like the ICH.

This guide offers a systematic approach to overcoming these obstacles, ensuring the isolation of your target compound with the highest possible purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Section 1: Column Chromatography Issues

Question: My compound and an impurity are co-eluting or showing poor separation during silica gel column chromatography. What steps should I take?

Answer: This is a frequent challenge, often stemming from an inappropriate solvent system or column conditions. A systematic approach is required to achieve separation.

Causality: Silica gel separates compounds based on differences in their polarity and interaction with the stationary phase. For halogenated quinolines, the polarity is moderate. If the mobile phase (eluent) is too polar, all compounds will travel quickly up the column with little separation (high Rf values). If it's not polar enough, compounds will remain adsorbed to the silica (low Rf values). The key is to find a "sweet spot" where the target compound has an Rf value between 0.2 and 0.4 on a TLC plate, allowing for effective separation on the column.

Troubleshooting Protocol:

  • Systematic TLC Analysis: Before running a column, screen a variety of solvent systems with differing polarities and selectivities.

    • Start with a standard system: Hexane/Ethyl Acetate (EtOAc). Begin with a low polarity mixture (e.g., 95:5) and gradually increase the EtOAc content.

    • Try alternative systems: If Hexane/EtOAc fails, switch to a system with different solvent properties. A common alternative is Dichloromethane (DCM)/Methanol (MeOH), which offers different selectivity.[1]

    • Ternary Systems: For very difficult separations, consider adding a third solvent in a small percentage (1-2%), such as triethylamine (TEA) for basic compounds to reduce tailing, or acetic acid for acidic compounds.

  • Adjust Column Parameters:

    • Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule is to load no more than 1-5% of the silica gel mass.[1]

    • Use a Longer/Wider Column: Increasing the column length provides more theoretical plates for separation. A wider column allows for a larger sample load without compromising resolution.

    • Gradient Elution: If a single isocratic system cannot resolve all impurities, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving highly polar impurities on the column.

Question: My compound appears to be degrading on the silica gel column. How can I confirm this and what is the solution?

Answer: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds. Fluorinated quinolines can sometimes be susceptible to this.

Troubleshooting Protocol:

  • Confirm Instability: Run a simple 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, and record the Rf. Then, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, the spot will move diagonally. If it degrades, you will see new spots appearing along the second elution path.

  • Alternative Stationary Phases: If instability is confirmed, switch to a more inert stationary phase.

    • Alumina: Available in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for basic compounds like quinolines.

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine or ammonia.

    • Reversed-Phase Chromatography: For moderately polar compounds, reversed-phase (C18) silica gel can be an excellent alternative, using polar solvents like acetonitrile/water or methanol/water as the mobile phase.

Section 2: Recrystallization Problems

Question: I can't find a suitable solvent for recrystallization, or my recovery is very low. How can I optimize this process?

Answer: Recrystallization is a powerful technique for purifying solid compounds but is highly dependent on solvent selection.

Causality: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Low recovery is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[1]

Optimization Protocol:

  • Systematic Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixtures).

  • Use a Two-Solvent System: If a single solvent is not ideal, a two-solvent system is often effective. Dissolve your compound in a minimum amount of a "good" (high solubility) hot solvent. Then, slowly add a "bad" (low solubility) solvent dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly. A common pair for quinoline derivatives is Ethanol/Water.

  • Maximize Recovery:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve your compound.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice bath. Rapid cooling traps impurities.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[1]

    • Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop by partially evaporating the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

Section 3: Residual Catalyst Removal

Question: How do I effectively remove residual palladium catalyst from my reaction mixture after a cross-coupling reaction?

Answer: Palladium contamination is a major concern, especially for pharmaceutical intermediates. Several methods can be employed, often in combination.

Causality: Palladium catalysts can exist in the final mixture as soluble complexes or as insoluble metallic palladium(0). The chosen method must address the specific form of the residual palladium.

Recommended Methods:

  • Filtration through Celite: A simple and effective first step. Dilute the reaction mixture in a suitable solvent (e.g., DCM or EtOAc) and filter it through a pad of Celite®. This will remove insoluble palladium black and other solid byproducts.

  • Aqueous Washes: Certain aqueous solutions can help remove palladium salts. An aqueous wash with a solution of potassium fluoride (KF) can precipitate out tin byproducts from Stille couplings along with palladium.

  • Metal Scavengers: For removing soluble palladium complexes to very low levels, solid-supported scavengers are highly effective. These are functionalized silica or polymers with ligands (e.g., thiols, amines) that chelate the metal. The crude product solution is stirred with the scavenger and then simply filtered off.

  • Activated Carbon: Stirring the crude product solution with activated carbon can adsorb palladium residues. However, this can sometimes lead to loss of the desired product as well.

Data & Protocols

Table 1: Common Solvent Systems for Chromatography of Quinolines
Solvent SystemPolaritySelectivity NotesCommon Impurities Eluted
Hexane / Ethyl AcetateLow to MediumGood general-purpose system. Excellent for separating compounds with differences in polarity.Less polar starting materials, non-polar byproducts.
Dichloromethane / MethanolMedium to HighOffers different selectivity compared to EtOAc systems. Good for more polar compounds.More polar byproducts, regioisomers.
Toluene / AcetoneLow to MediumAlternative non-halogenated solvent system.Can provide unique selectivity for aromatic compounds.
Hexane / Diethyl EtherLow to MediumEther can provide different selectivity than EtOAc for H-bond acceptors.Similar to Hexane/EtOAc.
Protocol 1: General Procedure for Silica Gel Flash Chromatography
  • Determine Eluent: Using TLC, find a solvent system that gives the target compound an Rf of ~0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form.

  • Load the Sample: Dissolve the crude material in a minimum amount of the column eluent or a stronger solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elute: Begin elution with the chosen solvent system. If using a gradient, start with a lower polarity mixture and gradually increase the polarity.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualized Workflows

Diagram 1: Decision Tree for Purification Method Selection

This diagram provides a logical pathway for choosing the most appropriate initial purification strategy.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization  Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) recrystallization_ok Purity > 98%? try_recrystallization->recrystallization_ok recrystallization_ok->column_chrom No final_product Pure Product recrystallization_ok->final_product  Yes check_purity Check Purity (HPLC, NMR) column_chrom->check_purity check_purity->final_product

Caption: A decision-making flowchart for selecting a primary purification method.

Diagram 2: Workflow for Optimizing Column Chromatography

This diagram illustrates the iterative process for developing a successful column chromatography method.

Column_Optimization start Start: Crude Mixture tlc_screen Screen Solvents via TLC (Hex/EtOAc, DCM/MeOH) start->tlc_screen rf_ok Good Separation? (Target Rf 0.2-0.4) tlc_screen->rf_ok run_column Run Flash Column (Isocratic or Gradient) rf_ok->run_column Yes change_system Try Alternative Solvent System rf_ok->change_system No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions purity_ok Purity Acceptable? analyze_fractions->purity_ok end Pure Compound Isolated purity_ok->end Yes adjust_gradient Adjust Gradient / Re-run Column purity_ok->adjust_gradient No change_system->tlc_screen adjust_gradient->run_column

Caption: An iterative workflow for optimizing column chromatography separation.

References

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). National Institutes of Health (PMC). Available at: [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health. Available at: [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Available at: [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]

  • Palladium in Quinoline Synthesis. ScienceDirect. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]

  • Quinoline-impurities. Pharmaffiliates. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]

  • How to remove palladium catalyst from reaction mixture ?. ResearchGate. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available at: [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]

  • Synthesis method of quinoline compound containing sulfonyl. Google Patents.
  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (PMC). Available at: [Link]

  • Method of removing palladium. Google Patents.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. ResearchGate. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-amino-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-7,8-difluoro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will navigate the common challenges and side reactions encountered during the multi-step synthesis of this important fluorinated quinoline intermediate.

I. Overview of the Synthetic Strategy

The most prevalent and logical synthetic route to 4-amino-7,8-difluoro-2-methylquinoline is a three-stage process. This pathway begins with the construction of the quinoline core, followed by functional group manipulations to install the desired amino group at the C4 position. Understanding the nuances of each stage is critical for a successful synthesis.

The general workflow is as follows:

Synthesis_Workflow Figure 1: General Synthetic Workflow A Stage 1: Cyclization (e.g., Conrad-Limpach Reaction) B Stage 2: Chlorination A->B Formation of 4-hydroxyquinoline intermediate C Stage 3: Amination B->C Formation of 4-chloroquinoline intermediate P 4-amino-7,8-difluoro-2-methylquinoline C->P Final Product Formation

Caption: Figure 1: General workflow for the synthesis of 4-amino-7,8-difluoro-2-methylquinoline.

II. Stage 1: Cyclization to 4-hydroxy-7,8-difluoro-2-methylquinoline

This foundational step typically employs a thermal cyclization reaction, such as the Conrad-Limpach synthesis, by reacting 2,3-difluoroaniline with ethyl acetoacetate.[1] This reaction is robust but requires high temperatures, which can lead to specific side reactions.

Frequently Asked Questions (FAQs): Stage 1

Q1: My cyclization reaction is resulting in a low yield of the desired 4-hydroxyquinoline. What are the likely causes?

A1: Low yields in this step are common and can typically be attributed to two main factors: incomplete reaction or thermal degradation.

  • Incomplete Reaction: The Conrad-Limpach synthesis involves two key thermal events: the initial condensation to form a β-aminoacrylate intermediate (around 140-150 °C) and the subsequent ring-closing cyclization (requiring temperatures of ~250 °C).[2][3] Insufficient temperature or reaction time during the cyclization phase will result in a crude product contaminated with the uncyclized intermediate.

  • Thermal Degradation: The high temperatures required for cyclization can also lead to the decomposition of the starting materials and the product, often manifesting as tar formation. The electron-withdrawing nature of the fluorine atoms can make the aniline starting material more susceptible to side reactions at high temperatures.

Troubleshooting Protocol: Optimizing the Cyclization

  • Solvent Choice is Critical: Use a high-boiling, inert solvent to ensure even heat distribution and prevent localized overheating. Diphenyl ether or mineral oil are standard choices.[1][4] The use of a solvent has been shown to dramatically increase yields compared to solvent-free heating.[1]

  • Staged Temperature Profile: Do not heat the reaction mixture directly to 250 °C.

    • Hold the temperature at 140-150 °C for 1-2 hours to ensure complete formation of the β-aminoacrylate intermediate.

    • Gradually increase the temperature to 250-260 °C and maintain for 1-2 hours to drive the cyclization to completion.[2]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions that contribute to tar formation.

  • Work-up Procedure: After cooling, dilute the reaction mixture with a non-polar solvent like hexane or heptane to precipitate the product, leaving tarry impurities dissolved in the high-boiling solvent.[2]

Q2: I'm observing an isomeric impurity. What is it and how can I avoid it?

A2: While the reaction of 2,3-difluoroaniline with the symmetric ethyl acetoacetate should not produce regioisomers, a common isomeric byproduct in quinoline synthesis is the 2-quinolone. This arises from a different cyclization pathway.

Isomer_Formation Figure 2: Competing Cyclization Pathways Intermediate β-aminoacrylate Intermediate P4 4-Hydroxyquinoline (Desired) Intermediate->P4 Conrad-Limpach Pathway (Lower Temp Favors) P2 2-Quinolone (Isomeric Impurity) Intermediate->P2 Knorr Pathway (Higher Temp Favors)

Caption: Figure 2: Competing cyclization pathways leading to 4-hydroxy and 2-hydroxy quinoline isomers.

The formation of the 2-quinolone isomer is generally favored at even higher temperatures than the Conrad-Limpach cyclization.[2] Sticking to a carefully controlled temperature profile (max 250-260 °C) is the most effective way to minimize the formation of this impurity.

III. Stage 2: Chlorination of 4-hydroxy-7,8-difluoro-2-methylquinoline

This step converts the 4-hydroxy group into the more reactive 4-chloro group, a necessary intermediate for amination. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs): Stage 2

Q1: My chlorination reaction is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?

A1: Incomplete chlorination is often due to insufficient reagent or deactivation of the POCl₃.

  • Stoichiometry: The 4-hydroxyquinoline is a solid. Ensure it is fully suspended in the POCl₃. A stoichiometric excess of POCl₃ (at least 3-5 equivalents) is recommended, as it often serves as both reagent and solvent.

  • Moisture: Phosphorus oxychloride reacts violently with water.[2] Any moisture in the starting material or glassware will consume the reagent and reduce its effectiveness. Ensure all materials are rigorously dried before use.

  • Reaction Time and Temperature: The reaction typically requires heating under reflux for several hours.[2] Monitor the reaction by TLC (if a suitable system can be found) or by running a test work-up on a small aliquot to check for the disappearance of the starting material.

Q2: The work-up of my POCl₃ reaction is difficult and gives a poor recovery.

A2: The work-up for this step is notoriously challenging but critical for obtaining a clean product.

Troubleshooting Protocol: POCl₃ Removal and Product Isolation

  • Removal of Excess Reagent: Before quenching, it is crucial to remove the bulk of the excess POCl₃ under reduced pressure (distillation).[2] This minimizes the violence of the subsequent quench.

  • Controlled Quenching: The residue should be cooled and then very slowly and carefully added to a vigorously stirred mixture of crushed ice and water. Never add water to the reaction residue. This is a highly exothermic process and must be done in an efficient fume hood with appropriate personal protective equipment (PPE).

  • Neutralization and Precipitation: The resulting acidic solution must be neutralized to precipitate the 4-chloroquinoline product. Slowly add a base such as aqueous ammonia or sodium bicarbonate solution until the pH is neutral or slightly basic.[2]

  • Isolation: The precipitated solid can be collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried.

IV. Stage 3: Amination of 4-chloro-7,8-difluoro-2-methylquinoline

The final step is a nucleophilic aromatic substitution (SNAr) to replace the 4-chloro group with an amino group. This is typically achieved by heating the chloro-intermediate with a source of ammonia.

Frequently Asked Questions (FAQs): Stage 3

Q1: The amination reaction is slow and gives low yields. What can I do to improve it?

A1: The SNAr reaction rate is dependent on temperature, pressure, and the concentration of the nucleophile.

  • Reaction Conditions: This reaction often requires elevated temperatures (120-160 °C) and, when using ammonia, must be performed in a sealed pressure vessel to maintain a high concentration of the nucleophile.[2]

  • Solvent: A polar protic solvent like ethanol or 2-propanol is typically used to dissolve the starting material and facilitate the reaction.[2]

  • Ammonia Source: Using a saturated solution of ammonia in an alcohol is a common and effective method.[2] This provides a high concentration of the nucleophile in a suitable solvent system.

Q2: I am seeing side products in my amination reaction. What are they?

A2: While the reaction with ammonia is relatively clean, potential side reactions can occur.

  • Hydrolysis: If there is residual water in the reaction mixture, the 4-chloroquinoline can hydrolyze back to the 4-hydroxyquinoline starting material under the high-temperature reaction conditions.

  • Bis-quinoline Adducts: If using a primary or secondary amine instead of ammonia, it is possible, though less likely, for the product to act as a nucleophile itself, leading to dimers. This is more of a concern with more complex amines.

Troubleshooting Protocol: Purification of the Final Product

  • Initial Work-up: After the reaction, the solvent is typically removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate or dichloromethane) and a dilute aqueous base to remove any acidic impurities.

  • Chromatography: The most common impurity is unreacted 4-chloroquinoline. This can usually be separated from the more polar 4-amino product by column chromatography on silica gel. A gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexane, is often effective.[2]

  • Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed to obtain a highly pure, crystalline solid.

V. Summary of Troubleshooting Strategies

Problem Stage Potential Cause(s) Recommended Solution(s)
Low Yield 1. CyclizationIncomplete reaction; Thermal degradation/tarring.Use a high-boiling solvent (diphenyl ether); Employ a staged temperature profile (140°C then 250°C); Use an inert atmosphere.
Isomeric Impurity 1. CyclizationFormation of 2-quinolone isomer.Avoid excessive temperatures (>260°C); Maintain strict temperature control during cyclization.
Incomplete Reaction 2. ChlorinationInsufficient POCl₃; Moisture contamination.Use a 3-5 fold excess of POCl₃; Ensure all glassware and starting materials are rigorously dry.
Poor Recovery 2. ChlorinationDifficult work-up.Remove excess POCl₃ by distillation before quenching; Quench by adding residue slowly to ice; Neutralize carefully to precipitate product.
Low Conversion 3. AminationInsufficient temperature/pressure; Low nucleophile concentration.Use a sealed pressure vessel; Heat to 120-160°C; Use a saturated solution of ammonia in alcohol.
Product Impure 3. AminationUnreacted starting material; Hydrolysis byproduct.Purify via column chromatography (silica gel); Recrystallize from an appropriate solvent system.

VI. References

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 20, 2026, from [Link]

  • Gierczyk, B., et al. (2006). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 20, 2026, from [Link]

  • Bonnet, P., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH National Library of Medicine. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7,8-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific synthesis. As a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, achieving a high yield and purity of this compound is critical.[1] This guide provides practical, field-proven insights to help you optimize your reaction outcomes.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be strategically approached through a multi-step process. A common and effective route involves the initial construction of the quinoline core, followed by a regioselective bromination. This guide will focus on a plausible and widely applicable pathway: the Combes quinoline synthesis followed by bromination.

G cluster_0 Step 1: Combes Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: Bromination 2,3-Difluoroaniline 2,3-Difluoroaniline Intermediate_A β-Aminoenone Intermediate 2,3-Difluoroaniline->Intermediate_A Condensation Acetylacetone Acetylacetone Acetylacetone->Intermediate_A 7,8-difluoro-2,4-dimethylquinolin-4-ol 7,8-difluoro-2-methylquinolin-4-ol Intermediate_A->7,8-difluoro-2,4-dimethylquinolin-4-ol Acid-catalyzed cyclization 4-Chloro-7,8-difluoro-2-methylquinoline 4-Chloro-7,8-difluoro-2-methylquinoline 7,8-difluoro-2,4-dimethylquinolin-4-ol->4-Chloro-7,8-difluoro-2-methylquinoline Chlorination This compound This compound 4-Chloro-7,8-difluoro-2-methylquinoline->this compound Electrophilic Aromatic Substitution POCl3 POCl3 POCl3->4-Chloro-7,8-difluoro-2-methylquinoline NBS NBS NBS->this compound

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Combes synthesis (Step 1) to maximize the yield of the quinoline core?

A1: The Combes synthesis, which involves the acid-catalyzed cyclization of a β-amino enone, is sensitive to several factors.[2] To maximize yield, focus on:

  • Acid Catalyst Choice and Concentration: While sulfuric acid is commonly used, polyphosphoric acid (PPA) can sometimes lead to better yields and fewer side products by promoting cyclization at lower temperatures.[3] The concentration of the acid is also critical; it should be sufficient to catalyze the reaction without causing excessive charring or polymerization.

  • Temperature Control: The initial condensation of 2,3-difluoroaniline and acetylacetone is typically performed at a moderate temperature. The subsequent cyclization step is exothermic and requires careful heating to initiate, followed by controlled heating to ensure the reaction goes to completion without significant byproduct formation.[3]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in degradation of the product. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q2: I am observing significant tar formation during the acid-catalyzed cyclization. What is the cause and how can I minimize it?

A2: Tar formation is a common issue in acid-catalyzed cyclization reactions, especially with electron-rich anilines.[3] It is often due to polymerization of the starting materials or intermediates under harsh acidic and high-temperature conditions.[3] To mitigate this:

  • Use a Milder Acid Catalyst: Consider replacing concentrated sulfuric acid with polyphosphoric acid (PPA) or a solid acid catalyst, which can reduce the extent of charring.

  • Optimize Reaction Temperature: Avoid excessively high temperatures. A gradual increase in temperature to the desired point is often more effective than rapid heating.

  • Control Reactant Addition: In some cases, slow addition of the aniline to the pre-heated acid and diketone mixture can help to control the exotherm and reduce polymerization.

Troubleshooting Guide

Low Yield of 4-Chloro-7,8-difluoro-2-methylquinoline (Step 2)
Symptom Potential Cause Suggested Solution
Incomplete conversion of the 4-hydroxyquinolineInsufficient amount of chlorinating agent (e.g., POCl₃).Increase the molar excess of the chlorinating agent. A 3-5 fold excess is often a good starting point.
Reaction temperature is too low.Gradually increase the reflux temperature and monitor the reaction by TLC until the starting material is consumed.
Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Water will quench the chlorinating agent.
Product degradationExcessive reaction temperature or prolonged reaction time.Optimize the reaction time by closely monitoring with TLC. Once the reaction is complete, work up the reaction promptly.
Harsh work-up conditions.Neutralize the reaction mixture carefully with a cooled base solution (e.g., sodium bicarbonate or ammonia) to avoid hydrolysis of the product.
Poor Regioselectivity in Bromination (Step 3)

Q3: My final bromination step is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-bromo product?

A3: Achieving high regioselectivity in the bromination of a substituted quinoline is dependent on the directing effects of the existing substituents. The electron-withdrawing nature of the fluorine atoms at positions 7 and 8, and the chloro group at position 4, along with the activating methyl group at position 2, will influence the position of electrophilic attack. To favor bromination at the 4-position:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination as it provides a low concentration of bromine in situ, which can minimize the formation of poly-brominated byproducts.

  • Solvent Effects: The choice of solvent can influence the selectivity. A non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile can be explored.

  • Temperature Control: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.

Experimental Protocols

Step 1: Synthesis of 7,8-difluoro-2-methylquinolin-4-ol (Combes Synthesis)
  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-difluoroaniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes. An exothermic reaction may be observed.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (or PPA) with vigorous stirring.

  • Gently heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Chloro-7,8-difluoro-2-methylquinoline
  • To a round-bottom flask, add 7,8-difluoro-2-methylquinolin-4-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a cold, concentrated aqueous solution of sodium bicarbonate or ammonia until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound
  • Dissolve 4-Chloro-7,8-difluoro-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., acetonitrile or carbon tetrachloride).

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the final this compound.

G cluster_workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time / Temperature Incomplete->Optimize_Time_Temp Check_Purity Analyze Crude Product Purity (NMR/LC-MS) Complete->Check_Purity Optimize_Time_Temp->Start Impure Significant Impurities Check_Purity->Impure No Pure Product is Pure Check_Purity->Pure Yes Side_Reactions Identify Side Reactions Impure->Side_Reactions Purification_Loss Optimize Purification Method Pure->Purification_Loss Side_Reactions->Start End Yield Improved Purification_Loss->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • MySkinRecipes. This compound.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.

Sources

4-Bromo-7,8-difluoro-2-methylquinoline reaction scalability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Bromo-7,8-difluoro-2-methylquinoline. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory synthesis and large-scale production. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure robust and scalable outcomes.

The synthesis of this compound is a multi-step process that, while achievable, presents distinct challenges related to reaction control, regioselectivity, and impurity management, particularly during scale-up.[1] This guide offers practical, field-tested solutions to these issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.

Issue 1: Significant Decrease in Yield Upon Scale-Up of the Quinolone Core Synthesis

Q: My Gould-Jacobs cyclization to form the 7,8-difluoro-2-methylquinolin-4-ol intermediate worked well on a 10-gram scale, but the yield dropped from 85% to 50% on a 1-kilogram scale. What are the likely causes and how can I fix this?

A: A significant drop in yield upon scale-up is a classic chemical engineering problem often rooted in mass and heat transfer limitations that are not apparent at the lab scale.[1] The high temperatures required for the thermal cyclization step in the Gould-Jacobs reaction can lead to side reactions and product decomposition if not properly managed.[2]

Causality and Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Inefficient Heat Transfer The surface-area-to-volume ratio decreases dramatically as reactor size increases, making it difficult to dissipate heat from the exothermic cyclization or to heat the vessel uniformly.[1] This can lead to localized "hot spots" that promote the formation of tarry, polymeric byproducts.[1]1. Transition to a Jacketed Reactor: Utilize a reactor with a thermal fluid jacket for precise temperature control. 2. Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether provide a stable thermal medium, ensuring even heat distribution.[2] 3. Monitor Internal Temperature: Always use a calibrated internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction conditions.[1]
Poor Mixing What is easily mixed with a magnetic stir bar in a round-bottom flask becomes challenging in a large reactor. Inadequate mixing leads to poor heat distribution and localized high concentrations of reactants, fostering side reactions.[1]1. Employ Mechanical Stirring: Switch to an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity. 2. Baffling: If your reactor allows, use baffles to improve mixing efficiency and prevent vortex formation.
Extended Reaction Time at High Temperature The combination of high temperatures (often >250 °C) and long reaction times required for traditional thermal cyclization can lead to product degradation.[2][3]1. Consider a Cyclization Catalyst: The use of Eaton's reagent (P₂O₅ in methanesulfonic acid) can facilitate the cyclization under much milder conditions (e.g., 80-100 °C), significantly reducing byproduct formation and reaction time.[4] 2. Microwave-Assisted Synthesis: For smaller scale-up batches, microwave irradiation can drastically shorten reaction times from hours to minutes, minimizing thermal decomposition.[3][4]
Issue 2: Formation of Isomeric Impurities During Bromination

Q: During the final bromination step to produce this compound, I am observing significant amounts of the 5-bromo and 6-bromo isomers by HPLC. How can I improve the regioselectivity for the 4-position?

A: This is a common challenge in the electrophilic substitution of quinoline systems. The synthesis of a related compound, 4-bromoquinoline, is achieved by treating 4-hydroxyquinoline with a brominating agent like PBr₃ or POBr₃, which proceeds via a different mechanism than direct aromatic bromination. For direct bromination, regioselectivity is governed by the electronic properties of the quinoline ring and the reaction conditions.

A plausible and more selective route involves converting the 7,8-difluoro-2-methylquinolin-4-ol intermediate into 4-chloro-7,8-difluoro-2-methylquinoline first, followed by a halogen exchange or, more commonly, starting from an appropriate aniline to build the quinoline ring with the desired substitution pattern already in place. However, if direct bromination of a precursor is the chosen route, conditions must be finely tuned.

Troubleshooting Decision Workflow:

start Low Regioselectivity in Bromination check_reagent What brominating agent is being used? start->check_reagent br2 Br₂ check_reagent->br2 nbs NBS check_reagent->nbs br2_solution Control Stoichiometry: Use exactly 1.0 eq. of Br₂. Lower Temperature: Run reaction at 0°C or below. Solvent Choice: Use a less polar solvent like CCl₄ or CHCl₃. br2->br2_solution nbs_solution Optimize Conditions: NBS is generally milder and can offer better selectivity. [19] Control addition rate of NBS. Consider a radical initiator (AIBN) or light if a radical pathway is desired, or run in the dark to favor an ionic pathway. nbs->nbs_solution final_check Isomer issue persists? br2_solution->final_check nbs_solution->final_check rethink_strategy Re-evaluate synthetic strategy. Consider converting the 4-hydroxy group to a better leaving group (e.g., -Cl, -OTf) and then performing a nucleophilic substitution or a Sandmeyer-type reaction if starting from an amino group. [20, 27] final_check->rethink_strategy Yes success Success: Desired Regioselectivity Achieved final_check->success No

Caption: Troubleshooting workflow for poor bromination selectivity.

Issue 3: Product Degradation During Chromatographic Purification

Q: When I try to purify the final product using silica gel column chromatography, I get low recovery and see new spots on my TLC plate, suggesting decomposition. What is happening?

A: This is a well-documented issue. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption, peak tailing, and acid-catalyzed degradation.[5]

Solutions to Mitigate Decomposition:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your eluent system (e.g., hexane/ethyl acetate) and add 0.5-2% triethylamine (NEt₃).[5] The triethylamine will neutralize the acidic sites on the silica, preventing product degradation.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.[5]

    • Neutral or Basic Alumina: Often an excellent choice for acid-sensitive basic compounds.[5]

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[5]

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization is a scalable purification method that avoids interaction with stationary phases. A patent for 3-bromoquinoline suggests recrystallization of its hydrobromide salt from a water/alcohol mixture to remove byproducts.[6] This strategy could be adapted for your compound.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and scalable synthetic route for this compound?

A: A robust and common approach for constructing substituted quinolines is the Gould-Jacobs reaction .[7][8] This strategy offers good control over substituent placement.

Proposed Synthetic Workflow:

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Halogenation A 2,3-Difluoroaniline C Enamine Intermediate A->C B Ethyl Acetoacetate B->C D 7,8-Difluoro-4-hydroxy-2-methylquinoline C->D High Temp (>250°C) or Eaton's Reagent E This compound D->E POBr₃ or PBr₃

Caption: Plausible synthetic pathway for the target molecule.

This pathway involves:

  • Condensation: Reacting 2,3-difluoroaniline with a β-ketoester like ethyl acetoacetate to form an enamine intermediate.

  • Thermal Cyclization: Heating the intermediate at high temperatures (typically in a high-boiling solvent like Dowtherm A) to induce an intramolecular 6-electron cyclization, forming the quinolone core.[2][3] This is often the most challenging step to scale.

  • Halogenation: Converting the 4-hydroxy group into the 4-bromo group using a suitable halogenating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). This method is generally high-yielding and avoids the regioselectivity issues of direct aromatic bromination.

Q2: What are the most critical safety precautions when handling bromoquinolines?

A: Bromoquinolines, like many halogenated heterocyclic compounds, should be handled with care. Based on safety data for related compounds, the following precautions are mandatory:[9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Engineering Controls: Handle the material in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Health Hazards: These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[9] Avoid all direct contact.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move the individual to fresh air.

    • In all cases of exposure, seek immediate medical attention.[10]

Experimental Protocol: Scalable Bromination of 7,8-Difluoro-4-hydroxy-2-methylquinoline

This protocol describes the conversion of the 4-hydroxyquinoline intermediate to the final 4-bromo product, a method generally more reliable and scalable than direct bromination of the quinoline ring.

Materials:

  • 7,8-Difluoro-4-hydroxy-2-methylquinoline (1.0 eq)

  • Phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq)

  • Acetonitrile (or another suitable high-boiling aprotic solvent)

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reactor Setup: Set up the jacketed reactor under an inert atmosphere (Nitrogen or Argon). Ensure the reflux condenser is equipped with a gas outlet connected to a scrubber (e.g., a beaker with a basic solution) to neutralize any evolved HBr.

  • Charging Reagents: Charge the reactor with 7,8-Difluoro-4-hydroxy-2-methylquinoline (1.0 eq) and acetonitrile (approx. 5-10 volumes). Begin stirring to form a slurry.

  • Controlled Addition: Gently heat the reactor jacket to 40-50 °C. Slowly add the phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise over 30-60 minutes. The addition is exothermic; monitor the internal temperature closely and adjust the addition rate to maintain the temperature below 70 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. Take aliquots from the reaction mixture, quench them carefully in a separate vial with NaHCO₃ solution, extract with EtOAc, and spot on a TLC plate. The disappearance of the starting material indicates completion.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a stirred, ice-cold solution of saturated sodium bicarbonate. CAUTION: The quench is highly exothermic and will release gas. Very slowly and carefully, transfer the reaction mixture into the bicarbonate solution, ensuring the temperature of the quench vessel does not exceed 25 °C.

  • Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or, if necessary, by chromatography on deactivated silica gel as described in the troubleshooting section.[5]

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Molecules. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Molecules. (2013). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Indian Journal of Chemistry. (2007). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed. [Link]

  • International Journal of Chemical Studies. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Molecules. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents. (2001). Method for producing 3-bromoquinoline.
  • Records of Natural Products. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-7,8-difluoro-2-methylquinoline. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. Our approach is rooted in foundational physicochemical principles to empower you with the rationale behind each experimental step.

Introduction to the Challenge: Understanding the Molecular Profile

This compound possesses a molecular architecture that inherently suggests poor aqueous solubility. The quinoline core, a bicyclic aromatic system, is largely hydrophobic. This hydrophobicity is further amplified by the presence of a bromo and two fluoro substituents, which increase the molecule's lipophilicity. While the nitrogen atom in the quinoline ring offers a site for protonation, the overall characteristics of the molecule point towards limited solubility in aqueous media, a common hurdle for many advanced heterocyclic compounds in drug discovery.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of this compound in my aqueous buffer. What are the primary contributing factors?

A1: The poor aqueous solubility is multifactorial, stemming from the compound's physicochemical properties. The large, rigid quinoline ring system is nonpolar. The bromo and difluoro groups, while electronegative, contribute significantly to the molecule's overall lipophilicity, favoring dissolution in nonpolar organic solvents over water. Furthermore, in its solid state, the compound likely has a stable crystal lattice structure, requiring substantial energy to break apart for solvation to occur.

Q2: How does the methyl group at the 2-position impact the solubility of the quinoline derivative?

A2: The impact of a methyl group on solubility can be complex. While it adds to the overall nonpolar surface area, it can also disrupt the crystal lattice packing of the molecule in its solid state. This disruption can sometimes lead to a slight improvement in solubility compared to its non-methylated counterpart. However, empirical determination is necessary to confirm the net effect for this specific molecule.

Q3: Is the solubility of this compound expected to be pH-dependent?

Q4: What are the recommended starting organic solvents for dissolving this compound?

A4: Based on the "like dissolves like" principle and data from similar compounds, this compound is expected to be soluble in a range of common organic solvents. A good starting point for initial solubilization would be polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols like ethanol and methanol. For less polar applications, chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective.

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

If you are encountering solubility issues with this compound, the following troubleshooting guide provides a structured workflow to identify an appropriate solvent system for your experiments.

Step 1: Initial Solvent Screening (Qualitative Assessment)

The first step is to perform a qualitative assessment of solubility in a range of common laboratory solvents. This will help you identify promising candidates for further optimization.

Protocol for Qualitative Solubility Assessment:

  • Weigh out a small, consistent amount of this compound (e.g., 1 mg) into separate small vials.

  • Add a measured volume of a single solvent (e.g., 100 µL) to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, it is soluble at approximately 10 mg/mL.

  • If not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing step until dissolution is achieved or a practical volume limit is reached.

  • Record your observations.

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale & Notes
Polar Aprotic DMSO, DMFHighThese solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to act as hydrogen bond acceptors.
Alcohols Methanol, EthanolModerate to HighThe hydroxyl group allows for some polar interactions, while the alkyl chain can interact with the hydrophobic parts of the solute.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese are effective solvents for many organic solids, but their use should be minimized due to toxicity.
Ethers Tetrahydrofuran (THF), DioxaneModerateGenerally good solvents for a range of organic compounds.
Aqueous Buffers PBS, TrisVery LowThe high polarity and strong hydrogen bonding network of water make it a poor solvent for this hydrophobic molecule.
Step 2: Quantitative Solubility Determination - The Shake-Flask Method

Once you have identified promising solvents, a more rigorous, quantitative determination of solubility is recommended. The shake-flask method is the gold standard for determining equilibrium solubility.[3]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Step 3: Strategies for Enhancing Aqueous Solubility

For many biological and pharmaceutical applications, solubility in aqueous media is essential. If direct dissolution in buffers is insufficient, consider the following strategies.

The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.

Workflow for Co-solvent System Development

Caption: Workflow for developing a co-solvent system.

As a weak base, the solubility of this compound can be increased by lowering the pH of the aqueous medium.

Protocol for pH-Dependent Solubility Enhancement:

  • Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Add a small aliquot of the stock solution to each buffer and vortex.

  • Observe for precipitation and determine the pH at which the compound remains in solution at the desired concentration.

  • Important: Ensure that the final concentration of the organic solvent from the stock solution is low and does not interfere with your downstream application. Also, confirm that the compound is stable at the required pH.

For more challenging cases, the use of pharmaceutical excipients can dramatically improve solubility.

Table 2: Common Excipients for Solubility Enhancement

Excipient TypeExamplesMechanism of Action
Surfactants Polysorbates (Tween®), Sorbitan esters (Span®)Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
Cyclodextrins β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.

Decision Tree for Solubility Enhancement Strategy

G A Initial Solubility Assessment in Aqueous Buffer B Is Solubility Adequate? A->B C Proceed with Experiment B->C Yes D Try Co-Solvent Approach (e.g., DMSO, Ethanol, PEG 400) B->D No E Is Solubility Now Sufficient with Acceptable Co-solvent Concentration? D->E E->C Yes F Consider pH Adjustment (if compound is stable at lower pH) E->F No G Is Solubility Sufficient in an Acceptable pH Range? F->G G->C Yes H Advanced Formulation: Use of Excipients (e.g., Cyclodextrins, Surfactants) G->H No

Caption: Decision tree for selecting a solubility enhancement strategy.

Safety Information

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Larsson, A. J., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 9(8), 1250-1255. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Retrieved from [Link]

  • ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Cambridge Open Engage. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., & Kaur, M. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Purdue University. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Analysis in 4-Bromo-7,8-difluoro-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-7,8-difluoro-2-methylquinoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and address challenges related to byproduct formation, ensuring the integrity and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on the foundational knowledge required to minimize impurity generation.

Q1: What is a common synthetic strategy for this compound, and where are byproducts likely to form?

A plausible and widely adaptable route for synthesizing substituted 2-methylquinolines is based on the Conrad-Limpach-Knorr synthesis , followed by a bromination step. The process begins with the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

The key stages where byproducts can emerge are:

  • Condensation: Incomplete reaction leaving starting materials.

  • Cyclization: Formation of regioisomers (2-quinolone vs. 4-quinolone).[1]

  • Chlorination/Bromination: Over-bromination, under-bromination, or formation of isomers depending on the directing effects of the substituents.

  • Aromatization/Final Bromination: Introduction of the bromine atom at an undesired position on the quinoline core.

Below is a generalized workflow illustrating these critical stages.

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Halogenation cluster_3 Stage 4: Bromination A 3,4-Difluoroaniline + Ethyl Acetoacetate B Intermediate β-Aminoacrylate A->B Heat (e.g., 140-150°C) C Byproduct: Unreacted Starting Materials B->C D 7,8-Difluoro-2-methylquinolin-4-ol B->D High Temp Cyclization (e.g., 250°C) E Byproduct: 6,7-Difluoro-4-methylquinolin-2-ol (Isomer) B->E Lower Temp Favors 4-Quinolone F 4-Chloro-7,8-difluoro-2-methylquinoline D->F POCl₃ G Byproduct: Residual Quinolone D->G H Target: this compound F->H Brominating Agent (e.g., NBS) I Byproducts: - Dibrominated Species - Other Regioisomers H->I

Caption: Synthetic workflow and byproduct formation points.

Q2: What are the most prevalent types of byproducts in quinoline synthesis?

Impurities in quinoline syntheses can be classified into several categories:

  • Regioisomers : These are particularly common when using unsymmetrical starting materials or in cyclization reactions that can proceed via different pathways.[2] In the Conrad-Limpach synthesis, temperature is a critical factor that dictates the ratio of 4-quinolone to 2-quinolone products.[1]

  • Polymerization Products : Acid-catalyzed reactions can sometimes lead to the polymerization of reactants or intermediates, resulting in the formation of tarry byproducts that complicate purification.[2][3]

  • Starting Material Residue : Incomplete reactions are a frequent source of contamination.[2] Efficient purification methods like column chromatography or recrystallization are necessary to remove unreacted starting materials.[1]

  • Side-Reaction Products : These can include products from self-condensation of ketones or aldehydes.[2] Careful control of reaction conditions is crucial to minimize these side reactions.[4]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A multi-technique approach is essential for unambiguous characterization and purity assessment.[5]

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound and quantify impurities.[1]

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product and identify byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : To confirm the chemical structure, including the position of the bromine and fluorine atoms.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and purification process.

Issue 1: My reaction yields a mixture of isomers that are difficult to separate.

Potential Cause A: Formation of 2-Quinolone Isomer during Cyclization

The Conrad-Limpach-Knorr synthesis can yield both 4-quinolones (kinetic product) and 2-quinolones (thermodynamic product). The reaction temperature during the cyclization step is the most critical parameter influencing this selectivity.[1]

Solution:

  • Temperature Control: Strictly control the cyclization temperature. Lower temperatures (around 250°C in a high-boiling solvent like diphenyl ether) generally favor the formation of the desired 4-quinolone.[1] Higher temperatures can increase the yield of the undesired 2-quinolone isomer.

  • Catalyst Choice: While typically a thermal cyclization, experimenting with acid catalysts like polyphosphoric acid (PPA) can sometimes alter the regioselectivity.

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Intermediate β-Aminoacrylate Intermediate Condition_LowT Lower Temperature (e.g., ~250°C) Intermediate->Condition_LowT Favors Condition_HighT Higher Temperature (e.g., >260°C) Intermediate->Condition_HighT Favors Product_4Q Desired Product: 7,8-Difluoro-2-methylquinolin-4-ol Condition_LowT->Product_4Q Product_2Q Isomeric Byproduct: 7,8-Difluoro-4-methylquinolin-2-ol Condition_HighT->Product_2Q

Caption: Influence of temperature on quinolone isomer formation.

Potential Cause B: Non-selective Bromination

The quinoline ring has multiple positions available for electrophilic substitution. The presence of activating (methyl) and deactivating (fluoro, bromo) groups, along with the reaction conditions, will dictate the regioselectivity of bromination.

Solution:

  • Choice of Brominating Agent: Use a milder brominating agent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) if you are targeting the methyl group, or under ionic conditions for ring bromination. For electrophilic aromatic substitution, Br₂ in a suitable solvent is common.

  • Solvent and Temperature: The solvent polarity and reaction temperature can influence the selectivity. Start at a low temperature (e.g., 0°C) and slowly warm the reaction to room temperature to improve control.

  • Purification: If isomeric byproducts are formed, high-performance flash chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) is often effective for separation.[1]

Issue 2: My final product is contaminated with starting materials.

Potential Cause: Incomplete Reaction

This is a common issue resulting from insufficient reaction time, suboptimal temperature, or catalyst deactivation.

Solution:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the limiting reagent.

  • Optimize Conditions:

    • Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature.[2] For the cyclization step, this may require several hours at high temperatures.

    • Stoichiometry: Consider using a slight excess (1.1-1.2 equivalents) of one reactant (e.g., the β-ketoester) to drive the reaction to completion.

  • Purification: An acid-base extraction can be highly effective for purifying quinolines. Dissolve the crude product in an acidic solution to protonate the basic quinoline nitrogen, making it water-soluble. Wash with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer to precipitate the purified quinoline, which can be extracted with an organic solvent.[3]

Issue 3: I'm observing significant tar or polymer formation.

Potential Cause: Decomposition or Polymerization

Harsh reaction conditions, particularly high temperatures and strong acids, can lead to the decomposition of starting materials or the polymerization of intermediates.[2][3]

Solution:

  • Milder Conditions: If possible, explore milder catalysts or reaction conditions. For some quinoline syntheses, catalysts like p-toluenesulfonic acid or even microwave irradiation can reduce reaction times and temperatures, minimizing degradation.[2]

  • Control Reactant Addition: In exothermic reactions, slow, controlled addition of reagents can help manage the reaction temperature and prevent runaway reactions that lead to tar formation.

  • Purification from Tar: If tar is formed, steam distillation can be an effective method to separate the volatile quinoline product from non-volatile polymeric material.[3]

Section 3: Analytical Protocols for Byproduct Analysis

Protocol 1: HPLC-UV for Purity Assessment

This protocol is a standard method for assessing the purity of the final product and detecting byproducts.

Parameter Recommendation
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
Protocol 2: LC-MS for Byproduct Identification

This method helps in identifying unknown peaks from the HPLC analysis by providing molecular weight information.

Parameter Recommendation
LC Conditions As described in Protocol 1
MS Detector Electrospray Ionization (ESI)
Ionization Mode Positive (to detect [M+H]⁺)
Scan Range 100 - 800 m/z
Source Temp. 500 °C
Capillary Voltage 3.5 kV
Protocol 3: ¹H and ¹⁹F NMR for Structural Verification

NMR is crucial for confirming the structure of the final product and identifying isomeric impurities.

Parameter Recommendation
Spectrometer 400 MHz or higher
Solvent CDCl₃ or DMSO-d₆
Experiments ¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, HSQC
Analysis Focus - ¹H NMR : Check for the singlet corresponding to the C5-H, the characteristic coupling patterns of the aromatic protons, and the methyl singlet. - ¹⁹F NMR : Expect two distinct resonances for the two non-equivalent fluorine atoms, with characteristic coupling to each other and to adjacent protons. The position of these signals is highly sensitive to the substitution pattern.

Section 4: Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing and solving common synthesis issues.

Start Problem Encountered During Synthesis LowYield Low Yield Start->LowYield ImpureProduct Impure Product (by HPLC/NMR) Start->ImpureProduct Tar Is tar/polymer present? LowYield->Tar Isomers Isomeric byproducts? ImpureProduct->Isomers Yes1 Yes1 Tar->Yes1 Yes No1 No1 Tar->No1 No CheckSM Starting material in crude? Yes2 Yes2 CheckSM->Yes2 Yes No2 No2 CheckSM->No2 No Sol_Tar Use milder conditions. Improve temperature control. Sol_Incomplete Increase reaction time/temp. Check stoichiometry. Yes1->Sol_Tar No1->CheckSM Yes2->Sol_Incomplete Other Other No2->Other Investigate other losses (e.g., workup, degradation) Yes3 Yes3 Isomers->Yes3 Yes No3 No3 Isomers->No3 No SM_Contam Starting material contamination? Yes4 Yes4 SM_Contam->Yes4 Yes Sol_Isomers Optimize cyclization temp. Optimize bromination. Improve chromatography. Sol_SM Drive reaction to completion. Perform acid-base extraction. Yes3->Sol_Isomers No3->SM_Contam Yes4->Sol_SM

Caption: A troubleshooting decision tree for synthesis issues.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
  • BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Development of Analytical Standards for 6,8-Difluoro-2-methylquinolin-4-ol.

Sources

Technical Support Center: Protecting Group Strategies for 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-Bromo-7,8-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this electron-deficient and sterically hindered quinoline core. Here, we provide in-depth, field-proven insights in a readily accessible question-and-answer format, moving from foundational concepts to detailed troubleshooting for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group often necessary for the nitrogen in this compound?

The quinoline nitrogen, while weakly basic due to the electron-withdrawing effects of the aromatic ring and the fluorine atoms, can still interfere with a variety of synthetic transformations. Protection is crucial to:

  • Prevent Unwanted Reactivity: The nitrogen lone pair can act as a nucleophile or base, leading to side reactions with electrophilic reagents or deactivation of catalysts, particularly in metal-catalyzed cross-coupling reactions.

  • Enhance Solubility: The introduction of certain protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can improve the solubility of the quinoline derivative in organic solvents, facilitating reaction setup and purification.

  • Modulate Electronic Properties: Protection of the nitrogen can alter the electronic distribution within the quinoline ring system, which can be leveraged to direct the regioselectivity of subsequent reactions.

Q2: What are the primary protecting group strategies for a substituted quinoline like this?

There are two main strategies to consider for the protection of the quinoline nitrogen in this compound:

  • N-tert-Butoxycarbonyl (Boc) Protection: This involves the formation of a carbamate by reacting the quinoline nitrogen with di-tert-butyl dicarbonate (Boc anhydride). The Boc group is a widely used protecting group due to its general stability and the variety of conditions available for its removal.[1][2]

  • N-Oxide Formation: The quinoline nitrogen can be oxidized to the corresponding N-oxide. This not only protects the nitrogen but also activates the C2 and C4 positions for nucleophilic attack.[3][4] The N-oxide can be subsequently removed (deoxygenated) to regenerate the parent quinoline.

Q3: How do the fluorine and bromine substituents affect the choice of protecting group strategy?

The two fluorine atoms at positions 7 and 8, and the bromine at position 4, are strong electron-withdrawing groups. This has two major implications:

  • Reduced Nucleophilicity of Nitrogen: The electron-deficient nature of the quinoline ring makes the nitrogen less nucleophilic. This may necessitate more forcing conditions for the introduction of a protecting group like Boc.

  • Increased Lability of N-Boc Group: The electron-withdrawing substituents can destabilize the N-Boc group, making it more susceptible to cleavage under acidic conditions.[5][6] This can be an advantage, allowing for milder deprotection conditions, but it also means that the stability of the Boc-protected quinoline in subsequent acidic reaction steps must be carefully considered.

Troubleshooting Guides

Scenario 1: Difficulty with N-Boc Protection

Issue: Low yield or no reaction when attempting to protect this compound with Boc anhydride.

Potential Causes & Solutions:

  • Insufficiently Forcing Conditions: As mentioned, the electron-deficient nature of the quinoline nitrogen reduces its nucleophilicity. Standard conditions for Boc protection may not be sufficient.

    • Solution: Increase the reaction temperature and/or reaction time. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) in addition to a base like triethylamine (TEA) can also facilitate the reaction.[7]

  • Steric Hindrance: The methyl group at the 2-position can provide some steric hindrance around the nitrogen.

    • Solution: While less of a concern than the electronic effects, ensuring adequate reaction time and temperature can help overcome any minor steric hindrance.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • To this stirred solution, add Boc₂O (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is sluggish, gently heat to reflux.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scenario 2: Unintended Deprotection of N-Boc Group

Issue: The N-Boc group is cleaved during a subsequent reaction step, particularly one involving acidic conditions or elevated temperatures.

Potential Causes & Solutions:

  • Enhanced Acid Lability: The electron-withdrawing fluorine and bromine atoms make the N-Boc group on this quinoline more acid-labile than on electron-rich aromatic systems.[5][6]

    • Solution 1 (Modify Reaction Conditions): If possible, use non-acidic conditions for the subsequent reaction. If an acid is required, consider using a milder acid or a buffered system.

    • Solution 2 (Alternative Protecting Group): If acidic conditions are unavoidable, consider using the N-oxide as a protecting group, which is stable to a wider range of acidic conditions.

  • Thermal Instability: While generally stable, Boc groups can be cleaved at elevated temperatures (>80 °C).[8]

    • Solution: If possible, perform the subsequent reaction at a lower temperature.

Data Summary: Protecting Group Compatibility

Protecting GroupStable to Basic ConditionsStable to Acidic ConditionsStable to Pd-Catalyzed Cross-CouplingRemoval Conditions
N-Boc Generally StableLabile (cleavage enhanced by EWGs)[5][6]Generally compatible, but base choice is critical[9][10]Strong acids (TFA, HCl), heat[7][8]
N-Oxide Generally StableGenerally StableNot directly compatible; used for activationDeoxygenation (e.g., PCl₃, PPh₃)[3]

Visualization of Protecting Group Strategies

N-Boc Protection and Deprotection Workflow

Boc_Workflow Start 4-Bromo-7,8-difluoro- 2-methylquinoline Protected N-Boc Protected Quinoline Start->Protected Boc₂O, Base, DMAP Reaction Desired Synthetic Transformation Protected->Reaction Substrate for Further Chemistry Deprotected Final Product with Free Quinoline Nitrogen Reaction->Deprotected Acid (e.g., TFA) or Thermal Deprotection

Caption: Workflow for N-Boc protection and deprotection.

N-Oxide Protection and Deprotection Workflow

N_Oxide_Workflow Start 4-Bromo-7,8-difluoro- 2-methylquinoline N_Oxide Quinoline N-Oxide Start->N_Oxide Oxidizing Agent (e.g., m-CPBA) Functionalization C2/C4 Functionalization (if desired) N_Oxide->Functionalization Nucleophilic Addition Deoxygenation Final Product with Free Quinoline Nitrogen N_Oxide->Deoxygenation Deoxygenation (if no functionalization) Functionalization->Deoxygenation Deoxygenation (e.g., PCl₃)

Caption: Workflow for N-Oxide formation and deoxygenation.

Concluding Remarks

The successful synthesis and modification of this compound hinges on a well-considered protecting group strategy. The electron-deficient nature of this substrate presents unique challenges and opportunities. While N-Boc protection is a viable and common approach, researchers must be mindful of the increased acid lability conferred by the fluoro and bromo substituents. The N-oxide strategy offers a robust alternative, particularly when functionalization at the C2 or C4 position is desired. By understanding the principles outlined in this guide and carefully considering the reaction conditions for each synthetic step, researchers can navigate the complexities of working with this valuable synthetic intermediate.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Halo-7,8-difluoro-2-methylquinolines: A Comparative Analysis of Bromo vs. Chloro Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics.[1] Its rigid, bicyclic structure provides a versatile framework for engaging with a multitude of biological targets, leading to applications in oncology, infectious diseases, and inflammation.[2][3][4] The strategic introduction of fluorine atoms, a now-classic strategy in drug design, can profoundly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][5] This guide provides an in-depth comparison of two closely related and highly valuable fluorinated quinoline building blocks: 4-Bromo-7,8-difluoro-2-methylquinoline and 4-Chloro-7,8-difluoro-2-methylquinoline .

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple cataloging of properties to explore the nuanced differences in reactivity and strategic utility, supported by experimental insights and foundational chemical principles. Our objective is to empower you to make a more informed decision when selecting the optimal halo-quinoline for your synthetic campaigns.

Physicochemical Properties: A Head-to-Head Comparison

At a glance, the two molecules are structurally very similar, differing only by the halogen atom at the C4 position. This seemingly minor change, however, has significant implications for their reactivity, as we will explore in subsequent sections.

PropertyThis compound4-Chloro-7,8-difluoro-2-methylquinoline
CAS Number 1189106-60-2[6][Data not explicitly found, assigned based on structure]
Molecular Formula C₁₀H₆BrF₂N[6]C₁₀H₆ClF₂N[7]
Molecular Weight 258.06 g/mol [6]213.61 g/mol [7]
Appearance Typically an off-white to yellow solidTypically an off-white to yellow solid
Predicted XlogP [Data not available]3.4[7]

Synthesis of the 7,8-Difluoro-2-methylquinoline Core

The synthesis of both title compounds originates from a common precursor, 7,8-difluoro-2-methylquinolin-4-ol. A robust and widely applicable method for constructing this core is the Gould-Jacobs reaction. This process involves the reaction of a substituted aniline with a malonic acid derivative, followed by a thermal cyclization.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Halogenation Aniline 2,3-Difluoroaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 EtOH, Reflux Malonate Diethyl 2-acetylmalonate Malonate->Intermediate1 Quinolinol 7,8-Difluoro-2-methyl- quinolin-4-ol Intermediate1->Quinolinol High-boiling solvent (e.g., Dowtherm A) ~250 °C Bromo 4-Bromo-7,8-difluoro- 2-methylquinoline Quinolinol->Bromo POBr₃ Chloro 4-Chloro-7,8-difluoro- 2-methylquinoline Quinolinol->Chloro POCl₃

Caption: General synthetic workflow for 4-halo-7,8-difluoro-2-methylquinolines.

Experimental Protocol: Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluoroaniline (1.0 eq), diethyl 2-acetylmalonate (1.05 eq), and absolute ethanol (approx. 3 mL per mmol of aniline).

  • Condensation: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the formation of the enamine intermediate is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). Heat the mixture to approximately 250 °C. Methanol and ethanol will distill off as the cyclization proceeds. Maintain this temperature for 30-60 minutes.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. The product will often precipitate. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration, wash thoroughly with the same solvent to remove the Dowtherm A, and dry under vacuum. The resulting 7,8-difluoro-2-methylquinolin-4-ol can often be used in the next step without further purification.

Halogenation: The Divergent Step

The conversion of the common quinolin-4-ol precursor to the target 4-bromo and 4-chloro derivatives is a straightforward but critical step that dictates the future reactivity of the molecule.

Protocol: Synthesis of 4-Chloro-7,8-difluoro-2-methylquinoline
  • Reaction Setup: In a fume hood, charge a round-bottom flask with 7,8-difluoro-2-methylquinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃) (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Allow the reaction to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until pH > 8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: Synthesis of this compound

The procedure is analogous to the chlorination, with the substitution of phosphorus oxybromide (POBr₃) for POCl₃.

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 7,8-difluoro-2-methylquinolin-4-ol (1.0 eq) and phosphorus oxybromide (POBr₃) (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 3-6 hours. POBr₃ is generally less reactive than POCl₃, so longer reaction times may be necessary.

  • Workup and Purification: The workup and purification steps are identical to those described for the chloro derivative.

Comparative Reactivity: The Decisive Factor

The choice between the 4-bromo and 4-chloro derivative is almost always dictated by the intended subsequent reaction. The two primary transformations at the C4 position are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions .

A. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate is determined by the ability of the leaving group to depart from the Meisenheimer complex intermediate. The reactivity order for halogens in this context is typically F > Cl > Br > I . This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the more electron-withdrawing nature of the lighter halogens.

However, for chlorines and bromines, the difference in electronegativity is less significant than their leaving group ability. While chlorine is more electronegative, the C-Cl bond is stronger than the C-Br bond. In many cases, especially with highly activated systems like the 4-position of a quinoline, the C-X bond cleavage has a greater influence, making the 4-chloro derivative often more reactive or equally effective in SNAr reactions compared to the bromo analog.[2][8] The chloro compound is also more cost-effective and has a lower molecular weight, which is advantageous in terms of atom economy.

B. Palladium-Catalyzed Cross-Coupling Reactions

This is where the most significant and strategically important difference between the two compounds emerges. The key step in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the oxidative addition of the aryl halide to the Pd(0) catalyst.

Oxidative_Addition Aryl_Halide Ar-X (Quinoline-Halide) Transition_State [Ar---Pd(L₂)---X]‡ Aryl_Halide->Transition_State Pd0 Pd(0)L₂ Pd0->Transition_State Oxidative Addition Pd_Complex Ar-Pd(II)(X)L₂ Transition_State->Pd_Complex

Caption: The critical oxidative addition step in Pd-catalyzed cross-coupling.

The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This fundamental difference leads to a clear and predictable reactivity trend:

Reactivity in Oxidative Addition: Ar-I > Ar-Br > Ar-Cl

This means that This compound is substantially more reactive in palladium-catalyzed cross-coupling reactions than its chloro counterpart.[9]

Practical Implications and Experimental Data
Reaction TypePreferred SubstrateRationale & Experimental Considerations
Suzuki-Miyaura Coupling 4-Bromo The bromo derivative will typically react under milder conditions (lower temperatures, lower catalyst loading) and with a wider range of boronic acids. The chloro derivative may require more specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to achieve comparable yields.
Buchwald-Hartwig Amination 4-Bromo Similar to Suzuki coupling, the C-Br bond is more readily cleaved by the palladium catalyst. Reactions with the bromo compound are generally faster and more efficient. Activating the chloro derivative often necessitates the use of stronger bases and more sophisticated catalyst systems.
Sonogashira Coupling 4-Bromo The higher reactivity of the bromo compound is a distinct advantage, especially with less reactive terminal alkynes.
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro Often preferred due to lower cost and good reactivity. The reaction with amines, thiols, or alcohols proceeds efficiently, and the slightly higher reactivity of the bromo derivative is often not necessary and does not justify the higher cost and mass.[2]

Strategic Selection in Drug Discovery

The choice between the bromo and chloro derivative is a strategic one in a drug discovery program.

  • Choose 4-Chloro-7,8-difluoro-2-methylquinoline when:

    • The primary synthetic route involves nucleophilic aromatic substitution as the key diversification step.

    • Cost and atom economy are significant drivers, particularly in early-stage library synthesis or later-stage process development.

    • The subsequent step does not involve palladium-catalyzed cross-coupling.

  • Choose this compound when:

    • The synthetic plan relies heavily on palladium-catalyzed cross-coupling reactions to build molecular complexity.

    • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • You need to perform selective, sequential cross-couplings . For instance, if another, less reactive halogen (like a chlorine) is present elsewhere on the scaffold, the C-Br bond can be addressed selectively.

Conclusion

While this compound and 4-chloro-7,8-difluoro-2-methylquinoline appear to be interchangeable building blocks, their utility is governed by the fundamental principles of halogen reactivity.

  • The 4-chloro derivative is the workhorse for nucleophilic aromatic substitution , offering a cost-effective and efficient handle for introducing a variety of nucleophiles.

  • The 4-bromo derivative is the superior choice for palladium-catalyzed cross-coupling reactions , reacting under milder conditions and offering broader substrate scope due to the lower C-Br bond dissociation energy.

As a senior application scientist, my recommendation is to assess your synthetic endgame. If your path to the final target involves Suzuki, Buchwald-Hartwig, or similar coupling reactions, the higher reactivity of the bromo derivative will save considerable time in optimization and lead to a more robust synthetic route. Conversely, if you are building libraries through SNAr, the chloro derivative is the more logical and economical choice. Understanding this key difference in reactivity is paramount to designing efficient, successful, and scalable synthetic strategies in the pursuit of new chemical entities.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. 4-Chloro-2-methylquinoline. [Link]

  • PubChemLite. 4-chloro-7,8-difluoro-2-methylquinoline (C10H6ClF2N). [Link]

  • PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. [Link]

  • PubChem. 4-Chloro-7-fluoro-2-methylquinoline. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubChem. 7-Bromo-4-chloro-5,8-difluoro-3-methylquinoline. [Link]

  • PubChemLite. 4-bromo-7,8-difluoroquinoline (C9H4BrF2N). [Link]

  • PubChemLite. 4-chloro-8-fluoro-2-methylquinoline (C10H7ClFN). [Link]

  • PubChem. 4-Chloro-7,8-difluoro-2-methylquinoline. [Link]

  • NIH. 8-Bromo-2-methylquinoline - PMC. [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group. [Link]

  • NIH. Stereospecific Cross-Coupling Reactions Provide Conformationally-Biased Arylalkanes with Anti-Leukemia Activity - PMC. [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • NIH. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-7,8-difluoro-2-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1] This guide provides an in-depth technical comparison of 4-Bromo-7,8-difluoro-2-methylquinoline and its analogs, offering insights into their potential biological activities based on established structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

While specific experimental data for this compound is not extensively available in the public domain, this guide will extrapolate its potential activities by analyzing the known biological effects of its constituent chemical moieties on the quinoline core. By understanding the individual contributions of the bromo, difluoro, and methyl groups, we can construct a well-informed hypothesis of its biological profile and compare it to other quinoline-based agents.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in many synthetic and natural compounds with significant pharmacological activities.[2] Quinolines are known to exert their effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can insert themselves between DNA base pairs, interfering with DNA replication and transcription. They are also known inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during cellular processes.[1]

  • Kinase Inhibition: The quinoline core is a common pharmacophore in kinase inhibitors, which are pivotal in cancer therapy. By targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can disrupt signaling pathways that drive tumor growth and angiogenesis.[3]

  • Antimicrobial Action: Fluoroquinolones, a major class of antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to bacterial cell death.[4]

Deconstructing the Analogs: A Structure-Activity Relationship (SAR) Analysis

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Let's dissect the potential contributions of the functional groups in this compound.

The Role of Halogenation: Bromine and Fluorine

Halogen atoms, particularly bromine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.

  • Bromine: The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability. Brominated quinolines have demonstrated significant anticancer activity. For instance, highly brominated quinolines have shown potent antiproliferative effects against various cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent 5-fluorouracil.[5]

  • Fluorine: The presence of fluorine atoms, especially on the benzenoid ring of the quinoline scaffold, is a hallmark of the potent fluoroquinolone antibiotics. These fluorine substitutions are crucial for their antibacterial activity.[6] In the context of anticancer agents, fluorine can enhance binding affinity to target proteins and improve metabolic stability. The 7- and 8-difluoro substitution pattern is of particular interest as it can significantly alter the electronic properties of the quinoline ring.

The Influence of the Methyl Group

The 2-methyl substitution on the quinoline ring is also expected to impact the molecule's biological profile. This small alkyl group can influence the compound's steric interactions with its biological target and its overall lipophilicity. Studies on 2-methylquinoline derivatives have shown a range of activities, including selective anticancer properties.[7]

Comparative Analysis: Potential Biological Activities

Based on the SAR analysis, this compound and its analogs are hypothesized to possess both anticancer and antimicrobial activities.

Anticancer Potential

The combination of a bromine atom and difluoro substituents suggests a strong potential for anticancer activity. The molecule could act as a dual inhibitor, targeting both DNA and protein kinases.

Table 1: Comparison of Anticancer Activity of Substituted Quinolines

Compound ClassKey SubstituentsProbable Mechanism of ActionExpected Potency
This compound Analogs 4-Bromo, 7,8-di-Fluoro, 2-MethylKinase Inhibition (e.g., EGFR, VEGFR), Topoisomerase InhibitionPotentially High
Bromo-methoxyquinolinesBromo, MethoxyAntiproliferative, Topoisomerase I InhibitionHigh[5]
4-Phenoxyquinolines7-Fluoro or 7-Methoxy, 4-PhenoxyEGFR InhibitionModerate to High[8]
2-Arylquinolines2-ArylSelective cytotoxicity against specific cancer cell linesModerate to High[7]
Antimicrobial Potential

The presence of the 7,8-difluoro substitution strongly suggests that these analogs may exhibit antibacterial activity, similar to fluoroquinolone antibiotics. Their primary mechanism would likely involve the inhibition of bacterial DNA gyrase.

Table 2: Comparison of Antimicrobial Activity of Substituted Quinolines

Compound ClassKey SubstituentsProbable Mechanism of ActionExpected Spectrum of Activity
This compound Analogs 7,8-di-FluoroDNA Gyrase/Topoisomerase IV InhibitionBroad-spectrum, particularly against Gram-negative bacteria
FluoroquinolonesFluoro at position 6 or 7DNA Gyrase/Topoisomerase IV InhibitionBroad-spectrum[4][6]
Quinoline-Thiazole DerivativesVariesDNA Gyrase InhibitionGram-positive and Gram-negative bacteria, and fungi[9]

Experimental Evaluation: Protocols and Methodologies

To empirically validate the hypothesized biological activities of this compound analogs, a series of in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.

Synthesis of this compound Analogs

Synthesis_Workflow Start Substituted Aniline Intermediate1 Quinolinone Intermediate Start->Intermediate1 Cyclization Reaction (e.g., Combes) Intermediate2 Halogenated Quinolinone Intermediate1->Intermediate2 Halogenation (e.g., NBS, Selectfluor) FinalProduct This compound Intermediate2->FinalProduct Further Modification/ Purification MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Quinoline Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

To investigate the potential of these analogs as kinase inhibitors, an in vitro kinase assay can be performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction. [10][11] Protocol:

  • Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase of interest (e.g., EGFR, VEGFR2), the test compound at various concentrations, and the appropriate substrate in a kinase buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence produced by a luciferase-luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of the kinase. Calculate the IC₅₀ value.

Kinase_Assay_Workflow A Set up Kinase Reaction (Kinase, Substrate, Inhibitor) B Initiate Reaction with ATP A->B C Incubate at Room Temperature B->C D Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Generate Light (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria. [12] Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the quinoline analogs in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of its structural components strongly suggests a promising profile as both an anticancer and antimicrobial agent. The combination of bromine and difluoro substitutions on the privileged quinoline scaffold warrants further investigation.

The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these novel analogs. Future research should focus on the synthesis of a library of these compounds and their systematic screening against a panel of cancer cell lines and pathogenic bacteria. Elucidating their precise mechanisms of action through further biochemical and molecular biology studies will be crucial in determining their therapeutic potential and guiding the development of the next generation of quinoline-based drugs.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Not explicitly provided in search results, but the content is synthesized from multiple sources on quinoline's anticancer activity).
  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. BenchChem. 2025.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation. (Source: Not explicitly provided in search results, but the content is synthesized from multiple sources on MTT assay protocols).
  • Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013.
  • MTT (Assay protocol). Protocols.io. 2023.
  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Deriv
  • In vitro kinase assay. Protocols.io. 2024.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. 2018.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. 2022.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (Source: Not explicitly provided in search results, but the content is synthesized from multiple sources on quinoline's antimicrobial activity). 2021.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. BenchChem.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. 2025.
  • Kinase assays. BMG LABTECH. 2020.
  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (Source: Not explicitly provided in search results, but the content is synthesized from multiple sources on quinoline synthesis).
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (Source: Not explicitly provided in search results, but the content is synthesized from multiple sources on quinoline's anticancer and antibacterial activities).
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PubMed Central. 2023.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central.
  • Ipflufenoquin. PubChem.
  • Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. PubMed Central.

Sources

The Strategic Design of 4-Bromo-7,8-difluoro-2-methylquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of oncology drug development, the quinoline scaffold remains a cornerstone for the synthesis of novel therapeutic agents.[1][2][3] Its versatile structure allows for a multitude of chemical modifications, enabling the fine-tuning of biological activity. This guide provides a comparative analysis of 4-Bromo-7,8-difluoro-2-methylquinoline derivatives, contextualizing their potential within the broader class of quinoline-based anticancer agents and offering insights into their structure-activity relationships (SAR).

The Quinoline Core: A Privileged Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in a variety of biologically active compounds.[4] In the realm of anticancer research, quinoline derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis.[1][5] The strategic placement of various substituents on this core structure is a key determinant of their therapeutic potential.

The subject of this guide, this compound, serves as a key intermediate in the synthesis of novel kinase inhibitors for cancer treatment.[6] Its specific substitution pattern—a bromine at position 4, difluoro groups at positions 7 and 8, and a methyl group at position 2—is designed to optimize its pharmacological profile.

Deconstructing the SAR of this compound

While specific SAR studies for this exact derivative are not extensively published, we can extrapolate from the wealth of data on analogous quinoline compounds to understand the contribution of each substituent to its potential biological activity.

The Significance of the 4-Bromo Substitution

The bromine atom at the C4 position is a critical feature. Halogens, such as bromine and chlorine, at various positions on the quinoline ring are known to enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes. More importantly, the C4-halogen provides a reactive handle for introducing a wide array of functional groups through nucleophilic aromatic substitution reactions. This allows for the facile generation of diverse libraries of 4-substituted quinoline derivatives for biological screening. For instance, the reaction of 4-chloroquinolines with various amines is a well-established method for creating libraries of 4-aminoquinolines with potential anticancer activity.

The Role of the 7,8-Difluoro Substituents

Fluorine substitution has become a powerful tool in medicinal chemistry. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule, influencing its pKa, dipole moment, and metabolic stability. In the context of quinoline derivatives, fluorine substitution can enhance binding affinity to target proteins and improve pharmacokinetic properties. The presence of two fluorine atoms at positions 7 and 8 is anticipated to create a unique electronic environment that could favor selective interactions with the target kinase.

The Influence of the 2-Methyl Group

Substitution at the C2 position of the quinoline ring has been shown to modulate biological activity. The presence of a methyl group at this position can influence the steric and electronic properties of the molecule, potentially impacting its binding to target enzymes.[1] While extensive substitution at this position is possible, the methyl group provides a simple yet effective modification.

Comparative Performance and Alternative Scaffolds

The potential of this compound derivatives can be benchmarked against other classes of quinoline-based anticancer agents.

Compound Class Key Structural Features Reported Biological Activity Reference
4-Aminoquinolines Amino group at C4, often with a 7-chloro substituentAntimalarial, anticancer, anti-inflammatory[1][7]
8-Hydroxyquinolines Hydroxyl group at C8Anticancer, antimicrobial, neuroprotective[8][9]
2-Arylquinolines Aryl group at C2Potent and selective anticancer activity[10]
7-Substituted Quinolines Various substituents at C7Diverse biological activities, including anticancer[1]

Table 1: Comparison of different classes of quinoline derivatives and their biological activities.

The unique combination of bromo, difluoro, and methyl substituents in the title compound suggests a potential for high potency and selectivity as a kinase inhibitor. The difluoro substitution, in particular, may offer advantages in terms of metabolic stability and target engagement compared to non-fluorinated analogues.

Experimental Protocols for Evaluation

To ascertain the anticancer potential of novel this compound derivatives, a series of in vitro assays are essential.

Synthesis of 4-Amino-7,8-difluoro-2-methylquinoline Derivatives

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the 4-bromo group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Anhydrous solvent (e.g., N,N-Dimethylformamide or Dioxane)

  • Base (e.g., Potassium carbonate or Triethylamine)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the desired amine (1.1-1.5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the base and other water-soluble impurities.

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Start 4-Bromo-7,8-difluoro- 2-methylquinoline Reaction Nucleophilic Aromatic Substitution Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 4-Amino-7,8-difluoro- 2-methylquinoline Derivative Purification->Product

Synthetic workflow for 4-aminoquinoline derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)[11]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate (48-72h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The strategic combination of a reactive bromo group, electron-withdrawing difluoro substituents, and a C2-methyl group provides a framework for generating potent and selective compounds. Further synthesis and biological evaluation of derivatives based on this scaffold are warranted to fully explore their therapeutic potential.

References

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Source not further specified]
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. [Link]

  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 178, 154-167. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ResearchGate. [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. PubMed. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • This compound. MySkinRecipes. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]

  • 4-Bromo-6,8-difluoro-2-methylquinoline. MySkinRecipes. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7268. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(7), 1648. [Link]

Sources

Characterization of 4-Bromo-7,8-difluoro-2-methylquinoline reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-7,8-difluoro-2-methylquinoline Derivatives

This guide provides a comprehensive analysis of the reactivity of this compound, a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors.[1] Its unique substitution pattern—a reactive C4-bromo position and an electron-deficient aromatic system due to two fluorine atoms—renders it a versatile scaffold for constructing complex molecular architectures. We will objectively compare the outcomes of major reaction pathways, supported by mechanistic insights and detailed experimental protocols, to empower researchers in drug discovery and chemical synthesis.

The Strategic Importance of the this compound Core

The quinoline scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of this compound offers three primary vectors for chemical modification:

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 4-position is the principal site for Pd-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms at the 7- and 8-positions are strong electron-withdrawing groups. This electronic feature significantly acidifies the C-H bonds and, more importantly, activates the quinoline core for nucleophilic attack, potentially allowing for the displacement of a fluoride ion under specific conditions.[2][3][4]

  • Methyl Group Functionalization: The 2-methyl group provides a handle for condensation reactions, though this pathway is less commonly exploited compared to the other two.

This guide will focus on the two most synthetically valuable pathways: Pd-catalyzed cross-coupling and nucleophilic aromatic substitution.

Comparison of Key Reaction Pathways

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance in forming biaryl structures.[5][6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species (formed by the activation of boronic acid with a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The choice of base is critical; it activates the boronic acid, facilitating the transmetalation step.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ OxAdd->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim Ar-Ar' RedElim->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Comparison of Suzuki Coupling Conditions

The following table presents typical, illustrative data for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative of what can be expected for this class of transformation.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2.0)Toluene/H₂O (4:1)10095
33-Pyridinylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)10085
44-Formylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)DMF/H₂O (5:1)9088

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_workflow Experimental Workflow: Suzuki Coupling start 1. Reagent Setup inert 2. Inert Atmosphere start->inert Add solids to flask solvent 3. Solvent Addition inert->solvent Evacuate & backfill Ar/N₂ reaction 4. Heating & Stirring solvent->reaction Add degassed solvent monitor 5. Reaction Monitoring reaction->monitor Heat to 90-100 °C workup 6. Aqueous Work-up monitor->workup Monitor by TLC/LC-MS purify 7. Purification workup->purify Dilute, wash, extract end Characterization purify->end Column chromatography Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br ArPd(II)BrL Ar-Pd(II)(Br)L OxAdd->ArPd(II)BrL AmineCoord Amine Coordination & Deprotonation ArPd(II)BrL->AmineCoord R₂NH + Base ArPd(II)AmidoL Ar-Pd(II)(NR₂)L AmineCoord->ArPd(II)AmidoL RedElim Reductive Elimination ArPd(II)AmidoL->RedElim Ar-NR₂ RedElim->Pd(0)L SNAr_Mechanism cluster_mechanism SNAr Mechanism: Addition-Elimination start Aryl Fluoride + Nucleophile addition 1. Nucleophilic Addition (Rate-Determining Step) start->addition meisenheimer Meisenheimer Complex (Resonance Stabilized) addition->meisenheimer elimination 2. Elimination of F⁻ meisenheimer->elimination product Substituted Product elimination->product

Sources

The Cutting Edge of Kinase Inhibition: A Comparative Guide to 4-Bromo-7,8-difluoro-2-methylquinoline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has revolutionized treatment paradigms. The quinoline scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant clinical success. This guide provides an in-depth technical comparison of kinase inhibitors based on the 4-Bromo-7,8-difluoro-2-methylquinoline scaffold, offering insights into their efficacy, underlying mechanisms, and a comparative analysis with established alternatives.

While this compound is recognized as a key intermediate in the synthesis of novel kinase inhibitors, specific publicly available efficacy data for direct derivatives remains nascent.[1] Therefore, this guide will focus on closely related 7,8-difluoroquinoline and 4-anilino-7-fluoroquinoline derivatives as exemplary compounds, providing a scientifically grounded projection of the potential of this class of inhibitors. The strategic placement of fluorine atoms on the quinoline ring is a key design element intended to enhance metabolic stability and binding affinity.[2]

The Rationale for Fluorination in Quinoline-Based Kinase Inhibitors

The introduction of fluorine atoms into small molecule inhibitors is a well-established strategy in medicinal chemistry. In the context of quinoline-based kinase inhibitors, the 7,8-difluoro substitution pattern is particularly noteworthy. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing hydrogen bonding interactions within the kinase ATP-binding pocket. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[2] This strategic fluorination is hypothesized to contribute to enhanced potency and selectivity.

Comparative Efficacy Analysis: 7,8-Difluoroquinoline Derivatives vs. Alternatives

Our comparative analysis focuses on two of the most critical oncogenic signaling pathways: the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.

Targeting the EGFR Pathway

The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3]

A series of 7-fluoro-4-anilinoquinolines have demonstrated potent anti-proliferative activity against cancer cell lines with high EGFR expression, such as HeLa (human cervical cancer) and BGC823 (human gastric carcinoma).[4] Notably, several of these compounds exhibited superior or comparable activity to Gefitinib, a well-established EGFR inhibitor.

Compound ClassSpecific Compound ExampleTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
7-Fluoro-4-anilinoquinolines Compound 1fHeLa10.18Gefitinib>20
BGC8238.3210.21
Compound 2iHeLa7.15Gefitinib>20
BGC8234.6510.21
4-Anilinoquinazolines GefitinibBGC82310.21--
Quinoxalinone Derivatives CPD4H1975 (NSCLC)3.47OsimertinibNot Reported
CPD15H1975 (NSCLC)79.43OsimertinibNot Reported
CPD16H1975 (NSCLC)6.49OsimertinibNot Reported
CPD21H1975 (NSCLC)4.58OsimertinibNot Reported

Table 1: Comparative IC50 values of 7-fluoro-4-anilinoquinolines and alternative EGFR inhibitors against various cancer cell lines.[4][5]

The data suggests that the 7-fluoro-4-anilinoquinoline scaffold holds significant promise for the development of potent EGFR inhibitors. The improved efficacy compared to Gefitinib in the BGC823 cell line for compounds 1f and 2i highlights the potential of this structural motif.[4]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[6] Quinoline and quinazoline scaffolds have been successfully exploited to develop potent PI3K inhibitors.

Compound ClassSpecific Compound ExampleTarget IsoformIC50 (nM)Reference CompoundReference IC50 (nM)
Quinazoline-Based Compound 11PI3Kδ---
Imidazo[1][7]naphthyridine PF-04979064PI3Kα1.41 (Ki)--
mTOR4.51 (Ki)
Cinnoline Derivatives Compound 25PI3KsNanomolar range--

Table 2: Comparative IC50/Ki values of quinoline-related and alternative PI3K pathway inhibitors.[8][9][10]

While specific data for 7,8-difluoroquinoline-based PI3K inhibitors is limited in the provided search results, the potent activity of other quinoline and quinazoline derivatives underscores the potential of this scaffold for targeting the PI3K pathway. The strategic placement of fluorine atoms in the 7 and 8 positions could further enhance the potency and selectivity of these inhibitors.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental procedures involved in evaluating these inhibitors, the following diagrams are provided.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Quinoline-Based Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and the Point of Intervention for Quinoline-Based Inhibitors.

Kinase_Inhibitor_Evaluation_Workflow cluster_workflow Experimental Workflow start Compound Synthesis (e.g., this compound derivative) biochemical_assay Biochemical Assay (e.g., Kinase Glo®) start->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_based_assay Cell-Based Assay (e.g., MTT, Western Blot) ic50_determination->cell_based_assay selectivity_profiling Kinome Selectivity Profiling cell_based_assay->selectivity_profiling in_vivo_studies In Vivo Efficacy (Xenograft Models) selectivity_profiling->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization

Caption: General Experimental Workflow for the Evaluation of Kinase Inhibitor Efficacy.

Experimental Protocols

The robust evaluation of kinase inhibitor efficacy relies on a series of well-defined experimental protocols. Below are methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to inhibition of the kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Kinase-Glo® Reagent (Promega)

  • Test compound (e.g., 7-fluoro-4-anilinoquinoline derivative)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In each well of the assay plate, add:

    • 5 µL of test compound dilution (or DMSO for control).

    • 10 µL of a mixture of kinase and substrate in assay buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add 25 µL of Kinase-Glo® Reagent to each well.

  • Signal Measurement: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effect of a kinase inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell line (e.g., HeLa, BGC823)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The strategic incorporation of a 7,8-difluoro-2-methylquinoline scaffold represents a promising avenue for the development of next-generation kinase inhibitors. The available data on closely related 7-fluoro-4-anilinoquinolines suggests that this class of compounds possesses potent anti-proliferative activity, particularly against EGFR-driven cancers. The advantageous physicochemical properties conferred by fluorination are likely to translate into improved pharmacokinetic profiles and enhanced in vivo efficacy.

Future research should focus on the synthesis and biological evaluation of a broader library of kinase inhibitors directly derived from this compound. Comprehensive kinome screening will be essential to determine the selectivity profile of these novel compounds and to identify potential off-target effects. Ultimately, promising candidates should be advanced into preclinical in vivo models to validate their therapeutic potential. The continued exploration of fluorinated quinoline scaffolds holds the key to unlocking new and more effective treatments for a range of malignancies.

References

  • MySkinRecipes. This compound. [Link]

  • J Phys Chem B. 2020;124(28):5813-5824. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation. [Link]

  • Molecules. 2016;21(9):1209. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

  • J Thorac Dis. 2015;7(Suppl 2):S139-S153. EGFR T790M: a new challenge in lung cancer. [Link]

  • Molecules. 2022;27(21):7292. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. [Link]

  • Curr Med Chem. 2012;19(26):4529-4546. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. [Link]

  • J Med Chem. 2012;55(19):8410-8422. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. [Link]

  • J Med Chem. 2012;55(1):169-183. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. [Link]

  • Bioorg Med Chem Lett. 2021;48:128271. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [Link]

Sources

The Antifungal Potential of 4-Bromo-7,8-difluoro-2-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, quinoline derivatives have emerged as a promising class of compounds. Their inherent structural versatility allows for a wide range of chemical modifications, leading to potent and broad-spectrum antimicrobial activity. This guide provides a comprehensive technical overview of the antifungal spectrum of 4-bromo-7,8-difluoro-2-methylquinoline derivatives, contextualized within the broader family of quinoline-based antifungals. By objectively comparing their performance with established antifungal agents and elucidating their potential mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance this promising area of research.

Introduction: The Pressing Need for Novel Antifungals

The incidence of invasive fungal infections has been steadily rising, posing a significant threat to immunocompromised individuals, transplant recipients, and patients undergoing aggressive chemotherapy. The current antifungal armamentarium is limited, and its efficacy is often hampered by the emergence of drug-resistant strains. This clinical reality underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action.

Quinoline scaffolds, heterocyclic aromatic compounds, have a long and storied history in medicinal chemistry, most notably as antimalarial agents. However, recent research has unveiled their considerable potential as broad-spectrum antimicrobial agents. The introduction of halogen atoms, such as bromine and fluorine, into the quinoline ring has been a particularly fruitful strategy for enhancing antifungal potency. This guide focuses on the prospective antifungal profile of this compound derivatives, a substitution pattern designed to optimize lipophilicity and electronic properties for enhanced cellular uptake and target interaction within fungal cells.

Comparative Antifungal Spectrum: A Synthesis of In Vitro Data

While specific public domain data on the antifungal activity of this compound is not extensively available, we can infer its potential by examining the performance of structurally related bromo- and fluoro-substituted quinoline derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values of various quinoline derivatives against key fungal pathogens, compared to standard antifungal drugs. This synthesized data provides a benchmark for the expected efficacy of the target compound class.

Compound/DrugCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)Reference(s)
Bromoquinol 10.06Not Reported[1]
Halogenated Quinoline Analogues 0.1 - 62.5Not Reported0.05 - 0.78[2]
Pyrrolo[1,2-a]quinoline derivatives (Bromo-substituted) 0.4 - 12.5Not ReportedNot Reported[3][4]
Fluconazole 0.25 - 64Resistant0.125 - 16[5]
Voriconazole ≤0.03 - 10.25 - 2≤0.03[5][6][7][8]
Amphotericin B 0.125 - 20.5 - 20.125 - 1[6][9]

Data Interpretation:

The data clearly indicates that bromo-substituted quinoline derivatives, such as bromoquinol, exhibit potent in vitro activity against both yeast (Candida albicans) and mold (Aspergillus fumigatus) species, with MIC values that are competitive with, and in some cases superior to, standard antifungal agents like fluconazole.[1] The broad range of activity observed for various halogenated quinolines further supports the potential of this chemical class.[2] Notably, the significant potency against Aspergillus fumigatus, a notoriously difficult-to-treat pathogen, highlights a key area for further investigation of this compound derivatives.

Unraveling the Mechanism of Action: A Multi-pronged Attack

The fungicidal activity of quinoline derivatives appears to stem from a multi-targeted mechanism of action, a highly desirable trait in combating drug resistance. The primary proposed mechanisms are detailed below.

Disruption of Mitochondrial Function and Induction of Oxidative Stress

A key mode of action for many quinoline-based antifungals is the disruption of the fungal mitochondrial electron transport chain (ETC). Specifically, these compounds are believed to inhibit the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the ETC.[10][11] Inhibition of SDH has two major consequences:

  • Impaired ATP Synthesis: By blocking the electron flow, the production of ATP, the cell's primary energy currency, is severely hampered.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the ETC leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other ROS.[12]

This surge in intracellular ROS induces a state of severe oxidative stress . The fungal cell's antioxidant defenses are overwhelmed, leading to widespread damage to cellular components, including lipids, proteins, and DNA.[13][14] This oxidative damage is a key trigger for programmed cell death, or apoptosis.[15]

Quinoline 4-Bromo-7,8-difluoro- 2-methylquinoline Derivative Mitochondrion Fungal Mitochondrion Quinoline->Mitochondrion Enters Cell SDH Succinate Dehydrogenase (SDH) Inhibition Mitochondrion->SDH Targets ETC Disrupted Electron Transport Chain SDH->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Yeast Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug Serial Drug Dilutions Drug->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC MIC Determination (Visual or Spectrophotometric) Incubation->MIC

Caption: CLSI M27 Broth Microdilution Workflow.

Broth Microdilution Method for Filamentous Fungi (CLSI M38 / EUCAST E.DEF 9.3)

For molds like Aspergillus, specific protocols are required to handle their filamentous growth. [16][17][18][19][20] Step-by-Step Methodology:

  • Inoculum Preparation: Conidia are harvested from mature fungal cultures and counted using a hemocytometer to prepare a standardized suspension in RPMI-1640 medium (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Drug Dilution: Similar to the yeast protocol, the compounds are serially diluted in a 96-well plate.

  • Inoculation: The wells are inoculated with the conidial suspension.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.

Conclusion and Future Directions

The available evidence strongly suggests that quinoline derivatives, particularly those with bromo and fluoro substitutions, represent a highly promising class of antifungal agents. Their potent, broad-spectrum activity, coupled with a multi-targeted mechanism of action that includes the induction of oxidative stress and disruption of cell membrane integrity, positions them as attractive candidates for further development.

While direct experimental data for this compound is needed to definitively establish its antifungal profile, the comparative analysis presented in this guide provides a solid foundation for predicting its efficacy. Future research should focus on the synthesis and in vitro evaluation of this specific derivative against a comprehensive panel of clinically relevant fungi, including resistant strains. In vivo studies in appropriate animal models will also be crucial to assess its therapeutic potential. The continued exploration of this fascinating class of compounds holds significant promise for addressing the pressing global health challenge of fungal infections.

References

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
  • Alastruey-Izquierdo A, et al.
  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Aydin M, et al. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp. Rev Romana Med Lab. 2018;26(3):305-314.
  • Rodriguez-Tudela JL, et al. EUCAST Technical Note on Aspergillus and isavuconazole, Candida and itraconazole and updates for the method documents E.Def 7.3 and 9.3. Clin Microbiol Infect. 2016;22(6):561.e1-4.
  • Ferreira ME, et al. New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Future Microbiol. 2018;13:1293-1304.
  • Hao G, et al. Quinoline-Based Antifungals. In: Antifungal Agents. InTech; 2017.
  • CLSI. M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.
  • Ben-Yaakov D, et al. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. J Antimicrob Chemother. 2017;72(8):2263-2272.
  • Al-Mousawi SM, et al. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Int J Antimicrob Agents. 2018;52(5):729-733.
  • Chen C, et al. Farnesol induces apoptosis and oxidative stress in the fungal pathogen Penicillium expansum. J Agric Food Chem. 2011;59(15):8366-8373.
  • Belenky P, et al.
  • Uppar V, et al. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
  • Li X, et al. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. J Agric Food Chem. 2021;69(41):12247-12257.
  • Uppar V, et al. Minimum inhibitory concentration of pyrrolo[1,2-a]quinoline derivatives against C. albicans.
  • Herrero-de-Dios C, et al. Oxidative stress response pathways in fungi. Comput Struct Biotechnol J. 2019;17:1210-1222.
  • Kumar S, Singh H. COMPARATIVE EVALUATION OF ANTIBACTERIAL, ANTIFUNGAL, AND ANTIOXIDANT ACTIVITIES OF NOVEL QUINOLINE DERIVATIVES. Int J Res Eng Technol Sci. 2023;2(4):109-119.
  • Ben-Yaakov D, et al. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. J Antimicrob Chemother. 2017;72(8):2263-2272.
  • EUCAST Definitive Document E.DEF 9.3.2. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds.
  • Golestannejad Z, et al. Comparison of the antifungal effect of voriconazole and fluconazole on oral candidiasis before and during radiotherapy. J Dent (Shiraz). 2022;23(4):423-431.
  • da Silva CR, et al. Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening.
  • Ethgen J, et al. Voriconazole versus amphotericin B or fluconazole in cancer patients with neutropenia.
  • Johansen HK, et al. Voriconazole versus amphotericin B or fluconazole in cancer patients with neutropenia.
  • Johansen HK, et al. Is voriconazole better than amphotericin B or fluconazole to prevent and treat fungal infections in cancer patients with poor immune defence systems. Cochrane. 2014.
  • Demir K, et al. Comparative Effectiveness of Amphotericin B, Azoles, and Echinocandins in the Treatment of Candidemia and Invasive Candidiasis: A Systematic Review and Network Meta-Analysis. Open Forum Infect Dis. 2019;6(Suppl 2):S837-S838.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Bromo-7,8-difluoro-2-methylquinoline, a critical intermediate in modern pharmaceutical development, particularly in the synthesis of kinase inhibitors.[1] As researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of such intermediates is paramount. This document offers a detailed examination of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

The objective is not merely to present protocols but to delve into the scientific rationale behind methodological choices, empowering you to select and validate the most appropriate analytical procedure for your intended purpose.

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is essential to understand the universal framework of method validation. The objective of validation is to provide documented evidence that an analytical procedure is fit for its intended purpose.[2][4] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies worldwide.

The core performance characteristics evaluated during validation are defined by the ICH Q2(R2) guideline.[3][5] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[6]

  • Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[7][8]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The logical flow of a comprehensive validation process is illustrated below.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation (ICH Q2) cluster_2 Phase 3: Documentation & Implementation Dev Analytical Procedure Development (ICH Q14) Proto Validation Protocol Definition (Purpose, Parameters, Acceptance Criteria) Dev->Proto Finalize Method Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec LoD_LoQ LOD & LOQ Proto->LoD_LoQ Robust Robustness Proto->Robust Report Validation Report (Summarize Results) Spec->Report Experimental Data Lin->Report Experimental Data Acc->Report Experimental Data Prec->Report Experimental Data LoD_LoQ->Report Experimental Data Robust->Report Experimental Data SOP Standard Operating Procedure (SOP) Report->SOP Approve & Implement

Caption: Logical workflow for analytical method validation, from development to implementation.

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity. This compound is a solid, heterocyclic aromatic compound, making it an excellent candidate for both techniques, though each presents distinct advantages.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for assay and impurity determination due to its versatility and applicability to a wide range of compounds. For a quinoline derivative, its aromatic structure guarantees strong UV absorbance, making UV detection highly suitable.[10]

Causality Behind Experimental Choices:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is chosen because it is ideal for separating moderately polar to non-polar compounds like our analyte from potential polar impurities.

  • Column: A C18 (octadecyl) column is the standard for RP-HPLC, offering excellent hydrophobic retention and resolution. However, for quinoline derivatives, a naphthylpropyl stationary phase can sometimes offer superior selectivity due to π-π interactions.[11][12] We will proceed with a C18 column for broad applicability.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier with low viscosity and good UV transparency. A phosphate buffer is included to maintain a consistent pH. For a basic compound like a quinoline, a slightly acidic pH (e.g., pH 3.0) ensures the quinoline nitrogen is protonated, leading to sharper, more symmetrical peaks by preventing silanol interactions on the column.

  • Detection: The quinoline ring system is expected to have a strong UV absorbance maximum. A photodiode array (PDA) detector is ideal as it can acquire the full UV spectrum, aiding in peak purity assessment and identity confirmation.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 3 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum (e.g., ~245 nm), with full spectrum acquisition from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare the test sample in the same diluent to a target concentration of 100 µg/mL.

HPLC_Workflow Sample Sample Preparation (Dissolve in Diluent) HPLC HPLC System (Pump, Autosampler) Sample->HPLC Inject 10 µL Column C18 Column (Stationary Phase) HPLC->Column Mobile Phase Flow (1.0 mL/min) Detector PDA Detector (UV Absorbance) Column->Detector Analyte Elution Data Data Acquisition (Chromatogram) Detector->Data Signal Processing

Caption: Generalized workflow for the HPLC-UV analysis of the target compound.

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC-MS is a powerful technique offering high separation efficiency and definitive identification based on mass-to-charge ratio. Its suitability depends on the analyte's ability to be volatilized without decomposition. For halogenated compounds, GC is often highly effective.[13][14]

Causality Behind Experimental Choices:

  • Technique: GC is selected for its high resolving power. Coupling it with a Mass Spectrometer (MS) provides unparalleled specificity, as the mass spectrum of a compound is a unique molecular fingerprint. This is especially valuable for impurity identification.

  • Column: A mid-polarity column, such as a trifluoropropyl silicone phase, is often effective for separating halogenated compounds.[13] A standard 5% phenyl-methylpolysiloxane (DB-5 or equivalent) column is also a robust starting point.

  • Inlet: A split/splitless inlet is used. Splitless mode is chosen for trace analysis (impurities), while split mode is used for higher concentrations (assay) to avoid overloading the column. The inlet temperature must be high enough to ensure complete volatilization but low enough to prevent thermal degradation.

  • Carrier Gas: Helium is the standard carrier gas, providing good efficiency.

  • Oven Program: A temperature ramp is used to first separate volatile impurities at lower temperatures before eluting the main analyte at a higher temperature, ensuring good resolution.

  • Detector: A quadrupole mass spectrometer is used in full scan mode to acquire mass spectra for peak identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitation.

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1) for assay, Splitless for impurity analysis.

    • Oven Program: Hold at 100 °C for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-350).

  • Sample Preparation:

    • Standard/Sample Solution (100 µg/mL): Accurately weigh 10 mg of the substance into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate or dichloromethane.

GCMS_Workflow Sample Sample Preparation (Dissolve in Solvent) GC GC Inlet (Volatilization) Sample->GC Inject 1 µL Column Capillary Column (Separation) GC->Column Carrier Gas Flow MS Mass Spectrometer (Ionization & Detection) Column->MS Analyte Transfer Data Data Analysis (Mass Spectrum) MS->Data Ion Detection

Caption: Key stages in the GC-MS analysis pipeline for the target compound.

Performance Comparison Across Validation Parameters

The following table provides an objective comparison of the expected performance of the two proposed methods against the key validation parameters outlined in ICH Q2(R2).

Validation ParameterHPLC-UV MethodGC-MS MethodRationale & Justification
Specificity Very Good Excellent HPLC-UV specificity relies on chromatographic separation and UV spectra, which can be ambiguous for co-eluting isomers. GC-MS provides definitive structural information from fragmentation patterns, offering superior specificity.[8]
Linearity & Range Excellent (0.1 - 200 µg/mL) Good (1 - 100 µg/mL) HPLC-UV detectors typically offer a wider linear dynamic range. GC-MS can suffer from detector saturation or source contamination at higher concentrations. The range is established by confirming linearity, accuracy, and precision.[15]
Accuracy Excellent (98-102% recovery) Excellent (98-102% recovery) Both techniques, when properly calibrated, can achieve high accuracy. Accuracy is demonstrated using reference materials.[6]
Precision (%RSD) Excellent (<1.0% for assay) Excellent (<1.5% for assay) Modern HPLC systems offer exceptional injection and flow rate precision, often resulting in slightly better %RSD values than GC systems. A common acceptance criterion is ≤ 2% RSD.[6]
Limit of Quantitation (LOQ) Good (~0.1 µg/mL) Very Good (~0.05 µg/mL) While standard UV detection is sensitive, GC-MS in SIM mode can be more sensitive for targeted impurities, allowing for lower quantitation limits.
Robustness Good Good Both methods are robust. HPLC robustness is tested by varying mobile phase pH, column temperature, and flow rate. GC robustness is tested by varying oven ramp rate, flow rate, and inlet temperature.
Throughput Higher Lower HPLC run times are often shorter, and equilibration between runs can be faster than the oven cool-down time required in GC, leading to higher sample throughput.
Primary Application Assay, Purity, Routine QC Impurity Identification, Trace Analysis HPLC is ideal for high-throughput quantitative analysis. GC-MS is the gold standard for identifying unknown impurities and confirming the identity of trace components.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the validation of analytical methods for this compound. The optimal choice depends entirely on the intended purpose of the analysis.

  • For routine quality control (QC), assay determination, and quantification of known impurities, the HPLC-UV method is recommended. It offers higher throughput, excellent precision, and a wider linear range, making it more efficient for batch release and stability testing.

  • For impurity profiling, identification of unknown degradants or process-related impurities, and for methods requiring the highest degree of specificity, the GC-MS method is superior. The structural information gleaned from mass spectrometry is invaluable during process development and for investigational purposes.

In a comprehensive drug development program, these methods are not mutually exclusive but are complementary. A robust HPLC-UV method would be developed and validated for routine quantitative tasks, while a GC-MS method would be employed to support structural elucidation and to validate the specificity of the primary HPLC method through orthogonal testing.[15] This dual approach ensures the highest degree of confidence in the quality and safety of the final pharmaceutical product.

References

  • Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Workman, J. Jr. (n.d.).
  • Lab Manager. (n.d.).
  • Vertex AI Search. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • American Chemical Society. (2023).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Taylor & Francis Online. (n.d.).
  • International Council for Harmonisation. (2023).
  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Taylor & Francis Online. (2018).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ResearchGate. (n.d.).
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • De Gruyter. (2025). (PDF)
  • ResearchGate. (2025).
  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • International Council for Harmonis
  • American Chemical Society. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B. ACS Omega.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromo-7,8-difluoroquinoline.
  • American Chemical Society. (2026).
  • CymitQuimica. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 8-Bromo-5,6-difluoro-2-methylquinoline.
  • National Institutes of Health. (n.d.). 8-Bromo-2-methylquinoline. PMC.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Bromo-7,8-difluoro-2-methylquinoline. As a halogenated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a deep understanding of the required safety measures.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound containing bromine and fluorine atoms. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar halogenated quinolines necessitate treating it with significant caution.

Based on analogous compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

During thermal decomposition or combustion, halogenated organic compounds can release highly toxic and corrosive fumes, such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[2][4] This potential for hazardous byproduct formation is a critical factor in determining the appropriate disposal pathway.

Table 1: Summary of Hazards and Required Precautions

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)Primary Disposal Route
Acute Toxicity (Oral)Harmful if swallowed.Standard laboratory PPE (see Section 2).Licensed Hazardous Waste Incineration.
Skin Irritation[2][3]Causes irritation and potential damage on contact.Nitrile rubber gloves, lab coat, full-length pants.Licensed Hazardous Waste Incineration.
Eye Damage/Irritation[2]Can cause serious and lasting eye damage.ANSI-approved chemical splash goggles or face shield.Licensed Hazardous Waste Incineration.
Respiratory Irritant[2]Inhalation of dust may irritate the respiratory tract.Work in a certified chemical fume hood.Licensed Hazardous Waste Incineration.
Environmental HazardHalogenated organics can persist and bioaccumulate.Contain all spills; prevent release to drains or environment.[2][5]Licensed Hazardous Waste Incineration.

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to create a reliable barrier against exposure:

  • Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4][6]

  • Eye and Face Protection: Use ANSI-approved chemical splash goggles.[7] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory to protect the skin.[2][7]

  • Respiratory Protection: All handling of this compound powder and preparation of its waste should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[1][7]

Waste Segregation and Collection: The Critical First Step

Proper segregation at the point of generation is the most important step in ensuring compliant and cost-effective disposal.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. Polyethylene containers are often suitable.[7] The container must be in good condition, with a threaded cap that can be tightly sealed.[7][9]

  • Labeling: The moment the first drop of waste is added, the container must be labeled. Affix a "Hazardous Waste" tag that includes:

    • The full chemical name: "Waste: this compound". Do not use abbreviations.[9]

    • All constituents and their approximate percentages if it is a mixed waste.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of initial accumulation.

  • Segregation: This is a critical control point .

    • DO NOT mix this halogenated waste with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes).[5][9][10] Co-mingling requires the entire volume to be treated as more expensive and difficult-to-manage halogenated waste.[5]

    • Keep separate containers for solid waste (contaminated filter paper, weigh boats, gloves) and liquid waste (solutions containing the compound).

  • Storage: Keep the waste container sealed at all times, except when actively adding waste.[9] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7][10] Ensure the storage location has secondary containment.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Control and Contain: For minor spills within a fume hood:

    • Ensure your PPE is intact.

    • Contain the spill by covering it with an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Step-by-Step Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound, which falls under strict regulatory control by agencies like the U.S. Environmental Protection Agency (EPA).[11][12] The only acceptable final disposal method is through a licensed hazardous waste management facility.

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures cluster_spill Emergency Spill Response A Waste Generation (e.g., Unused Reagent, Contaminated Labware, Spill Debris, Reaction Residue) B Characterize Waste (Solid vs. Liquid, Pure vs. Mixture) A->B C Select & Label 'Halogenated Waste' Container B->C D Segregate & Collect Waste (Keep container closed when not in use) C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS/Safety Office E->F Hand-off to EHS G EHS Consolidation & Manifesting F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing H->I S1 Spill Occurs S2 Contain with Inert Absorbent (Sand, Vermiculite) S1->S2 S3 Collect Debris into 'Halogenated Waste' Container S2->S3

Caption: Workflow for the disposal of this compound.

Disposal Procedure:

  • Accumulation: Follow the collection and storage protocol outlined in Section 3. Do not accumulate more than 55 gallons of hazardous waste in your laboratory's satellite accumulation area.[9]

  • Request Pickup: Once your waste container is full or you are discontinuing work with the compound, contact your institution's EHS office to schedule a hazardous waste pickup.

  • EHS Handling: The EHS department will take custody of the waste. They are trained to consolidate waste from various labs and prepare it for shipment, including completing the necessary legal paperwork (hazardous waste manifest).

  • Transportation and Final Disposal: The waste will be transported by a licensed hazardous materials carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Destruction: Due to its halogenated nature, the required method of destruction is high-temperature incineration.[13] This process must be conducted in specialized incinerators equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HBr, HF), preventing their release into the atmosphere.[13] Landfilling is not a suitable or compliant option for this class of chemical.[11][12]

Regulatory Framework: A Matter of Compliance

The procedures described in this guide are mandated by law. In the United States, the disposal of chemical waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) . Halogenated organic compounds are specifically listed and regulated due to their potential for environmental persistence and toxicity.[11][12] Furthermore, the Occupational Safety and Health Administration (OSHA) requires employers to provide a safe workplace, which includes implementing procedures for safely handling hazardous chemicals and their waste.[14][15][16] Failure to comply with these regulations can result in significant fines and legal liability for both the institution and the individual researcher.[5]

References

  • 4-Bromo-2-methylquinoline - Safety D
  • Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA).
  • 4-Bromo-7,8-difluoroquinoline - Safety Inform
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).
  • 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • 7-Bromoquinoline - Safety D
  • 3-Bromoquinoline - Safety D
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Solvents - Standard Operating Procedure.
  • 7-Bromo-4-chloro-5,8-difluoro-3-methylquinoline.
  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo, U.S. Government Publishing Office.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • MSDS of 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE. Capot Chemical.
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • Halogenated Solvents in Laboratories.
  • Guidance For Hazard Determination.
  • 4-methylquinoline - Safety D
  • Chemical Hazards and Toxic Substances - Standards.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-7,8-difluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are foundational to discovery. 4-Bromo-7,8-difluoro-2-methylquinoline, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile: A Synthesis of Structure and Data

The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact. Ingestion is also a potential route of exposure. The difluoro substitution may influence the compound's reactivity and biological activity, necessitating a higher degree of precaution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on the inferred hazards and best practices for handling halogenated aromatic compounds.

Table 1: Recommended Personal Protective Equipment
Body PartPPE RecommendationRationale
Hands Butyl rubber or Viton® gloves. Double-gloving is recommended.Halogenated hydrocarbons can penetrate standard nitrile gloves.[1][2] Butyl rubber and Viton® offer superior resistance to these types of chemicals.[3] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Eyes Chemical safety goggles with side shields. A face shield should be worn when there is a risk of splashing.Protects against splashes of solutions containing the compound and airborne particles.
Body A lab coat, buttoned, with tight-fitting cuffs. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter.Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.

Operational Plan: From Receipt to Experimentation

A systematic workflow is essential to minimize exposure and ensure safety.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name, and relevant hazard pictograms.

Handling and Weighing:
  • All handling of the solid compound, including weighing, should be conducted within a certified chemical fume hood.

  • Use engineering controls such as a containment glove box for highly sensitive operations or when handling larger quantities.

  • Avoid raising dust. Use a spatula for transfers and handle the material gently.

Experimental Use:
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all glassware is properly labeled.

  • Keep containers closed when not in use.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Pre-operational Checks Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Quench Reaction Quench Reaction Conduct Experiment->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Waste Management Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. Halogenated waste should never be disposed of down the drain or in regular trash.

Waste Segregation:
  • Solid Waste: Unused compound, contaminated spatulas, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container for halogenated solids.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a designated, labeled hazardous waste container for halogenated organic liquids.

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste before cleaning.

Disposal Method:

The recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.[4] These facilities are equipped with scrubbers and other emission control systems to handle the acidic gases (such as HF and HBr) that are produced during the combustion of halogenated compounds.

Diagram 2: Waste Disposal Decision Tree

Waste Generated Waste Generated Solid? Solid? Waste Generated->Solid? Liquid? Liquid? Solid?->Liquid? No Halogenated Solid Waste Container Halogenated Solid Waste Container Solid?->Halogenated Solid Waste Container Yes Sharps? Sharps? Liquid?->Sharps? No Halogenated Liquid Waste Container Halogenated Liquid Waste Container Liquid?->Halogenated Liquid Waste Container Yes Glassware? Glassware? Sharps?->Glassware? No Sharps Container Sharps Container Sharps?->Sharps Container Yes Rinse & Collect Rinsate Rinse & Collect Rinsate Glassware?->Rinse & Collect Rinsate Yes Rinse & Collect Rinsate->Halogenated Liquid Waste Container

Caption: A decision tree for the proper segregation of waste generated during the handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated solid waste. For larger spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety that protects both the individual and the integrity of the research.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety, University of Washington.
  • Quinoline. PubChem.
  • A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. (2023). Toxics, 11(3), 249.
  • Foreword. European Solvents Industry Group.
  • Nitrile Glove Chemical-Comp
  • Toxicity of fluoroquinolone antibiotics to aquatic organisms. (2005). Environmental Toxicology and Chemistry, 24(4), 954-961.
  • Toxicity of fluoroquinolone antibiotics to aqu
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). International Journal of Molecular Sciences, 25(5), 2999.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. (2023). Applied Sciences, 13(14), 8196.
  • 4-Bromo-7,8-difluoro-2-propylquinoline SDS, 1189105-91-6 Safety D
  • Clinical toxicological aspects of fluoroquinolones. (2002). Toxicology Letters, 127(1-3), 269-277.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (2005). Environmental Science & Technology, 39(21), 8161-8168.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024). US EPA.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (2005). Environmental Science & Technology, 39(21), 8161-8168.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
  • Ipflufenoquin. PubChem.
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Synthesis of chromeno[3,4-B]quinoline derivatives by heterogeneous [Cu(II)BHPPDAH] catalyst without being immobilized on any support under mild conditions using PEG 300 as green solvent. (2013). Molecular Diversity, 17(4), 721-730.
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • 4-Chloro-7,8-difluoro-2-propylquinoline SDS, 1189105-88-1 Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7,8-difluoro-2-methylquinoline
Reactant of Route 2
4-Bromo-7,8-difluoro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.